molecular formula C19H19FN4O3 B1684546 Brivanib CAS No. 649735-46-6

Brivanib

Cat. No.: B1684546
CAS No.: 649735-46-6
M. Wt: 370.4 g/mol
InChI Key: WCWUXEGQKLTGDX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brivanib is a secondary alcohol resulting from the hydrolysis of the carboxylic ester group of this compound alaninate. It is a dual VEGFR-2/FGFR-1 kinase inhibitor whose alanine prodrug, this compound alaninate is currently under development as an oral agent for the treatment of cancer. It has a role as an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an angiogenesis inhibitor, an apoptosis inducer, a fibroblast growth factor receptor antagonist and a drug metabolite. It is a pyrrolotriazine, a fluoroindole, a diether, an aromatic ether and a secondary alcohol.
This compound is under investigation for the treatment of HepatoCellular Carcinoma. This compound has been investigated for the treatment of Solid Tumors, Hepato Cellular Carcinoma (HCC), and Metastatic Colorectal Cancer (MCRC).
This compound is a pyrrolotriazine-based compound and an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) with potential antineoplastic activity. BMS-540215 specifically targets and binds strongly to human VEGFR-2, a tyrosine kinase receptor and pro-angiogenic growth factor expressed almost exclusively on vascular endothelial cells. Blockade of VEGFR-2 by this agent may lead to an inhibition of VEGF-stimulated endothelial cell migration and proliferation, thereby inhibiting tumor angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
a prodrug of BMS-540215;  structure in first source
See also: this compound Alaninate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUXEGQKLTGDX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215294
Record name Brivanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649735-46-6
Record name Brivanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649735-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brivanib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brivanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11958
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brivanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 649735-46-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIVANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU33B674I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Brivanib: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib (BMS-540215) and its orally bioavailable prodrug, this compound Alaninate (B8444949) (BMS-582664), are potent and selective dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. This technical guide provides an in-depth overview of the discovery process, from initial hit identification to the selection of the clinical candidate, and a detailed account of the chemical synthesis of this compound and its alaninate prodrug. The document outlines the mechanism of action, key structure-activity relationships (SAR), and detailed protocols for the primary enzymatic and cell-based assays used in its characterization. All quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams.

Discovery of this compound

The discovery of this compound was driven by the therapeutic potential of inhibiting angiogenesis, a critical process in tumor growth and metastasis, by targeting key receptor tyrosine kinases. The pyrrolo[2,1-f][1][2][3]triazine scaffold was identified as a versatile template for ATP-competitive kinase inhibitors.

Lead Identification and Optimization

The initial lead compound, BMS-540215 , emerged from a focused lead optimization program centered on the pyrrolotriazine core. Structure-activity relationship (SAR) studies were crucial in refining the molecule's potency and selectivity. Key findings from these studies indicated that a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolotriazine core were important for potent inhibition. The 4-position was found to accommodate a substituted aniline (B41778) group which occupies a lipophilic pocket in the kinase, contributing to selectivity.

A significant challenge with BMS-540215 was its poor aqueous solubility, which limited its oral bioavailability. To address this, a prodrug strategy was employed. A series of amino acid esters of the secondary alcohol in BMS-540215 were synthesized and evaluated. The L-alanine ester, This compound Alaninate (BMS-582664) , was selected as the clinical candidate due to its improved solubility and efficient in vivo conversion to the active parent compound, this compound.[4]

dot

This compound Discovery Workflow cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development High-Throughput Screening High-Throughput Screening Hit Identification (Pyrrolotriazine Core) Hit Identification (Pyrrolotriazine Core) High-Throughput Screening->Hit Identification (Pyrrolotriazine Core) SAR Studies SAR Studies Hit Identification (Pyrrolotriazine Core)->SAR Studies Identification of BMS-540215 Identification of BMS-540215 SAR Studies->Identification of BMS-540215 Improved Potency & Selectivity Prodrug Strategy Prodrug Strategy Identification of BMS-540215->Prodrug Strategy Poor Solubility This compound Alaninate (BMS-582664) This compound Alaninate (BMS-582664) Prodrug Strategy->this compound Alaninate (BMS-582664) Improved Bioavailability In Vivo Efficacy Studies In Vivo Efficacy Studies This compound Alaninate (BMS-582664)->In Vivo Efficacy Studies Clinical Trials Clinical Trials In Vivo Efficacy Studies->Clinical Trials This compound Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR DownstreamSignaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) VEGFR->DownstreamSignaling FGFR FGFR FGFR->DownstreamSignaling Angiogenesis Angiogenesis DownstreamSignaling->Angiogenesis CellProliferation Cell Proliferation DownstreamSignaling->CellProliferation This compound This compound This compound->VEGFR This compound->FGFR This compound Synthesis A Pyrrolotriazine Core C Intermediate 1 A->C B 4-Fluoro-2-methyl-1H-indol-5-ol B->C E BMS-540215 (this compound) C->E Alkylation D (R)-propylene oxide D->E G Intermediate 2 E->G Acylation F Cbz-L-alanine F->G H This compound Alaninate G->H Deprotection

References

Brivanib Alaninate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, Mechanism of Action, Pharmacokinetics, and Clinical Development of the Dual VEGFR and FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib alaninate (B8444949) (BMS-582664) is an orally bioavailable prodrug of this compound (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). Developed by Bristol-Myers Squibb, it was investigated primarily for the treatment of hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of this compound alaninate, encompassing its chemical identity, physicochemical characteristics, detailed mechanism of action, pharmacokinetic profile, and a summary of its clinical trial outcomes. The information is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound alaninate is the L-alanine ester prodrug of this compound.[1] This chemical modification enhances the aqueous solubility and oral bioavailability of the active compound.[2] Upon oral administration, this compound alaninate is rapidly and completely hydrolyzed in vivo to its active form, this compound.[3]

Chemical Structure
IdentifierValue
IUPAC Name [(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][2][4][5]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate[5]
SMILES CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC--INVALID-LINK--OC(=O)--INVALID-LINK--N)C[5]
InChI InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1[5]
InChIKey LTEJRLHKIYCEOX-OCCSQVGLSA-N[5]
Physicochemical Properties

A summary of the key physicochemical properties of this compound alaninate is presented in the table below.

PropertyValueSource
Molecular Formula C22H24FN5O4[6]
Molecular Weight 441.46 g/mol [6]
Appearance Solid powder[7]
Solubility Ethanol: 82 mg/mL (185.75 mM), DMSO: 82 mg/mL (185.75 mM)[5]
XLogP3 3.1[4]
Storage Dry, dark, and at 0 - 4°C for short term or -20°C for long term.[7]

Mechanism of Action

This compound is an ATP-competitive inhibitor of receptor tyrosine kinases, primarily targeting VEGFR-2 and FGFR-1.[8] By blocking the ATP-binding site on these receptors, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.[9]

Kinase Inhibition Profile

The inhibitory activity of this compound against various kinases has been quantified through in vitro assays.

Target KinaseIC50Source
VEGFR-2 25 nM[8]
FGFR-1 148 nM[8]
VEGFR-1 380 nM[8]

This compound exhibits significantly lower potency against other kinases such as PDGFRβ, EGFR, LCK, PKCα, and JAK-3, with IC50 values all above 1900 nM.[8]

Signaling Pathway Inhibition

The dual inhibition of VEGFR and FGFR by this compound disrupts key signaling cascades involved in tumorigenesis.

G cluster_ligands Ligands cluster_receptors Receptors cluster_this compound Inhibitor cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FGFR1->PLCg FGFR1->PI3K RAS RAS FGFR1->RAS This compound This compound This compound->VEGFR2 This compound->FGFR1 PLCg->PI3K AKT Akt PI3K->AKT RAF RAF RAS->RAF Cell_Responses Angiogenesis, Cell Proliferation, Survival AKT->Cell_Responses MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK ERK->Cell_Responses

Caption: this compound inhibits VEGFR-2 and FGFR-1 signaling pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Detailed protocols for assessing the inhibitory activity of compounds like this compound against VEGFR-2 and FGFR-1 are commercially available and generally follow the principles outlined below.

VEGFR-2 Kinase Assay (Example using ADP-Glo™ Kinase Assay):

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to the wells of a 96-well plate.

  • Kinase Reaction Initiation: The reaction is started by adding the VEGFR-2 enzyme to the wells. The plate is then incubated at 30°C for a defined period (e.g., 45 minutes).

  • ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescence is measured using a microplate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow VEGFR-2 Kinase Assay Workflow A Prepare Master Mix (Buffer, ATP, Substrate) B Add this compound (Serial Dilutions) A->B C Initiate Reaction (Add VEGFR-2 Enzyme) B->C D Incubate (30°C, 45 min) C->D E Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

FGFR-1 Kinase Assay (Example using LanthaScreen™ Eu Kinase Binding Assay):

This assay measures the binding of a fluorescently labeled tracer to the kinase and the displacement of this tracer by an inhibitor.

  • Reagent Preparation: Prepare solutions of the test compound (this compound), a kinase/antibody mixture, and a fluorescent tracer at 3x the final desired concentration.

  • Assay Assembly: In a microplate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium (Eu) donor on the antibody and the Alexa Fluor® 647 acceptor on the tracer.

  • Data Analysis: The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated from the dose-response curves.[8]

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Following oral administration, this compound alaninate is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1 hour for the active moiety, this compound.[6] The prodrug itself is not detected in plasma, indicating rapid and complete conversion.[4] The oral bioavailability of this compound is significantly improved when administered as the alaninate prodrug (55-97% in preclinical species) compared to the parent compound (22-88%).[2]

  • Distribution: this compound is expected to have a high volume of distribution in humans.[2]

  • Metabolism: this compound is extensively metabolized, primarily through oxidative and conjugative pathways.[3] The primary human cytochrome P450 enzymes involved in its metabolism are CYP1A2 and CYP3A4.[1]

  • Excretion: The primary route of elimination is through feces, accounting for approximately 81.5% of the administered radioactive dose in humans.[4] Renal excretion of unchanged this compound is minimal (around 12.2%).[4]

Pharmacokinetic Parameters in Humans

Pharmacokinetic parameters of this compound were evaluated in patients with advanced solid tumors following a single 800 mg oral dose of this compound alaninate.

ParameterValueSource
Tmax (median) 1 h[6]
Cmax (geometric mean) 6146 ng/mL[6]
Terminal half-life (mean) 13.8 h[6]
Apparent oral clearance (geometric mean) 14.7 L/h[6]

Clinical Trials

This compound alaninate has been evaluated in several clinical trials, primarily in patients with advanced hepatocellular carcinoma.

Phase II Studies

An open-label, Phase II study (NCT00355238) evaluated this compound as a first-line therapy in patients with unresectable, locally advanced, or metastatic HCC.[10]

  • Efficacy: The 6-month progression-free survival rate was 18.2%, with a median progression-free survival of 2.7 months. The median overall survival was 10.0 months.[10]

  • Safety: The most common adverse events included fatigue, hypertension, and diarrhea.[10]

Phase III Studies (BRISK-FL)

The BRISK-FL (this compound in First-Line) study was a multinational, randomized, double-blind, Phase III trial (NCT00858871) that compared this compound alaninate with sorafenib (B1663141) in patients with advanced HCC who had not received prior systemic therapy.[6][11]

  • Patient Demographics and Baseline Characteristics (BRISK-FL Trial):

CharacteristicThis compound (n=577)Sorafenib (n=578)
Median Age (years) 6162
Male (%) 8485
ECOG Performance Status 0 (%) 6262
Child-Pugh Score A (%) 9292
Hepatitis B Positive (%) 4444
Hepatitis C Positive (%) 2020
Alcohol-Related (%) 1616
  • Efficacy: The study did not meet its primary endpoint of non-inferiority in overall survival (OS) for this compound compared to sorafenib. The median OS was 9.5 months for this compound and 9.9 months for sorafenib.[6] Secondary efficacy endpoints such as time to progression and objective response rate were similar between the two arms.[11]

  • Safety: this compound was associated with a higher incidence of certain grade 3/4 adverse events, including hyponatremia, fatigue, and hypertension, compared to sorafenib. Hand-foot-skin reaction was less frequent with this compound.[6]

Conclusion

This compound alaninate is a well-characterized dual inhibitor of VEGFR and FGFR with a clear mechanism of action and a predictable pharmacokinetic profile. While it demonstrated antitumor activity in early clinical trials, it ultimately did not show superior or non-inferior efficacy compared to the standard of care in a pivotal Phase III trial for first-line treatment of advanced HCC. Nevertheless, the extensive preclinical and clinical data available for this compound alaninate provide valuable insights for the development of future targeted therapies in oncology. The detailed information compiled in this guide serves as a comprehensive resource for researchers investigating angiogenesis inhibitors and the complex signaling pathways involved in cancer progression.

References

Brivanib's Mechanism of Action in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] Its mechanism of action in endothelial cells is central to its anti-angiogenic and anti-tumor effects. By competitively inhibiting the ATP-binding sites of these key receptors, this compound effectively blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[3][4] This technical guide provides an in-depth exploration of this compound's molecular interactions, its impact on critical signaling cascades, and detailed protocols for key experiments used to elucidate its mechanism of action.

Core Mechanism of Action: Dual Inhibition of VEGFR and FGFR Signaling

This compound alaninate (B8444949), the oral prodrug, is rapidly hydrolyzed in vivo to its active moiety, this compound (BMS-540215).[1][5] this compound exerts its anti-angiogenic effects by targeting two critical receptor tyrosine kinase families expressed on endothelial cells:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily targeting VEGFR-2, the main mediator of VEGF-induced angiogenic signals, this compound also shows activity against VEGFR-1 and VEGFR-3.[2] VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling.[6] this compound blocks these initial phosphorylation events.[1][7]

  • Fibroblast Growth Factor Receptors (FGFRs): this compound inhibits FGFR-1, -2, and -3.[2] The FGF/FGFR axis is another important pro-angiogenic pathway and has been implicated in resistance to anti-VEGF therapies.[8][9] By inhibiting both pathways, this compound may offer a more comprehensive blockade of tumor angiogenesis.[8]

The simultaneous inhibition of both VEGFR and FGFR signaling pathways disrupts the complex and often redundant mechanisms that drive tumor neovascularization.[10]

Quantitative Data: Kinase Inhibition and Cellular Effects

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and binding affinities (Ki).

Target KinaseIC50 (nmol/L)Ki (nmol/L)Reference
VEGFR-1380-[2]
VEGFR-22526[1][2]
VEGFR-310-[2]
FGFR-1148-[1][2]
FGFR-2125-[2]
FGFR-368-[2]

Table 1: this compound (BMS-540215) Kinase Inhibition. This table presents the half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for various receptor tyrosine kinases.

Cell TypeStimulantIC50 (nmol/L)Reference
Endothelial CellsVEGF40[2]
Endothelial CellsFGF276[2]

Table 2: Inhibition of Endothelial Cell Proliferation by this compound (BMS-540215). This table shows the IC50 values for the inhibition of endothelial cell proliferation stimulated by either Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor (FGF).

Signaling Pathways and Experimental Workflows

This compound's Impact on Downstream Signaling

By inhibiting the phosphorylation of VEGFR-2 and FGFR-1, this compound effectively blocks their downstream signaling cascades. Key pathways affected in endothelial cells include:

  • Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. This compound has been shown to significantly inhibit the phosphorylation of ERK1/2 in endothelial cells stimulated with VEGF or bFGF.[1][7]

  • PI3K/Akt Pathway: This pathway is a major regulator of cell survival and proliferation. This compound treatment leads to a reduction in Akt phosphorylation in response to VEGF and bFGF stimulation.[1][7]

The diagrams below, generated using Graphviz, illustrate these signaling pathways and a typical experimental workflow to study this compound's effects.

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 bFGF bFGF FGFR1 FGFR-1 bFGF->FGFR1 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras FGFR1->PI3K FGFR1->Ras This compound This compound This compound->VEGFR2 This compound->FGFR1 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow start Start: Culture Endothelial Cells treatment Treat cells with this compound (various concentrations) start->treatment stimulation Stimulate with VEGF or bFGF treatment->stimulation cell_lysis Cell Lysis and Protein Extraction stimulation->cell_lysis proliferation_assay Cell Proliferation Assay (e.g., MTT) stimulation->proliferation_assay migration_assay Cell Migration Assay (e.g., Transwell) stimulation->migration_assay western_blot Western Blotting for p-VEGFR, p-FGFR, p-ERK, p-Akt cell_lysis->western_blot end End: Data Analysis western_blot->end proliferation_assay->end migration_assay->end

Caption: In Vitro Experimental Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Western Blotting for Receptor Phosphorylation

This protocol is for determining the effect of this compound on VEGF- and bFGF-stimulated phosphorylation of VEGFR-2, FGFR-1, and downstream targets ERK1/2 and Akt.[11]

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) or a relevant endothelial cell line (e.g., SK-HEP1) in endothelial growth medium.[11]

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 2 µM) or vehicle control (DMSO) for 2-24 hours.[11]

    • Stimulate cells with recombinant human VEGF (e.g., 40-50 ng/mL) or bFGF (e.g., 40 ng/mL) for 10-15 minutes.[11][12]

  • Protein Extraction:

    • Immediately place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]

    • Scrape cells and collect lysates in pre-chilled microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[13]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies include: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-FGFR (pan-Tyr), anti-total-FGFR-1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., β-actin or GAPDH).[12]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on endothelial cell proliferation.[14]

  • Cell Seeding and Treatment:

    • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial growth medium.

    • Allow cells to attach overnight.

    • Replace the medium with low-serum (e.g., 1% FBS) medium containing varying concentrations of this compound or vehicle control.

    • Add VEGF (e.g., 20 ng/mL) or bFGF (e.g., 20 ng/mL) to stimulate proliferation.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of proliferation inhibition relative to the stimulated control.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay assesses the effect of this compound on the formation of new blood vessels.[1][10]

  • Matrigel Preparation and Injection:

    • Thaw Matrigel on ice.

    • Mix Matrigel with pro-angiogenic factors such as VEGF (e.g., 150 ng/mL) and bFGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).

    • For testing systemic delivery, administer this compound alaninate or vehicle to mice via oral gavage daily.[9]

    • Anesthetize mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank.

  • Plug Excision and Analysis:

    • After 7-14 days, euthanize the mice and excise the Matrigel plugs.

    • For quantification of angiogenesis, measure the hemoglobin content of the plugs using a Drabkin's reagent kit.

    • Alternatively, fix the plugs in formalin, embed in paraffin, and section for immunohistochemical analysis.[1]

Immunohistochemistry (IHC) for CD31 and Ki-67

This protocol is for analyzing microvessel density and cell proliferation in tumor xenografts from this compound-treated animals.[10][15]

  • Tissue Preparation:

    • Harvest tumors from xenograft models treated with this compound or vehicle.

    • Fix tumors in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections and mount on charged slides.

  • Staining Procedure:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with 5% normal goat serum.

    • Incubate with primary antibodies overnight at 4°C: anti-CD31 (for microvessel density) and anti-Ki-67 (for proliferation).

    • Wash with PBS and incubate with a biotinylated secondary antibody.

    • Wash with PBS and incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal with diaminobenzidine (DAB) and counterstain with hematoxylin.

  • Quantification:

    • For CD31, count the number of microvessels in several high-power fields per tumor section.

    • For Ki-67, determine the percentage of Ki-67-positive nuclei among the total number of tumor cells.

Conclusion

This compound's mechanism of action in endothelial cells is characterized by the potent and dual inhibition of VEGFR and FGFR signaling pathways. This leads to the downstream suppression of the ERK/MAPK and PI3K/Akt pathways, resulting in a significant reduction in endothelial cell proliferation, migration, and survival. The culmination of these effects is a powerful anti-angiogenic response that can inhibit tumor growth. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this compound and other multi-targeted tyrosine kinase inhibitors in the field of oncology.

References

Early Preclinical Studies of Brivanib in Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brivanib, an orally available small molecule, has been a subject of significant interest in oncology research due to its targeted mechanism of action. As a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways, it represents a strategic approach to concurrently target key drivers of tumor angiogenesis and growth.[1][2] This technical guide provides an in-depth summary of the core findings from early preclinical studies of this compound in various cancer models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental application.

Core Mechanism of Action

This compound is the prodrug of BMS-540215, its active moiety, which competitively inhibits ATP binding to the tyrosine kinase domains of VEGFR and FGFR.[3][4] This dual inhibition is critical as both VEGF and FGF pathways are implicated in tumor neovascularization and progression.[3][5] Preclinical evidence suggests that by blocking these pathways, this compound can effectively cut off the nutrient and growth factor supply to tumors, leading to an inhibition of tumor expansion.[6] The downstream effects of this targeted inhibition include reduced endothelial cell proliferation, decreased microvessel density, and induction of apoptosis within the tumor microenvironment.[3][6]

Quantitative Efficacy Data

The preclinical efficacy of this compound and its active form, BMS-540215, has been quantified across various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations and in vivo anti-tumor activity observed in these foundational studies.

Table 1: In Vitro Kinase Inhibition
Target KinaseActive MoietyIC50 (nmol/L)Ki (nmol/L)
VEGFR-2BMS-5402152526
VEGFR-1BMS-540215380-
VEGFR-3BMS-54021510-
FGFR-1BMS-540215148-
FGFR-2BMS-540215125-
FGFR-3BMS-54021568-
Data sourced from Huynh et al., 2008.[3]
Table 2: In Vitro Endothelial Cell Proliferation Inhibition
Stimulating FactorCell TypeInhibitorIC50 (nmol/L)
VEGFHuman Umbilical Vein Endothelial Cells (HUVEC)BMS-54021540
FGFHuman Umbilical Vein Endothelial Cells (HUVEC)BMS-540215276
Data sourced from a 2007 study on biomarker discovery.[7]
Table 3: In Vivo Anti-Tumor Activity in Xenograft Models
Xenograft ModelCancer TypeTreatmentDose (mg/kg)Tumor Growth InhibitionReference
Patient-Derived Xenograft (06-0606)Hepatocellular CarcinomaThis compound50~45% (vs. vehicle)[3]
Patient-Derived Xenograft (06-0606)Hepatocellular CarcinomaThis compound100~87% (vs. vehicle)[3]
L2987Lung CarcinomaThis compound Alaninate (B8444949)10776% reduction in Ki-67 staining[8]
L2987Lung CarcinomaThis compound Alaninate10776% reduction in CD34 staining (microvessel density)[8]
RIP-Tag2 (PNET)Pancreatic Neuroendocrine TumorThis compoundNot SpecifiedSignificant survival benefit vs. control[9]

Key Experimental Protocols

The following sections detail the methodologies employed in seminal preclinical studies to evaluate the efficacy and mechanism of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of BMS-540215 required to inhibit 50% of the activity (IC50) of target receptor tyrosine kinases.

Methodology:

  • Recombinant human kinase domains for VEGFR-1, -2, -3 and FGFR-1, -2, -3 were utilized.

  • Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Enzymes were incubated with varying concentrations of BMS-540215 in the presence of a biotinylated peptide substrate and ATP.

  • The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • The reaction was stopped by the addition of EDTA.

  • A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) were added to detect the phosphorylated substrate.

  • After another incubation period, the TR-FRET signal was read on a compatible plate reader.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[3]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the effect of BMS-540215 on the proliferation of endothelial cells stimulated by VEGF or FGF.

Methodology:

  • HUVECs were seeded in 96-well plates in endothelial growth medium.

  • After attachment, cells were serum-starved for 24 hours.

  • The medium was then replaced with serum-free medium containing either VEGF (e.g., 10 ng/mL) or basic FGF (bFGF; e.g., 5 ng/mL) and varying concentrations of BMS-540215.

  • Cells were incubated for 72 hours.

  • Cell proliferation was quantified using a colorimetric assay, such as the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or sulforhodamine B (SRB).

  • The absorbance was read on a microplate reader, and IC50 values were determined from the dose-response curves.[7]

Human Tumor Xenograft Models in Athymic Mice

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound alaninate.

Methodology:

  • Human tumor cells (e.g., L2987 lung carcinoma, patient-derived hepatocellular carcinoma fragments) were implanted subcutaneously into the flank of athymic nude mice.[3][7]

  • Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).[7]

  • Mice were randomized into control (vehicle) and treatment groups.

  • This compound alaninate was administered orally, once daily, at specified doses (e.g., 50 or 100 mg/kg).[3]

  • Tumor volume was measured regularly (e.g., twice weekly) with calipers using the formula: (length × width²)/2.

  • At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (Ki-67) and microvessel density (CD34).[3][8]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its preclinical evaluation.

Brivanib_Signaling_Pathway cluster_ligands Growth Factors cluster_receptors Receptors cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cluster_tumor_effects Tumor Effects VEGF VEGF VEGFR VEGFR-1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR-1/2/3 FGF->FGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR->PI3K_Akt FGFR->RAS_MAPK This compound This compound (BMS-540215) This compound->VEGFR This compound->FGFR Proliferation Endothelial Cell Proliferation PI3K_Akt->Proliferation Migration Migration PI3K_Akt->Migration Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Preclinical_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_implantation 1. Human Tumor Cell Implantation (s.c.) in Athymic Mice tumor_growth 2. Allow Tumors to Reach 100-200 mm³ cell_implantation->tumor_growth randomization 3. Randomize Mice into Control & Treatment Groups tumor_growth->randomization dosing 4. Daily Oral Dosing (Vehicle vs. This compound) randomization->dosing monitoring 5. Monitor Tumor Volume (e.g., 2x per week) dosing->monitoring euthanasia 6. Euthanize Mice at Study Endpoint monitoring->euthanasia Endpoint reached tumor_excision 7. Excise & Weigh Tumors euthanasia->tumor_excision downstream_analysis 8. Further Analysis: - Immunohistochemistry (Ki-67, CD34) - Western Blot (pVEGFR, pFGFR) tumor_excision->downstream_analysis

References

Brivanib: A Technical Deep Dive into its Role in Halting Tumor Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brivanib is a potent, orally available small-molecule inhibitor targeting key signaling pathways involved in tumor angiogenesis, the formation of new blood vessels that tumors need to grow and spread. As a dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR), this compound presents a multi-pronged attack on tumor vascularization. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of key quantitative data from preclinical and clinical studies, detailed experimental protocols from cited research, and visual representations of its targeted signaling pathways and experimental workflows. While showing initial promise, this compound's clinical development was ultimately discontinued (B1498344) after failing to meet primary endpoints in late-phase trials for hepatocellular carcinoma.[1] Nevertheless, the study of this compound offers valuable insights into the complexities of anti-angiogenic therapies and the role of the FGF signaling pathway in resistance to VEGF-targeted treatments.

Mechanism of Action: Dual Inhibition of VEGFR and FGFR Signaling

This compound is the L-alanine ester prodrug of BMS-540215, its active moiety.[2] BMS-540215 functions as an ATP-competitive inhibitor of receptor tyrosine kinases, with high affinity for both VEGFR and FGFR families.[2][3] This dual inhibition is critical, as the FGF signaling pathway has been identified as a key mechanism of resistance to therapies that solely target the VEGF pathway.[4][5] By blocking both, this compound aims to provide a more durable anti-angiogenic effect.[6]

The inhibition of VEGFR-2, in particular, is central to this compound's anti-angiogenic activity.[7] VEGFR-2 is the primary mediator of the mitogenic, chemotactic, and survival signals that VEGF transmits to endothelial cells, which are the building blocks of blood vessels.[8] By blocking the ATP-binding site on VEGFR-2, this compound prevents its phosphorylation and activation, thereby disrupting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[3][9]

Simultaneously, this compound targets FGFR-1, -2, and -3.[2] The FGF signaling pathway also plays a significant role in angiogenesis and tumor progression.[10] FGFs can stimulate endothelial cell proliferation and migration, and their upregulation has been implicated in the development of resistance to anti-VEGF therapies.[11] this compound's inhibition of FGFR disrupts these pro-angiogenic signals, offering a potential advantage over single-target anti-VEGF agents.

The downstream effects of this dual inhibition are a reduction in tumor microvessel density, an increase in apoptosis (programmed cell death) of tumor cells, and an inhibition of tumor cell proliferation.[2][12] Studies have shown that this compound's growth inhibition is associated with the downregulation of key cell cycle regulators.[2]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a comparative overview of its potency and clinical efficacy.

Table 1: In Vitro Inhibitory Activity of this compound (BMS-540215)
TargetIC50 (nmol/L)Ki (nmol/L)Notes
VEGFR-2 25[2][12]26[2][12]ATP-competitive inhibition.[2]
VEGFR-1 380[2][12]-
VEGFR-3 10[12]-
FGFR-1 148[2][12]-
FGFR-2 125[2][12]-
FGFR-3 68[12]-
VEGF-stimulated Endothelial Cell Proliferation 40[2][12]-
FGF-stimulated Endothelial Cell Proliferation 276[2][12]-
Table 2: Preclinical In Vivo Efficacy of this compound
Tumor ModelDosingTumor Growth Inhibition (TGI)Key Findings
Human Hepatocellular Carcinoma (HCC) Xenografts 100 mg/kg, oral, once dailySignificant suppression in 5 of 6 xenograft lines.[9]Growth inhibition correlated with decreased phosphorylated VEGFR-2, increased apoptosis, and reduced microvessel density.[9]
Mouse Pancreatic Neuroendocrine Tumors (PNET) Not specifiedEnduring tumor stasis and angiogenic blockade.[11]Extended overall survival compared to sorafenib (B1663141).[11] Effective as both first-line and second-line therapy after resistance to VEGF inhibitors.[11]
Table 3: Clinical Trial Outcomes for this compound in Advanced Hepatocellular Carcinoma (HCC)
Trial (Line of Therapy)Treatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS) / Time to Progression (TTP)Objective Response Rate (ORR)
Phase II (First-line) This compound 800 mg daily10.0 months[13]2.7 months[13]7.3% (1 CR, 3 PR)[13]
Phase II (Second-line after anti-angiogenic therapy) This compound 800 mg daily9.79 months[14]2.7 months (TTP)[14]4.3%[14]
BRISK-FL (Phase III, First-line) This compound vs. SorafenibDid not meet non-inferiority primary endpoint.[1]--
BRISK-PS (Phase III, Second-line after sorafenib) This compound9.4 months[15]4.2 months (TTP)[15]10%[15]
BRISK-PS (Phase III, Second-line after sorafenib) Placebo8.2 months[15]2.7 months (TTP)[15]2%[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to allow for replication and further investigation.

In Vitro Kinase Assays
  • Objective: To determine the inhibitory activity of this compound (BMS-540215) against various receptor tyrosine kinases.

  • Methodology:

    • Recombinant human kinase domains (e.g., VEGFR-2, FGFR-1) were expressed as GST-fusion proteins in an insect cell/baculovirus system and purified.[16]

    • Kinase reactions were performed in a buffer containing the purified enzyme, a peptide substrate, ATP, and γ-³³P-ATP.[16]

    • This compound, dissolved in DMSO, was added to the reaction at various concentrations.[16]

    • The reactions were incubated to allow for phosphorylation of the substrate.[16]

    • The reactions were terminated, and the amount of phosphorylated substrate was quantified to determine the extent of kinase inhibition.[16]

    • IC50 values were calculated as the concentration of this compound required to inhibit 50% of the kinase activity.[16]

Cell-Based Proliferation Assays
  • Objective: To assess the effect of this compound on the proliferation of endothelial cells stimulated by VEGF or FGF.

  • Methodology:

    • Human umbilical vein endothelial cells (HUVECs) were cultured in appropriate media.

    • Cells were seeded in multi-well plates and starved of growth factors.

    • Cells were then stimulated with either recombinant human VEGF or FGF in the presence of varying concentrations of this compound.[2][12]

    • After an incubation period, cell proliferation was measured using a standard method such as the MTS or BrdU incorporation assay.

    • IC50 values were determined as the concentration of this compound that inhibited 50% of the growth factor-stimulated cell proliferation.[2][12]

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

  • Methodology:

    • Human tumor cells (e.g., HCC cell lines like SK-HEP1 and HepG2) were implanted subcutaneously into immunocompromised mice.[9][12]

    • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

    • This compound was administered orally, typically once daily, at specified doses (e.g., 50 or 100 mg/kg).[12][16] The control group received a vehicle control.

    • Tumor volume was measured regularly using calipers.

    • At the end of the study, tumors were excised, weighed, and processed for further analysis, including immunohistochemistry and Western blotting.[9]

    • Immunohistochemistry: Tumor sections were stained with antibodies against markers of interest, such as CD31 for microvessel density, Ki-67 for proliferation, and TUNEL for apoptosis.[9]

    • Western Blotting: Tumor lysates were analyzed by Western blotting to assess the phosphorylation status of key signaling proteins like VEGFR-2, Akt, and ERK.[9][12]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

This compound's Inhibition of VEGF and FGF Signaling Pathways

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PLCg RAS RAS FGFR->RAS This compound This compound This compound->VEGFR This compound->FGFR STAT3 STAT3 PLCg->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: this compound inhibits VEGFR and FGFR, blocking downstream signaling pathways like PI3K/AKT and RAS/MAPK.

Experimental Workflow for In Vivo Evaluation of this compound

Brivanib_Experimental_Workflow cluster_analysis Post-Mortem Analysis start Tumor Cell Implantation (e.g., HCC xenograft in mice) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment and Control Groups tumor_growth->randomization treatment Oral Administration of this compound (e.g., 100 mg/kg/day) randomization->treatment Treatment Group control Vehicle Control Administration randomization->control Control Group monitoring Regular Monitoring of Tumor Volume and Animal Health treatment->monitoring control->monitoring endpoint Study Endpoint Reached monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis IHC Immunohistochemistry (CD31, Ki-67, TUNEL) analysis->IHC WB Western Blotting (p-VEGFR, p-ERK, p-AKT) analysis->WB

Caption: A typical workflow for assessing this compound's in vivo efficacy in a tumor xenograft model.

Conclusion

This compound represents a rational approach to anti-angiogenic therapy by dually targeting the VEGFR and FGFR pathways. Preclinical studies robustly demonstrated its ability to inhibit tumor growth through the suppression of angiogenesis and direct effects on tumor cells. However, these promising early results did not translate into superior clinical outcomes in late-stage trials for hepatocellular carcinoma when compared to the standard of care.[1][15] The journey of this compound from bench to bedside underscores the challenges in developing effective anti-angiogenic agents and highlights the complexity of tumor biology and the development of therapeutic resistance. The data and insights gained from the extensive research on this compound continue to be valuable for the ongoing development of novel cancer therapies, particularly those aimed at overcoming resistance to existing treatments.

References

Brivanib's Molecular Landscape Beyond VEGFR/FGFR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib (BMS-540215), and its prodrug this compound Alaninate (BMS-582664), is a potent ATP-competitive inhibitor primarily known for its dual targeting of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). While its anti-angiogenic properties through this dual inhibition are well-documented, a comprehensive understanding of its broader kinase selectivity is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and identifying mechanisms of resistance. This technical guide provides a detailed overview of the molecular targets of this compound beyond the VEGFR/FGFR families, presenting quantitative data, detailed experimental methodologies for target validation, and visualizations of relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of this compound (BMS-540215)

This compound's active moiety, BMS-540215, has been profiled against a broad panel of kinases to determine its selectivity. While it demonstrates high potency against VEGFR and FGFR family members, its activity against other kinases is significantly lower. A publicly available KINOMEscan™ dataset from the HMS LINCS Project (Dataset ID: 20180) provides comprehensive binding data for this compound against over 400 kinases. The results are typically measured as a percentage of the control, where a lower percentage indicates stronger binding of the compound to the kinase.

Analysis of this dataset and other published data reveals a landscape of potential off-target interactions. The following tables summarize the known quantitative data for this compound's targets.

Table 1: Primary and Secondary Kinase Targets of this compound (BMS-540215)
Kinase TargetIC50 / Ki (nM)Assay TypeReference
VEGFR Family
VEGFR-2 (KDR)25 (IC50), 26 (Ki)In vitro kinase assay[1]
VEGFR-3 (FLT4)10 (IC50)In vitro kinase assay[1]
VEGFR-1 (FLT1)380 (IC50)In vitro kinase assay[1]
FGFR Family
FGFR-368 (IC50)In vitro kinase assay[1]
FGFR-2125 (IC50)In vitro kinase assay[1]
FGFR-1148 (IC50)In vitro kinase assay[1]
Other Kinases (from KINOMEscan™) % Control @ 1µM Binding Assay HMS LINCS (20180)
EPHA70.5KINOMEscan[2]
TEK (Tie2)1.5KINOMEscan[2]
LCK3.5KINOMEscan[2]
SRC5KINOMEscan[2]
FYN6KINOMEscan[2]
MAPK12 (p38g)9.5KINOMEscan[2]
EPHA410.5KINOMEscan[2]
YES111KINOMEscan[2]
EPHB412KINOMEscan[2]
FRK12KINOMEscan[2]
CSK14KINOMEscan[2]

Note: The KINOMEscan™ data represents binding affinity as a percentage of a dimethyl sulfoxide (B87167) (DMSO) control. A lower value signifies stronger binding.

Table 2: Kinases with Low Affinity for this compound (BMS-540215)
Kinase TargetIC50 (nM)Assay TypeReference
PDGFRβ>1900In vitro kinase assay[3]
EGFR>1900In vitro kinase assay[3]
LCK>1900In vitro kinase assay[3]
PKCα>1900In vitro kinase assay[3]
JAK-3>1900In vitro kinase assay[3]

Note: The data in Table 2 is from initial characterization studies. The KINOMEscan™ data in Table 1 provides a more comprehensive screen where some kinases, like LCK, show moderate binding at a high concentration (1µM), which may not be reflected in enzymatic IC50 assays designed to measure potent inhibition.

Signaling Pathways of Potential Off-Targets

The KINOMEscan™ data suggests that this compound may interact with several kinases outside the VEGFR/FGFR families, albeit with lower affinity. Understanding the signaling pathways of these potential off-targets is important for predicting biological consequences.

Src Family Kinases (Src, Lck, Fyn)

Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[4] Lck is particularly critical for T-cell receptor (TCR) signaling.[5] Inhibition of these kinases could have implications for immune modulation and other cellular functions.

Src_Signaling GPCR GPCR / RTK Src Src Family Kinase (Src, Lck, Fyn) GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS RAS Src->RAS This compound This compound This compound->Src Proliferation Proliferation, Survival, Motility FAK->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified Src Family Kinase Signaling Pathway
TEK / Tie2 Signaling

TEK, also known as Tie2, is a receptor tyrosine kinase primarily expressed on endothelial cells. It plays a critical role in vascular development, remodeling, and stability, modulated by its angiopoietin ligands.[6]

Tie2_Signaling Angiopoietin Angiopoietin-1 Tie2 TEK / Tie2 Angiopoietin->Tie2 PI3K PI3K (p85) Tie2->PI3K DOK2 DOK2 Tie2->DOK2 This compound This compound This compound->Tie2 AKT AKT PI3K->AKT RASGAP RASGAP DOK2->RASGAP FOXO1 FOXO1 AKT->FOXO1 EndothelialCell Endothelial Cell Survival & Stability AKT->EndothelialCell RASGAP->EndothelialCell

Simplified TEK/Tie2 Signaling Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound's kinase inhibition profile.

In Vitro Radiometric Protein Kinase Assay

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Radiometric_Assay_Workflow Start Start Prepare Prepare Reaction Mix: - Kinase - Substrate (e.g., Poly(Glu,Tyr)) - Kinase Buffer - this compound (or DMSO) Start->Prepare Initiate Initiate Reaction: Add ATP Mix ([γ-33P]-ATP + cold ATP) Prepare->Initiate Incubate Incubate at 27-30°C (e.g., 60 minutes) Initiate->Incubate Terminate Terminate Reaction: Add Trichloroacetic Acid (TCA) Incubate->Terminate Precipitate Precipitate Phosphorylated Substrate Terminate->Precipitate Filter Collect Precipitate on Filter Plate Precipitate->Filter Wash Wash to Remove Unincorporated ATP Filter->Wash Quantify Quantify Radioactivity: Liquid Scintillation Counting Wash->Quantify Analyze Data Analysis: Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Workflow for a Radiometric Kinase Assay

Methodology:

  • Reagents and Buffers:

    • Kinase Buffer (1X): 20 mM Tris-HCl (pH 7.0), 1.5-4 mM MnCl₂, 0.5 mM DTT, 25 µg/mL BSA.[3] The exact metal ion concentration may vary depending on the specific kinase.

    • ATP Mix: A mixture of unlabeled ("cold") ATP and [γ-³³P]-ATP or [γ-³²P]-ATP. A common final ATP concentration is 1-10 µM, near the Km for many kinases.[7]

    • Substrate: A generic or specific peptide/protein substrate, often at a concentration of 50-100 µg/mL.[3]

    • Kinase: Recombinant purified kinase (e.g., GST-fusion protein) at a concentration determined empirically for linear reaction kinetics (e.g., 5-10 ng per reaction).[3]

    • Test Compound: this compound dissolved in DMSO, serially diluted to create a dose-response curve.

    • Termination Solution: 15% Trichloroacetic Acid (TCA).[3]

  • Assay Procedure:

    • In a 96-well plate, combine the kinase, substrate, and kinase buffer.

    • Add serially diluted this compound or DMSO (for control wells) to the appropriate wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP mix to all wells.

    • Incubate the plate at 27-30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear phase.[3]

    • Terminate the reaction by adding cold TCA to each well.[3]

    • Allow the phosphorylated substrate to precipitate on ice.

    • Transfer the contents of the wells to a filter plate (e.g., Unifilter plates).

    • Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.

    • Dry the filter plate and add a scintillation cocktail.

    • Quantify the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Target Inhibition (Western Blot)

This method is used to determine if this compound can inhibit the phosphorylation of a target kinase within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., SK-HEP1 or HepG2 cells for VEGFR/FGFR signaling) in standard growth medium.[8]

    • Starve the cells in a low-serum medium for several hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).[8]

    • Stimulate the cells with a relevant ligand (e.g., VEGF or bFGF at 40 ng/mL) for a short period (e.g., 15 minutes) to induce phosphorylation of the target kinase and its downstream effectors.[8]

  • Lysate Preparation:

    • Place the culture plates on ice and wash the cells with ice-cold PBS.

    • Lyse the cells in a RIPA or similar lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at high speed at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Milk is generally avoided as a blocking agent for phospho-protein detection due to the presence of phosphoprotein casein.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2 (Tyr1054/1059)) overnight at 4°C.[8]

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

    • For a loading control, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase or a housekeeping protein (e.g., α-tubulin or GAPDH).

Conclusion

This compound is a potent dual inhibitor of VEGFR and FGFR. While its selectivity for these primary targets is well-established, comprehensive kinase profiling reveals a broader, albeit weaker, interaction landscape. At micromolar concentrations, this compound shows binding activity against several other kinases, including members of the Src family (Src, Lck, Fyn), TEK (Tie2), and Ephrin receptors (EPHA7). This off-target activity, while significantly less potent than its primary targeting, may contribute to the overall pharmacological profile of the drug, including potential side effects or secondary mechanisms of action. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further characterize the molecular interactions of this compound and other kinase inhibitors. A thorough understanding of a drug's complete target profile is indispensable for the continued development of targeted cancer therapies.

References

Brivanib's Impact on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib (BMS-540215) is a potent, ATP-competitive oral tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][2] By dual-targeting these critical pro-angiogenic pathways, this compound demonstrates significant anti-tumor activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on downstream signaling cascades, and detailed experimental protocols for its evaluation. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth, invasion, and metastasis.[3] The VEGF and FGF signaling pathways are two of the most critical drivers of tumor angiogenesis.[4][5] this compound alaninate (B8444949) (BMS-582664), the l-alanine (B1666807) ester prodrug of this compound, is designed to inhibit both of these pathways, offering a promising strategy to overcome resistance mechanisms associated with single-pathway inhibition.[6][7] Preclinical and clinical studies have demonstrated this compound's ability to inhibit tumor growth and angiogenesis in various cancer models, including hepatocellular carcinoma (HCC).[4][8][9] This guide delves into the molecular mechanisms underlying this compound's therapeutic effects.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFR and FGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[2][10] This inhibition leads to a reduction in endothelial cell proliferation and migration, and an increase in apoptosis, ultimately suppressing tumor-associated angiogenesis.[2]

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (BMS-540215)

Target KinaseIC50 (nmol/L)Ki (nmol/L)
VEGFR-1380-
VEGFR-22526
VEGFR-310-
FGFR-1148-
FGFR-2125-
FGFR-368-

Data compiled from multiple sources.[2][8]

Table 2: In Vitro Cellular Activity of this compound (BMS-540215)

Cell-Based AssayStimulantIC50 (nmol/L)
Endothelial Cell ProliferationVEGF40
Endothelial Cell ProliferationFGF276

Data compiled from multiple sources.[2]

Impact on Downstream Signaling Pathways

This compound's inhibition of VEGFR and FGFR leads to the downregulation of two major downstream signaling cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. Both pathways are critical for cell proliferation, survival, and angiogenesis.

The VEGFR/FGFR Signaling Axis and this compound's Point of Intervention

The following diagram illustrates the canonical VEGFR and FGFR signaling pathways and highlights the inhibitory action of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PLCg Ras Ras FGFR->Ras This compound This compound This compound->VEGFR This compound->FGFR PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Angiogenesis

Caption: this compound inhibits VEGFR and FGFR signaling pathways.

Studies have shown that in VEGF- and bFGF-stimulated cells, this compound significantly inhibits the phosphorylation of VEGFR-2, FGFR-1, ERK1/2, and Akt.[4][8] This leads to the downregulation of cell cycle regulators such as cyclin D1, Cdk-2, Cdk-4, and cyclin B1, and an increase in apoptosis, as evidenced by increased cleaved caspase-3 and PARP.[8][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis of Downstream Signaling Proteins

This protocol is designed to assess the phosphorylation status of key proteins in the VEGFR/FGFR signaling pathways following treatment with this compound.

5.1.1. Cell Culture and Treatment

  • Culture human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., SK-HEP1, HepG2) in appropriate media.[8]

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free media for 12-24 hours.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Stimulate cells with recombinant human VEGF (e.g., 50 ng/mL) or bFGF (e.g., 50 ng/mL) for 15-30 minutes.

5.1.2. Protein Extraction and Quantification

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect lysates in pre-chilled microcentrifuge tubes.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA protein assay kit.

5.1.3. SDS-PAGE and Western Blotting

  • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load samples onto a 4-20% precast polyacrylamide gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-VEGFR-2 (Tyr1175)

    • Total VEGFR-2

    • Phospho-FGFR (Tyr653/654)

    • Total FGFR

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • Phospho-Akt (Ser473)

    • Total Akt

    • GAPDH or β-actin (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize to the loading control.

G A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis I->J

Caption: Western blot experimental workflow.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on cell viability and proliferation.

5.2.1. Procedure

  • Seed cells (e.g., HUVECs, cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours.[11]

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with this compound B->C D 72-hour Incubation C->D E Add MTT Reagent D->E F 2-4 hour Incubation E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Cell proliferation (MTT) assay workflow.

Conclusion

This compound is a dual inhibitor of VEGFR and FGFR, key drivers of tumor angiogenesis. Its mechanism of action involves the direct inhibition of receptor tyrosine kinase activity, leading to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt cascades. This results in reduced cell proliferation and survival, and increased apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other multi-targeted tyrosine kinase inhibitors in preclinical and clinical research. While this compound showed promise in early studies, it did not demonstrate superior overall survival compared to sorafenib (B1663141) in some phase III trials for advanced HCC.[9][12][13] Further research is warranted to identify patient populations that may derive the most benefit from this compound treatment and to explore its potential in combination therapies.[14]

References

Pharmacological profile of Brivanib's active moiety BMS-540215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-540215 is the active moiety of the investigational drug Brivanib Alaninate (B8444949) (BMS-582664). This compound alaninate is a prodrug designed to improve the oral bioavailability of BMS-540215.[1] In vivo, the alanine (B10760859) ester of this compound is hydrolyzed to form BMS-540215, a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[2][3] This document provides a comprehensive overview of the pharmacological profile of BMS-540215, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

BMS-540215 functions as an ATP-competitive inhibitor, targeting the kinase domains of VEGFR and FGFR.[4][5] By binding to the ATP pocket of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[5] These pathways are critical for tumor angiogenesis, proliferation, and survival.[6][7] The dual inhibition of both VEGFR and FGFR signaling pathways may offer a more comprehensive anti-angiogenic strategy, potentially overcoming resistance mechanisms that can arise from targeting a single pathway.[8]

Signaling Pathways and Inhibition

BMS-540215 primarily targets VEGFR-2 and FGFR-1, key drivers of angiogenesis.[7][9] The diagrams below illustrate the points of inhibition within these signaling cascades.

VEGFR_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P Autophosphorylation BMS540215 BMS-540215 BMS540215->VEGFR2 Inhibition ATP ATP ADP ADP PLCg PLCγ P->PLCg PI3K PI3K P->PI3K Ras Ras P->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis FGFR_Signaling_Pathway cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR-1 FGF->FGFR1 P P FGFR1->P Autophosphorylation BMS540215 BMS-540215 BMS540215->FGFR1 Inhibition ATP ATP ADP ADP FRS2 FRS2 P->FRS2 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assay (VEGFR/FGFR Inhibition, IC50) cell_prolif Endothelial Cell Proliferation Assay (HUVEC, IC50) kinase_assay->cell_prolif Confirm Cellular Activity target_phos Target Phosphorylation Assay (Western Blot) cell_prolif->target_phos Verify Mechanism pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD Studies) target_phos->pk_pd Transition to In Vivo xenograft Tumor Xenograft Model (Efficacy, TGI) pk_pd->xenograft Determine Efficacious Dose biomarker Biomarker Analysis (Immunohistochemistry) xenograft->biomarker Assess Target Engagement end Clinical Candidate biomarker->end start Compound Synthesis (BMS-540215) start->kinase_assay

References

Initial In Vitro Evidence of Brivanib's Anti-Tumor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brivanib is an orally available small molecule that functions as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2][3] These signaling pathways are critical in tumor angiogenesis and proliferation, making their simultaneous inhibition a rational therapeutic strategy for various solid tumors.[4][5][6] this compound alaninate (B8444949), a prodrug, is rapidly and efficiently converted to its active moiety, this compound (BMS-540215), in vivo.[1][7][8] This document provides a detailed overview of the initial in vitro studies that established the foundational evidence for this compound's anti-tumor activities, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Inhibitory Activity

The anti-tumor activity of this compound is rooted in its potent inhibition of key tyrosine kinases and its consequent effects on cellular proliferation. The following tables summarize the quantitative data from initial in vitro assays.

Table 1: Kinase Inhibitory Potency of this compound's Active Moiety (BMS-540215)

This compound acts as an ATP-competitive inhibitor of VEGFR and FGFR tyrosine kinases.[7][9] The half-maximal inhibitory concentrations (IC50) against a panel of relevant kinases are detailed below.

Target KinaseIC50 (nmol/L)
VEGFR-310
VEGFR-225
FGFR-368
FGFR-2125
FGFR-1148
VEGFR-1380
Data sourced from multiple studies.[1][7]
Table 2: Anti-Proliferative Activity of this compound in Cellular Assays

This compound has demonstrated selective inhibition of proliferation in both endothelial and tumor cells, primarily in response to specific growth factor stimulation.

Cell Type / ConditionIC50 Value
Endothelial Cells (VEGF-stimulated)40 nmol/L
Endothelial Cells (FGF-stimulated)276 nmol/L
Human Tumor Cell Lines (FGF2-stimulated)0.7 µM to 10 µM
Human Tumor Cell Lines (VEGF-stimulated)≥ 10 µM (ineffective)
Data sourced from multiple studies.[1][7][10]

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by VEGF and FGF. Upon ligand binding, VEGFR and FGFR dimerize and autophosphorylate, activating key pathways such as the MAPK (ERK1/2) and PI3K/Akt pathways, which promote cell proliferation, survival, and angiogenesis. This compound's inhibition of the receptor tyrosine kinases prevents these downstream events.[7][11]

Brivanib_Signaling_Pathway cluster_EC Extracellular Space cluster_MEM Cell Membrane cluster_IC Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR pVEGFR pVEGFR VEGFR->pVEGFR Phosphorylation pFGFR pFGFR FGFR->pFGFR Phosphorylation This compound This compound This compound->pVEGFR Inhibits This compound->pFGFR Inhibits RAS_RAF_MEK RAS/RAF/MEK pVEGFR->RAS_RAF_MEK PI3K PI3K pVEGFR->PI3K pFGFR->RAS_RAF_MEK pFGFR->PI3K ERK pERK RAS_RAF_MEK->ERK AKT pAkt PI3K->AKT Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis

Caption: this compound inhibits VEGFR and FGFR phosphorylation, blocking downstream ERK and Akt pathways.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments that established this compound's anti-tumor profile.

Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Objective: To determine the IC50 value of this compound (BMS-540215) against VEGFR and FGFR tyrosine kinases.

  • Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. This compound competes with ATP for the binding site on the kinase, thereby inhibiting substrate phosphorylation. The amount of phosphorylation is typically measured using methods like ELISA, fluorescence, or radioactivity.

  • Methodology:

    • Reagents: Recombinant human VEGFR and FGFR kinase domains, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of this compound.

    • Procedure: a. The kinase, substrate, and specified concentrations of this compound are pre-incubated in a reaction buffer in a 96-well plate. b. The reaction is initiated by adding a solution of Mg/ATP. c. The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for phosphorylation. d. The reaction is stopped by adding a solution like EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

    • Detection: If using radiolabeled ATP, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter. For non-radioactive methods, an antibody specific to the phosphorylated substrate is used in an ELISA-like format.

    • Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and division of cells.

  • Objective: To assess the anti-proliferative effects of this compound on endothelial and tumor cells stimulated with VEGF or FGF2.[10]

  • Principle: Cells are cultured in the presence of a growth factor and varying concentrations of this compound. After a set incubation period, the number of viable cells is quantified using a colorimetric or fluorometric reagent (e.g., MTS, MTT, or resazurin).

  • Methodology:

    • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or a panel of human tumor cell lines (e.g., SK-HEP1, HepG2) are seeded into 96-well plates and allowed to attach overnight.[7][10]

    • Serum Starvation: The growth medium is replaced with a low-serum or serum-free medium for several hours to synchronize the cells and reduce baseline signaling.

    • Treatment: The medium is replaced with a low-serum medium containing a specific growth factor (e.g., 10 ng/mL VEGF or FGF2) and a serial dilution of this compound. Control wells include cells with no growth factor, cells with growth factor only, and vehicle control.

    • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.

    • Viability Measurement: A viability reagent (e.g., MTS) is added to each well. After a further incubation period (1-4 hours), the absorbance is read at the appropriate wavelength using a microplate reader.

    • Data Analysis: The absorbance values are converted to a percentage of the growth factor-stimulated control. The IC50 value is calculated from the resulting dose-response curve.

Cell_Proliferation_Workflow start Start seed_cells Seed cells in 96-well plate (e.g., HUVEC, SK-HEP1) start->seed_cells attach Allow cells to attach (Overnight) seed_cells->attach starve Serum-starve cells (e.g., 4-24 hours) attach->starve treat Add media with: - Growth Factor (VEGF/FGF) - Serial dilutions of this compound starve->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTS/MTT) incubate->add_reagent read_plate Incubate and read absorbance (Microplate Reader) add_reagent->read_plate analyze Analyze data: - Normalize to controls - Generate dose-response curve read_plate->analyze end Determine IC50 Value analyze->end

Caption: Workflow for an in vitro cell proliferation assay to determine drug efficacy.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate and to assess their phosphorylation status.

  • Objective: To determine if this compound inhibits the phosphorylation of VEGFR-2, FGFR-1, and downstream effectors like ERK1/2 and Akt in response to growth factor stimulation.[7][11]

  • Methodology:

    • Cell Treatment and Lysis: Cells (e.g., SK-HEP1) are serum-starved and then stimulated with VEGF or bFGF in the presence or absence of this compound for a short period (e.g., 15-30 minutes).[7] The cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay).

    • SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: a. The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK). c. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The band intensity is quantified using densitometry software.

    • Analysis: The level of the phosphorylated protein is normalized to the level of the corresponding total protein to determine the extent of inhibition by this compound.

Apoptosis Assay

These assays are used to determine if a compound induces programmed cell death.

  • Objective: To evaluate if this compound treatment leads to an increase in apoptosis in cancer cells.[1][7]

  • Principle: Apoptosis is characterized by specific morphological and biochemical changes, such as the externalization of phosphatidylserine (B164497) (PS) on the cell membrane and the activation of caspases. These changes can be detected using specific reagents.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified time (e.g., 24-48 hours).

    • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

    • Staining: A fluorescently-labeled Annexin V conjugate (which binds to externalized PS) and Propidium Iodide (PI, a dye that enters non-viable cells with compromised membranes) are added to the cell suspension.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. The instrument distinguishes between four populations:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

    • Analysis: The percentage of cells in each quadrant is quantified to determine the increase in early and late apoptotic populations following this compound treatment compared to controls.

Conclusion

The initial in vitro evidence compellingly demonstrates that this compound is a potent, dual inhibitor of VEGFR and FGFR signaling. Through direct enzymatic inhibition, this compound effectively blocks the downstream pathways responsible for cell proliferation and survival. Cellular assays confirm its anti-proliferative effects, particularly in FGF-driven contexts, and suggest a mechanism involving the induction of apoptosis and cell cycle arrest.[1] These foundational studies provided a strong rationale for the further preclinical and clinical investigation of this compound as an anti-tumor agent.[11]

References

Methodological & Application

Application Notes and Protocols: Brivanib Cell Viability Assay for Hepatocellular Carcinoma (HCC) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brivanib is a selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[1][2][3] These pathways are implicated in the pathogenesis of Hepatocellular Carcinoma (HCC), making this compound a compound of interest for HCC research and therapy.[1][2] This document provides a detailed protocol for assessing the effect of this compound on the viability of HCC cell lines using a common in vitro method, the MTT assay. Additionally, an alternative protocol using the CellTiter-Glo® Luminescent Cell Viability Assay is presented.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, primarily targeting VEGFR-2 and FGFR-1.[4][5] By blocking the ATP-binding domain of these receptors, this compound inhibits downstream signaling cascades involved in tumor angiogenesis and cell proliferation.[1][4] Research has shown that this compound can suppress tumor growth, induce apoptosis, and reduce microvessel density in HCC xenograft models.[1]

Data Presentation

Table 1: Representative IC50 Values of this compound

Target/Cell LineIC50 ValueNotes
VEGFR-225 nMATP-competitive inhibition.[5][6][7]
VEGFR-1380 nM[5]
FGFR-1148 nM[5]
FGFR-2125 nM[5]
HUVECs (VEGF-stimulated)40 nMInhibition of endothelial cell proliferation.[6][7]
HUVECs (FGF-stimulated)276 nMInhibition of endothelial cell proliferation.[6][7]
MDCKII-par49.1 µMAntiproliferative capacity in parental cell line.[8]
MDCKII-ABCB134.4 µMAntiproliferative capacity in ABCB1-transduced cells.[8]
MDCKII-ABCG242.3 µMAntiproliferative capacity in ABCG2-transduced cells.[8]
MDCKII-ABCC134.8 µMAntiproliferative capacity in ABCC1-transduced cells.[8]

Note: IC50 values for specific HCC cell lines can be variable and should be determined empirically for the cell lines used in a particular study.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of this compound on adherent HCC cell lines.

Materials:

  • HCC cell lines (e.g., HepG2, Huh7, SK-HEP1)

  • Complete culture medium (e.g., DMEM or MEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HCC cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully aspirate the culture medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium containing this compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.[9]

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background.[9]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a more sensitive, homogeneous method for determining cell viability based on ATP quantification.[10][11][12]

Materials:

  • HCC cell lines

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HCC cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions or control solutions to the wells.

    • Incubate for 48-72 hours.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[11][13]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][13]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.[13]

Mandatory Visualizations

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream P FGFR1->Downstream P This compound This compound This compound->VEGFR2 Inhibits This compound->FGFR1 Inhibits ATP ATP ATP->VEGFR2 ATP->FGFR1 Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: this compound signaling pathway inhibition in HCC.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed_Cells 1. Seed HCC Cells in 96-well plate Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_this compound 3. Add this compound dilutions Incubate_24h->Add_this compound Incubate_48_72h 4. Incubate 48-72h Add_this compound->Incubate_48_72h Add_Reagent 5. Add MTT or CellTiter-Glo Reagent Incubate_48_72h->Add_Reagent Incubate_Assay 6. Incubate as per protocol Add_Reagent->Incubate_Assay Read_Plate 7. Read Absorbance or Luminescence Incubate_Assay->Read_Plate

Caption: Experimental workflow for this compound cell viability assay.

References

Application Notes and Protocols for Establishing a Brivanib-Resistant Cancer Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib is a potent, orally available dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] These pathways are critical for tumor angiogenesis and proliferation.[3][4][5] However, as with many targeted therapies, acquired resistance can limit the long-term efficacy of this compound.[6][7] The development of in vitro this compound-resistant cancer cell line models is a crucial step in understanding the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.[8][9]

These application notes provide a detailed protocol for establishing and characterizing a this compound-resistant cancer cell line using a stepwise dose-escalation method. This method mimics the gradual increase in drug pressure that tumor cells may experience in a clinical setting.[10][11]

Signaling Pathways Overview

This compound exerts its anti-tumor effects by inhibiting the signaling cascades initiated by VEGF and FGF. Understanding these pathways is fundamental to investigating resistance mechanisms.

Caption: this compound inhibits both VEGFR and FGFR signaling pathways.

Experimental Protocols

Materials and Reagents
  • Parental cancer cell line (e.g., Huh-7, a human hepatocellular carcinoma cell line)[12][13]

  • This compound (alaninate salt)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Experimental Workflow

The overall workflow for establishing and characterizing the this compound-resistant cell line is depicted below.

cluster_workflow Experimental Workflow A 1. Determine Parental IC50 B 2. Stepwise Dose Escalation A->B C 3. Continuous Culture & Monitoring B->C D 4. Isolate Resistant Clones C->D E 5. Characterize Resistant Phenotype D->E F 6. Cryopreserve Stocks E->F

Caption: Workflow for generating a this compound-resistant cell line.

Detailed Methodologies

Step 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) in the Parental Cell Line

  • Cell Seeding: Seed the parental cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to create a series of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Drug Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Viability Assay: Assess cell viability using a standard assay (e.g., MTT).

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, using a non-linear regression analysis of the dose-response curve.

Step 2: Generation of this compound-Resistant Cell Line by Stepwise Dose Escalation

  • Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%), as determined from the initial IC50 curve.[10]

  • Culture Maintenance: Culture the cells in the presence of this compound. Replace the medium with fresh, drug-containing medium every 2-3 days.

  • Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. Once the cells reach 70-80% confluency and exhibit a stable growth rate similar to the parental line, passage them.

  • Dose Escalation: Gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[8] At each new concentration, the cells will initially show signs of stress and reduced proliferation. Continue to culture the cells at this concentration until they adapt and resume stable growth. This process may take several weeks to months.[14]

  • Cryopreservation: At each successful dose escalation step, it is advisable to cryopreserve a batch of cells.[15]

Step 3: Isolation of a Monoclonal this compound-Resistant Cell Line (Optional but Recommended)

For a more homogenous population, it is recommended to isolate single-cell clones from the resistant polyclonal population.

  • Limiting Dilution: Perform serial dilutions of the resistant cell suspension to a final concentration of approximately 1 cell per 100 µL.

  • Seeding: Seed 100 µL of the diluted cell suspension into each well of a 96-well plate.

  • Clone Expansion: Monitor the plate for the growth of single colonies. Once colonies are visible, expand them in larger culture vessels, maintaining the selective pressure with the highest tolerated concentration of this compound.

Step 4: Characterization of the this compound-Resistant Phenotype

  • IC50 Determination in Resistant Cells: Determine the IC50 of this compound in the newly established resistant cell line using the same protocol as for the parental cells.

  • Resistance Index (RI) Calculation: Calculate the Resistance Index (RI) to quantify the level of resistance:

    • RI = IC50 (Resistant Line) / IC50 (Parental Line)

    • An RI significantly greater than 1 indicates the successful establishment of a resistant cell line.[10]

  • Phenotypic and Molecular Analysis: Further characterize the resistant cells by examining:

    • Proliferation Rate: Compare the doubling time of the resistant and parental cells.

    • Morphology: Observe any changes in cell morphology using microscopy.

    • Signaling Pathway Activation: Analyze the phosphorylation status of key proteins in the VEGFR and FGFR pathways (e.g., VEGFR-2, FGFR-1, ERK, Akt) using Western blotting.[16]

    • Gene Expression: Investigate changes in the expression of genes associated with drug resistance using qPCR or RNA sequencing.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: this compound IC50 Values and Resistance Index

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental (e.g., Huh-7)[Insert Value]1.0
This compound-Resistant[Insert Value][Calculate Value]

Table 2: Proliferation Characteristics of Parental and Resistant Cell Lines

Cell LineDoubling Time (hours)
Parental (e.g., Huh-7)[Insert Value]
This compound-Resistant[Insert Value]

Table 3: Relative Protein Expression/Phosphorylation Levels

ProteinParental (Relative Level)This compound-Resistant (Relative Level)
p-VEGFR-21.0[Insert Value]
p-FGFR-11.0[Insert Value]
p-ERK1.0[Insert Value]
p-Akt1.0[Insert Value]

Troubleshooting and Considerations

  • Cell Death: If widespread cell death occurs after a dose escalation, reduce the this compound concentration to the previous tolerated level and allow the cells to recover before attempting to increase the dose again.

  • Slow Growth: It is common for cells to grow slowly after an increase in drug concentration. Be patient and allow sufficient time for adaptation.

  • Loss of Resistance: Some resistant cell lines may revert to a more sensitive phenotype if the drug is withdrawn. It is generally recommended to maintain a low concentration of this compound in the culture medium to sustain the selective pressure.[14]

  • Clonality: Using a polyclonal resistant population may be representative of the heterogeneity in a tumor, while a monoclonal population is better for studying specific resistance mechanisms. The choice depends on the research question.

By following these detailed protocols, researchers can successfully establish and characterize this compound-resistant cancer cell line models, which are invaluable tools for advancing our understanding of drug resistance and for the development of more effective cancer therapies.

References

Application Notes: In Vivo Xenograft Model for Efficacy Testing of Brivanib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[1] It is the active moiety of the orally administered prodrug, this compound alaninate (B8444949), which is rapidly hydrolyzed to this compound in vivo.[1][2] Both VEGFR and FGFR are key receptor tyrosine kinases that play critical roles in tumor angiogenesis, proliferation, and survival.[3][4] The dual inhibition of these pathways is a promising strategy to overcome resistance mechanisms and enhance anti-tumor activity.[4][5] In vivo xenograft models are indispensable for evaluating the anti-tumor and anti-angiogenic efficacy of agents like this compound, providing crucial data on dose-response, mechanism of action, and potential biomarkers.[6][7] This document provides a detailed protocol for establishing a human tumor xenograft model in immunocompromised mice to test the efficacy of this compound.

Mechanism of Action: this compound Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by competitively inhibiting ATP binding to the tyrosine kinase domains of VEGFR and FGFR, thereby blocking downstream signaling cascades. This action prevents the phosphorylation of the receptors, which in turn inhibits pathways like the PLCγ, RAS-RAF-MAPK, and PI3K-AKT pathways.[5][8] The ultimate result is the inhibition of endothelial cell proliferation and migration, leading to a reduction in tumor angiogenesis and a subsequent suppression of tumor growth.[2][9]

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF FGF FGF FGFR FGFR FGF->FGFR Binds VEGFR VEGFR PLCg PLCg VEGFR->PLCg Activates FGFR->PLCg Activates This compound This compound This compound->VEGFR Inhibits This compound->FGFR Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF PI3K_AKT PI3K-AKT Pathway PLCg->PI3K_AKT Angiogenesis Angiogenesis RAS_RAF->Angiogenesis Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival

Caption: this compound inhibits VEGFR and FGFR signaling pathways.

Experimental Protocol

This protocol describes a general procedure for testing this compound efficacy in a subcutaneous hepatocellular carcinoma (HCC) xenograft model.

1. Materials and Reagents

  • Cell Line: Human hepatocellular carcinoma cell line (e.g., Hep3B, SK-HEP1, HepG2).[7][10]

  • Animal Model: Male athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.[7]

  • This compound Alaninate: Oral prodrug of this compound.

  • Vehicle: 30% Captisol in sterile water or other appropriate vehicle.[10]

  • Cell Culture Media: Appropriate media (e.g., MEM, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Extracellular Matrix: Matrigel® or similar basement membrane matrix.

  • Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.

  • Instruments: Calipers, syringes, oral gavage needles, surgical tools.

2. Cell Line Culture and Preparation

  • Culture Hep3B cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • On the day of implantation, harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cells in a 1:1 mixture of sterile, serum-free media and Matrigel at a final concentration of 5-10 x 10^7 cells/mL. Keep on ice until implantation.

3. Xenograft Implantation

  • Anesthetize the mice using the approved institutional protocol.

  • Shave and sterilize the right flank of each mouse with an alcohol wipe.

  • Inject 0.1 mL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the prepared flank.

  • Monitor the animals until they have fully recovered from anesthesia.

4. Study Design and Drug Administration

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare this compound alaninate fresh daily by dissolving it in the vehicle solution.

  • Administer this compound alaninate orally via gavage once daily at the desired dose (e.g., 60-100 mg/kg).[10][11]

  • Administer an equivalent volume of the vehicle to the control group.

  • Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Continue treatment for the specified duration (e.g., 12-21 days).[10]

5. Endpoint Analysis

  • At the end of the study, euthanize the mice according to IACUC guidelines.

  • Excise the tumors, weigh them, and measure their final volume.

  • Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemistry (IHC) or snap-freeze the remaining tissue in liquid nitrogen for molecular analysis (e.g., Western blot).

  • Immunohistochemistry: Analyze formalin-fixed, paraffin-embedded tumor sections for:

    • Proliferation: Ki-67 staining.[6]

    • Angiogenesis: CD31 or CD34 staining for microvessel density (MVD).[6][10]

    • Apoptosis: Cleaved Caspase-3 or TUNEL staining.[10]

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vivo xenograft study.

Experimental_Workflow arrow -> A 1. Cell Culture (e.g., Hep3B) B 2. Cell Preparation (Harvest & Resuspend) A->B C 3. Subcutaneous Implantation (Athymic Nude Mice) B->C D 4. Tumor Growth Monitoring (To 100-200 mm³) C->D E 5. Randomization into Groups (Vehicle vs. This compound) D->E F 6. Daily Oral Dosing (this compound or Vehicle) E->F G 7. Monitor Tumor Volume & Body Weight F->G H 8. Endpoint: Euthanasia & Tumor Excision G->H I 9. Data Analysis (Tumor Weight, IHC, etc.) H->I

Caption: Workflow for a this compound in vivo xenograft efficacy study.

Data Presentation: Summary of Preclinical Efficacy

The efficacy of this compound has been demonstrated across various xenograft models. The tables below summarize key quantitative findings from preclinical studies.

Table 1: this compound Efficacy on Tumor Growth in Xenograft Models

Xenograft ModelDose (Oral, Daily)Treatment DurationOutcome MeasureResultCitation
Hep3B HCC90 mg/kg>6 daysTumor Growth Inhibition64% reduction in tumor growth[7]
Patient-Derived HCC (06-0606)100 mg/kg12 daysTumor Weight vs. ControlTumor weights were ~13% of vehicle-treated group[10]
Patient-Derived HCC (06-0606)50 mg/kg12 daysTumor Weight vs. ControlTumor weights were ~55% of vehicle-treated group[10]
L2987 Human Tumor107 mg/kg (this compound Alaninate)Not SpecifiedDose-dependent efficacyEquivalent efficacy to this compound[6]

Table 2: this compound Effect on Cellular and Vascular Biomarkers

Xenograft ModelDose (Oral, Daily)BiomarkerAnalysis MethodResultCitation
L2987 Human Tumor107 mg/kgKi-67 (Proliferation)Immunohistochemistry76% reduction in Ki-67 staining[6]
L2987 Human Tumor107 mg/kgCD34 (Vascular Density)Immunohistochemistry76% reduction in CD34 staining[6]
Patient-Derived HCC100 mg/kgCD31 (Microvessel Density)ImmunohistochemistrySignificant reduction in all six xenograft lines[10]
Hep3B HCC90 mg/kgApoptosis & ProliferationImmunohistochemistrySignificant increase in apoptosis and inhibition of proliferation[7][12]
L2987 Human Tumor107 mg/kgTumor MicrocirculationDCE-MRI54-64% reduction in contrast agent uptake[6]

References

Application Notes: Method for Determining the IC50 of Brivanib In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brivanib (BMS-582664) is an orally administered, anti-tumorigenic drug candidate that acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][2] These receptor tyrosine kinases are critical mediators of tumor angiogenesis and proliferation.[3][4][5] Determining the half-maximal inhibitory concentration (IC50) is a fundamental step in preclinical drug development. The IC50 value provides a quantitative measure of a drug's potency, representing the concentration required to inhibit a specific biological process—such as cell proliferation—by 50%.[6][7][8] These application notes provide detailed protocols for determining the IC50 of this compound in cancer cell lines using common in vitro cell viability assays.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by competitively inhibiting the ATP binding site of the catalytic domain of VEGFR and FGFR.[3] This dual inhibition blocks downstream signaling pathways crucial for angiogenesis, tumor cell proliferation, and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][9] By targeting both VEGF and FGF signaling, this compound may overcome resistance mechanisms that can develop with agents targeting only the VEGF pathway.[2][3]

Brivanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT RAS_RAF RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF FGFR FGFR FGFR->PI3K_AKT FGFR->RAS_RAF VEGF VEGF Ligand VEGF->VEGFR FGF FGF Ligand FGF->FGFR This compound This compound This compound->VEGFR Inhibits This compound->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_RAF->Proliferation

This compound dual inhibition of VEGFR and FGFR signaling pathways.

Experimental Protocols

The general workflow for determining the IC50 value involves seeding cells, treating them with a range of drug concentrations, incubating for a set period, and then measuring cell viability.

IC50_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Adherence (Incubate 24h) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 48-72h) C->D E 5. Add Viability Reagent (e.g., MTT, CellTiter-Glo®) D->E F 6. Measure Signal (Absorbance or Luminescence) E->F G 7. Data Analysis (Calculate IC50) F->G

General experimental workflow for IC50 determination.

Two common and robust methods for assessing cell viability are the MTT and CellTiter-Glo® assays.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[10]

Materials

  • Selected cancer cell line (e.g., HepG2, Huh7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile PBS (Phosphate-Buffered Saline)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure

  • Cell Seeding: Culture cells to the logarithmic growth phase.[11] Trypsinize, count, and dilute the cells in complete medium to a concentration of 5x10⁴ to 1x10⁵ cells/mL. Seed 100 µL of the cell suspension (5,000-10,000 cells) into each well of a 96-well plate.[9][11] Fill edge wells with 100 µL of sterile PBS to minimize evaporation effects.[12]

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[12]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical concentration range might be 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.[11]

    • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest drug concentration.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.[6][12]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[12] Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.[12]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[13] The assay reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.

Materials

  • Selected cancer cell line

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates (suitable for luminescence)

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Transfer the buffer to the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix gently until the substrate is fully dissolved.[14]

  • Cell Seeding: Follow Step 1 from the MTT protocol, but use opaque-walled plates suitable for luminescence. Seed 100 µL of cell suspension per well.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Follow Step 3 from the MTT protocol to treat cells with a serial dilution of this compound.

  • Incubation: Incubate the plate for the desired time (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][14] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][14] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][14]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Presentation and Analysis

1. Calculate Percent Viability: First, subtract the average absorbance/luminescence of the blank control wells from all other readings. Then, calculate the percentage of cell viability for each this compound concentration using the following formula:[11] % Viability = (Signal of Treated Cells / Signal of Vehicle Control) x 100

2. Generate a Dose-Response Curve: Plot the calculated percent viability against the logarithm of the this compound concentration. The resulting graph should be a sigmoidal (S-shaped) curve.[11]

3. Determine the IC50 Value: The IC50 is the concentration of this compound that reduces cell viability by 50%. This value is determined by performing a non-linear regression analysis on the dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).[7][10][11]

Example Data Summary

The following table serves as a template for summarizing experimental findings. The IC50 values presented are hypothetical examples for illustrative purposes, based on this compound's known activity against hepatocellular carcinoma (HCC) cell lines.[5]

Cell LineCancer TypeAssay UsedIncubation Time (hours)This compound IC50 (µM)
HepG2 Hepatocellular CarcinomaMTT72[e.g., 4.87]
Huh7 Hepatocellular CarcinomaCellTiter-Glo®72[e.g., 6.21]
SK-HEP1 Hepatocellular CarcinomaMTT48[e.g., 3.54]
HCT116 Colorectal CarcinomaCellTiter-Glo®72[e.g., 8.95]

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Brivanib in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brivanib is a selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[1][2][3][4][5] As a multi-targeted tyrosine kinase inhibitor, it has been investigated for its anti-angiogenic and anti-tumorigenic properties in various cancers.[1][2][4][5] Preclinical pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma, suitable for supporting such preclinical investigations.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation. By targeting VEGFR and FGFR, this compound can disrupt the downstream signaling cascades that promote endothelial cell proliferation and migration, ultimately leading to a reduction in tumor vascularization and growth.[1][3]

Experimental Workflow

The analytical method involves a straightforward sample preparation using protein precipitation, followed by rapid chromatographic separation and highly selective detection by tandem mass spectrometry. A stable isotope-labeled internal standard is utilized to ensure high accuracy and precision.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Mouse Plasma Sample (50 µL) is_add Add Internal Standard ([13C3, 15N2]BMS-540215) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute for Injection supernatant->dilute injection Inject Sample dilute->injection hplc UPLC Separation (C18 Column) injection->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem MS Detection (Triple Quadrupole) esi->msms quant Quantification (MRM) msms->quant report Generate Report quant->report

Fig 1. This compound Quantification Workflow

Protocols

1. Materials and Reagents

  • This compound (Reference Standard)

  • [13C3, 15N2]BMS-540215 (Internal Standard)

  • Acetonitrile (B52724) (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

  • Mouse Plasma (K2-EDTA)

2. Stock and Working Solutions Preparation

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve [13C3, 15N2]BMS-540215 in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation Protocol

  • Aliquot 50 µL of mouse plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank samples.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

  • Dilute with 100 µL of ultrapure water.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Method Parameters

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization source.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010

Table 3: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 4000 V
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4

Table 4: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 442.2340.115025
[13C3, 15N2]BMS-540215 (IS) 447.2345.115025

Method Validation Summary

The method was validated for linearity, accuracy, precision, and stability according to standard bioanalytical guidelines.

Table 5: Calibration Curve and Linearity

ParameterResult
Linear Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Weighting 1/x²

Table 6: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 1< 15< 1585 - 115
Low QC 3< 15< 1585 - 115
Mid QC 100< 15< 1585 - 115
High QC 1600< 15< 1585 - 115

Table 7: Stability Data

Stability ConditionDurationResult
Bench-top (Room Temp) 6 hoursStable
Freeze-Thaw Cycles 3 cyclesStable
Long-term (-80°C) 30 daysStable

Signaling Pathway

This compound Signaling Pathway cluster_ligands Growth Factors cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR->PI3K_AKT FGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Cell Migration PI3K_AKT->Migration RAS_MAPK->Proliferation RAS_MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis This compound This compound This compound->VEGFR This compound->FGFR

References

Application Notes and Protocols: Western Blot Analysis of Phospho-VEGFR2 Following Brivanib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[1] As an ATP-competitive inhibitor of VEGFR2, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that promote angiogenesis, tumor growth, and metastasis.[2] The phosphorylation status of VEGFR2 is, therefore, a key biomarker for assessing the biological activity of this compound. Western blotting is a widely used technique to detect and quantify the levels of phosphorylated VEGFR2 (p-VEGFR2) in cells and tissues treated with this compound. This document provides a detailed protocol for the Western blot analysis of p-VEGFR2 and exemplifies the expected dose-dependent inhibition by this compound.

Data Presentation: Dose-Dependent Inhibition of p-VEGFR2 by this compound

The following table summarizes the representative quantitative data on the inhibition of VEGFR2 phosphorylation by this compound. The data is based on the known half-maximal inhibitory concentration (IC50) of this compound for VEGFR2, which is approximately 25 nM.[2][3] The percentage of inhibition is calculated relative to the VEGF-stimulated control (0 nM this compound).

This compound Concentration (nM)p-VEGFR2 Level (Normalized to Total VEGFR2)Percent Inhibition (%)
0 (Vehicle Control)1.000
50.8515
100.6535
25 (IC50)0.5050
500.2575
1000.1090

Note: The data presented in this table are representative and intended to illustrate the expected dose-dependent effect of this compound on VEGFR2 phosphorylation. Actual results may vary depending on the experimental conditions, cell line, and reagents used.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable cell line for studying VEGFR2 signaling.

  • Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.

  • Serum Starvation: Before treatment, starve the cells in a serum-free basal medium for 4-6 hours to reduce the basal levels of receptor phosphorylation.

  • This compound Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • VEGF Stimulation: Following this compound treatment, stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce robust VEGFR2 phosphorylation. An unstimulated control should also be included.

Cell Lysis and Protein Quantification
  • Lysis: After stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and capture the image using a digital imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR2 and a loading control protein such as GAPDH or β-actin.

Visualizations

G cluster_protocol Western Blot Workflow for p-VEGFR2 Analysis A Cell Culture & Treatment (HUVECs with this compound + VEGF) B Cell Lysis (RIPA Buffer with Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Protein Separation by Size) C->D E Protein Transfer (to PVDF Membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-VEGFR2) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL Substrate) H->I J Data Analysis (Densitometry) I->J

Caption: Western Blot Workflow for p-VEGFR2 Analysis.

G cluster_pathway VEGFR2 Signaling Pathway and this compound Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR2->Downstream Activates This compound This compound This compound->pVEGFR2 Inhibits Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Leads to

Caption: VEGFR2 Signaling Pathway and this compound Inhibition.

References

Application Notes and Protocols: Immunohistochemistry Staining for CD31 in Brivanib-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) staining of CD31 in tumor tissues treated with Brivanib. This compound is a potent anti-angiogenic agent, and CD31 is a key marker for assessing its efficacy in reducing tumor vascularity.

Introduction to this compound and Angiogenesis

This compound is an orally available, selective dual inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[1] These receptors are crucial mediators of tumor angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. By inhibiting VEGFR-2 and FGFR-1, this compound aims to suppress the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.[1]

CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein (B1211001) highly expressed on the surface of endothelial cells. It serves as a robust marker for the presence of blood vessels in tissue samples. Immunohistochemical staining for CD31 is a widely used method to quantify microvessel density (MVD), a common measure of tumor angiogenesis. A reduction in CD31 staining in this compound-treated tumors is indicative of the drug's anti-angiogenic activity.

Quantitative Data Summary

The following table summarizes the quantitative analysis of CD31 staining in a preclinical study investigating the effect of this compound on hepatocellular carcinoma xenografts.

Treatment GroupMean Microvessel Density (MVD) ± SDPercent Reduction in MVDStatistical Significance
Vehicle Control58.51 ± 13.37--
This compound-Treated28.42 ± 8.2651%P < 0.05

Data extracted from a study on Hep3B hepatocellular carcinoma xenografts.[2]

Signaling Pathway Targeted by this compound

Brivanib_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_ligands Growth Factors cluster_receptors Tyrosine Kinase Receptors cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) VEGFR2->Angiogenesis FGFR1->Angiogenesis This compound This compound This compound->VEGFR2 This compound->FGFR1

Caption: this compound inhibits angiogenesis by blocking VEGF and FGF signaling pathways.

Experimental Workflow for CD31 Staining in this compound-Treated Tumors

Experimental_Workflow Experimental Workflow for CD31 IHC Staining Tumor_Model Tumor Xenograft Model (e.g., Hepatocellular Carcinoma) Treatment Treatment Administration (this compound vs. Vehicle Control) Tumor_Model->Treatment Tumor_Harvest Tumor Tissue Harvesting and Fixation (Formalin) Treatment->Tumor_Harvest Embedding Paraffin Embedding Tumor_Harvest->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Staining Immunohistochemistry (IHC) for CD31 Sectioning->Staining Imaging Digital Slide Scanning Staining->Imaging Analysis Quantitative Image Analysis (Microvessel Density Measurement) Imaging->Analysis

Caption: Workflow from tumor model to quantitative analysis of CD31 staining.

Detailed Experimental Protocol: Immunohistochemistry for CD31

This protocol is a generalized procedure and may require optimization based on the specific antibody, tissue type, and laboratory conditions.

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0)

  • Hydrogen peroxide (3%) or other endogenous peroxidase blocking solution

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-CD31 (PECAM-1) antibody (e.g., mouse monoclonal or rabbit polyclonal)

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 3 minutes.

    • Immerse slides in 95% ethanol for 2 x 3 minutes.

    • Immerse slides in 70% ethanol for 2 x 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution.

    • Use a steamer, water bath, or pressure cooker according to the manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature in the buffer for at least 20 minutes.

    • Rinse slides with PBS (Phosphate Buffered Saline).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CD31 antibody in blocking buffer to the recommended concentration.

    • Incubate sections with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

Quantitative Analysis of Microvessel Density (MVD):

  • Scan the stained slides using a digital slide scanner.

  • Identify "hot spots" of high vascularity at low magnification.

  • At high magnification (e.g., 200x), count the number of CD31-positive vessels in several fields within the hot spots.

  • Alternatively, use image analysis software to automatically quantify the CD31-positive area or vessel count per unit area.

  • Calculate the average MVD for each tumor sample.

  • Compare the MVD between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

References

Application Notes and Protocols for Matrigel Plug Assay to Assess Brivanib's Anti-Angiogenic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth and metastasis.[1] The Matrigel™ plug assay is a widely adopted in vivo method to quantify angiogenesis and evaluate the efficacy of pro- and anti-angiogenic compounds.[2][3] Matrigel™, a solubilized basement membrane extract, provides a scaffold for endothelial cell infiltration and the formation of new blood vessels when implanted subcutaneously in mice.[4] Brivanib is a selective dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), key tyrosine kinases that mediate pro-angiogenic signaling.[5][6] These application notes provide a detailed protocol for utilizing the Matrigel™ plug assay to assess the anti-angiogenic activity of this compound.

Principle of the Assay

The Matrigel plug assay involves the subcutaneous injection of Matrigel, which may be supplemented with pro-angiogenic factors like VEGF and bFGF, into mice.[2] The liquid Matrigel solidifies at body temperature, forming a plug that becomes vascularized by the host's circulatory system.[7] The extent of this vascularization can be quantified by measuring hemoglobin content, which is proportional to the number of red blood cells within the newly formed vessels, or by immunohistochemical analysis of endothelial cell markers such as CD31 or CD34.[5][8] By treating the mice with this compound, the inhibitory effect on neovascularization can be quantitatively assessed.

Data Presentation

The anti-angiogenic effect of this compound can be quantified using various methods. The following tables summarize expected results from a Matrigel plug assay evaluating different doses of this compound.

Table 1: Hemoglobin Content in Matrigel Plugs

Treatment GroupDoseMean Hemoglobin (g/dL) ± SD% Inhibition
Vehicle Control-1.5 ± 0.20%
This compound25 mg/kg0.8 ± 0.1546.7%
This compound50 mg/kg0.5 ± 0.166.7%
This compound100 mg/kg0.3 ± 0.0880.0%

Table 2: Microvessel Density (MVD) in Matrigel Plugs (CD31 Staining)

Treatment GroupDoseMean MVD (vessels/mm²) ± SD% Inhibition
Vehicle Control-120 ± 150%
This compound25 mg/kg65 ± 1045.8%
This compound50 mg/kg40 ± 866.7%
This compound100 mg/kg25 ± 579.2%

Note: The data presented in these tables are illustrative and may vary depending on the specific experimental conditions. A study has shown that this compound alaninate (B8444949) (the prodrug of this compound) at 107 mg/kg reduced tumor vascular density, as determined by anti-CD34 endothelial cell staining, by 76%.[5]

Experimental Protocols

This section provides a detailed methodology for conducting the Matrigel plug assay to evaluate the anti-angiogenic effects of this compound.

Materials and Reagents
  • Animals: 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice).

  • Matrigel™: Growth factor-reduced Matrigel™ (Corning® or equivalent).

  • Pro-angiogenic Factors (optional): Recombinant human VEGF (e.g., 150 ng/mL) and bFGF (e.g., 150 ng/mL).

  • Test Compound: this compound.

  • Vehicle: Appropriate vehicle for this compound administration (e.g., sterile PBS).

  • Heparin: To prevent clot formation in the Matrigel.

  • Anesthetics: Isoflurane or a ketamine/xylazine cocktail.

  • Syringes and Needles: 1 mL syringes with 24-26 gauge needles.

  • For Quantification:

    • Hemoglobin Measurement: Drabkin's reagent and a hemoglobin standard.

    • Immunohistochemistry (IHC): 10% neutral buffered formalin, paraffin, microtome, primary antibody against CD31 (PECAM-1), and a suitable secondary antibody with a detection system (e.g., DAB).

Experimental Workflow

G cluster_prep Preparation cluster_invivo In Vivo Procedure cluster_incubation Incubation cluster_analysis Analysis prep_matrigel Thaw Matrigel on ice mix_matrigel Mix Matrigel with pro-angiogenic factors and heparin prep_matrigel->mix_matrigel prep_this compound Prepare this compound solutions administer Administer this compound (e.g., oral gavage) prep_this compound->administer inject Subcutaneously inject Matrigel mixture mix_matrigel->inject anesthetize Anesthetize mice anesthetize->inject inject->administer incubate Allow plug to vascularize (7-14 days) administer->incubate harvest Harvest Matrigel plugs incubate->harvest photograph Photograph plugs harvest->photograph hemoglobin Hemoglobin assay harvest->hemoglobin ihc Histology and IHC (CD31 staining) harvest->ihc G cluster_ligands Growth Factors cluster_receptors Receptors cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FGFR1->PI3K RAS RAS FGFR1->RAS This compound This compound This compound->VEGFR2 This compound->FGFR1 Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

References

Application Notes and Protocols: Unraveling Brivanib Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib is a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), key drivers of tumor angiogenesis and proliferation.[1][2][3] While showing promise in preclinical and clinical studies, the development of resistance to this compound, as with other targeted therapies, remains a significant clinical challenge.[4] The advent of CRISPR-Cas9 genome-wide screening technology offers an unbiased and powerful approach to systematically identify and validate genes and pathways that mediate resistance to anticancer therapies.[5][6][7] This document provides a detailed application note and protocol for utilizing a pooled CRISPR-Cas9 knockout screen to elucidate the molecular mechanisms underlying this compound resistance in cancer cells.

Principle of the Technology

The CRISPR-Cas9 system facilitates targeted gene knockout through the introduction of double-strand breaks by the Cas9 nuclease, guided by a single-guide RNA (sgRNA).[8] In a pooled screen, a lentiviral library of sgRNAs targeting thousands of genes is introduced into a population of Cas9-expressing cells.[8][9][10] Subsequent treatment with a selective pressure, such as this compound, allows for the identification of genes whose knockout confers a survival advantage. By comparing the abundance of sgRNAs in the resistant population to a control population via next-generation sequencing (NGS), researchers can pinpoint genetic perturbations that drive drug resistance.[9][10]

Experimental Applications

A genome-wide CRISPR-Cas9 screen can be employed to:

  • Identify novel genes and pathways whose loss confers resistance to this compound.

  • Elucidate the interplay between VEGFR and FGFR signaling in the context of resistance.

  • Discover potential biomarkers to predict patient response to this compound.

  • Identify novel therapeutic targets for combination therapies to overcome or prevent this compound resistance.

Experimental Workflow

The overall experimental workflow for a CRISPR-Cas9 screen to identify this compound resistance genes is depicted below.

experimental_workflow cluster_setup Phase 1: Library Preparation & Transduction cluster_screen Phase 2: this compound Selection cluster_analysis Phase 3: Analysis & Validation A Generate Cas9-expressing cancer cell line B Amplify pooled sgRNA library C Produce lentivirus B->C D Transduce cells with sgRNA library (MOI < 0.5) C->D E Puromycin selection of transduced cells D->E F Split population: - Control (DMSO) - this compound treatment E->F G Culture cells until resistant colonies emerge F->G H Harvest genomic DNA G->H I PCR amplify sgRNA sequences H->I J Next-Generation Sequencing (NGS) I->J K Bioinformatic analysis: Identify enriched sgRNAs J->K L Validate candidate genes K->L

Figure 1: Experimental workflow for a CRISPR-Cas9 screen.

Signaling Pathways of Interest

This compound targets both VEGFR and FGFR signaling pathways, which are crucial for tumor angiogenesis and cell survival. Understanding these pathways is essential for interpreting screen results.

signaling_pathway cluster_ligands Ligands cluster_receptors Receptors cluster_drug Drug Action cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS FGFR->PLCg FGFR->PI3K FGFR->RAS This compound This compound This compound->VEGFR This compound->FGFR Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Survival ERK->Survival mTOR->Proliferation mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

Figure 2: Simplified VEGFR and FGFR signaling pathways inhibited by this compound.

Detailed Experimental Protocols

Cell Line Preparation
  • Cell Line Selection : Choose a cancer cell line known to be sensitive to this compound (e.g., hepatocellular carcinoma, colorectal cancer cell lines).

  • Cas9 Expression : Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin).

  • Cas9 Activity Validation : Confirm Cas9 activity using a functional assay, such as the GFP-to-BFP conversion assay or a T7 endonuclease I assay, after transfecting with an sgRNA targeting a known locus.

Lentiviral sgRNA Library Production
  • Library Selection : Utilize a genome-wide human sgRNA library (e.g., GeCKO v2.0, Brunello, or TKOv3) containing 3-6 sgRNAs per gene.[6]

  • Library Amplification : Amplify the sgRNA library plasmid pool according to the manufacturer's instructions, using transformation into competent E. coli and subsequent maxiprep.

  • Lentivirus Packaging : Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Harvest and Titer : Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Determine the viral titer to calculate the appropriate multiplicity of infection (MOI).[8]

CRISPR-Cas9 Screen
  • Cell Plating : Plate the Cas9-expressing cells at a density that ensures a representation of at least 300-500 cells per sgRNA in the library.[9]

  • Transduction : Transduce the cells with the pooled sgRNA library at a low MOI (~0.3-0.5) to ensure that most cells receive a single sgRNA.[8]

  • Antibiotic Selection : After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.

  • Baseline Cell Pellet Collection : Collect a baseline cell pellet (T0) representing the initial sgRNA distribution.

  • This compound Treatment :

    • Determine IC50 : Prior to the screen, determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing cell line.

    • Screening Concentration : Treat the cells with this compound at a concentration that results in significant but not complete cell death (e.g., IC70-IC80). Maintain a parallel control population treated with vehicle (DMSO).

  • Screen Duration : Culture the cells for 14-21 days, or until a resistant population emerges in the this compound-treated arm.

  • Final Cell Pellet Collection : Harvest cell pellets from both the this compound-treated and DMSO-treated populations.

Data Acquisition and Analysis
  • Genomic DNA Extraction : Isolate high-quality genomic DNA from the T0, DMSO-treated, and this compound-treated cell pellets.

  • sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.[8]

  • Next-Generation Sequencing : Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.

  • Data Analysis :

    • Read Alignment and Counting : Align sequencing reads to the sgRNA library reference and count the number of reads for each sgRNA.

    • Enrichment Analysis : Use bioinformatics tools like MAGeCK or BAGEL to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated and T0 populations.

    • Gene-Level Ranking : Aggregate sgRNA-level data to the gene level to identify candidate this compound resistance genes.

Data Presentation

The results of the CRISPR screen can be summarized in tables to facilitate interpretation and comparison.

Table 1: Hypothetical Top 10 Enriched Genes in this compound-Resistant Population

Gene SymbolAverage Log2 Fold Change (this compound vs. DMSO)p-valueFalse Discovery Rate (FDR)
GENE_A5.81.2e-83.5e-7
GENE_B5.23.4e-88.1e-7
GENE_C4.91.1e-72.1e-6
GENE_D4.52.5e-74.3e-6
GENE_E4.15.6e-78.9e-6
GENE_F3.81.2e-61.7e-5
GENE_G3.53.3e-64.1e-5
GENE_H3.28.9e-69.8e-5
GENE_I3.01.5e-51.6e-4
GENE_J2.82.7e-52.8e-4

Table 2: this compound IC50 Values in Validated Knockout Cell Lines

Cell LineIC50 (nM)Fold Change vs. Wild-Type
Wild-Type1501.0
GENE_A Knockout8505.7
GENE_B Knockout7204.8
Non-targeting Control1601.1

Validation of Candidate Genes

It is crucial to validate the top candidate genes identified from the primary screen.

  • Individual Gene Knockouts : Generate individual knockout cell lines for the top 3-5 candidate genes using 2-3 independent sgRNAs per gene.

  • Proliferation and Viability Assays : Confirm that knockout of the candidate gene confers resistance to this compound by performing dose-response curves and measuring cell viability (e.g., using CellTiter-Glo).

  • Mechanism of Action Studies : Investigate how the loss of the candidate gene leads to this compound resistance. This may involve:

    • Western Blotting : To assess changes in downstream signaling pathways (e.g., p-ERK, p-AKT).

    • RNA Sequencing : To identify transcriptional changes upon gene knockout.

    • Functional Assays : To measure angiogenesis, migration, or invasion.

Conclusion

This application note provides a comprehensive framework for utilizing CRISPR-Cas9 technology to systematically investigate the mechanisms of this compound resistance. The identification of genes whose loss confers resistance will not only enhance our understanding of the complex signaling networks involved but also pave the way for the development of novel therapeutic strategies to improve patient outcomes.

References

Protocol for Assessing Brivanib's Effect on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) receptors, key drivers of tumor angiogenesis and growth.[1][2][3] Understanding the impact of this compound on the tumor microenvironment (TME) is crucial for evaluating its therapeutic efficacy and identifying predictive biomarkers. This document provides a comprehensive set of protocols to assess the multifaceted effects of this compound on the TME, focusing on angiogenesis, cell proliferation, hypoxia, and the immune cell infiltrate.

This compound exerts its anti-tumor activity by inhibiting the phosphorylation of VEGFR-2 and FGFR-1, which in turn blocks downstream signaling pathways, including the PI3K/Akt and Ras/Raf/ERK pathways.[4] This inhibition leads to a reduction in microvessel density, decreased tumor cell proliferation, and induction of apoptosis.[5][6] Preclinical studies in various xenograft models have demonstrated significant tumor growth inhibition with this compound treatment.[6] Clinical trials have primarily investigated this compound in hepatocellular carcinoma (HCC), showing some evidence of anti-tumor activity.[5][7][8]

These protocols are designed to provide a standardized framework for researchers to investigate and quantify the biological effects of this compound, thereby facilitating the comparison of data across different studies and models.

Data Presentation: Summary of this compound's Effects

The following tables summarize quantitative data on the effects of this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Xenograft Models

ModelDosageEndpointResultReference
L2987 Human Tumor Xenograft107 mg/kgTumor Cell Proliferation (Ki-67)76% reduction in staining[9]
L2987 Human Tumor Xenograft107 mg/kgMicrovessel Density (CD34)76% reduction in staining[9]
HepG2 HCC Orthotopic XenograftNot SpecifiedMicrovessel Density (CD31)Treated: 40.8 ± 17.3 vessels/field vs. Control: 55.2 ± 9.05 vessels/field[10]
Hep3B HCC Xenograft90 mg/kg/dayTumor Growth Inhibition64% reduction in tumor growth[6]
Patient-Derived HCC XenograftsNot SpecifiedTumor GrowthSignificant suppression in 5 of 6 xenograft lines[1]

Table 2: Clinical Efficacy of this compound in Advanced Hepatocellular Carcinoma (HCC)

Study PhaseTreatment LineNMedian Overall Survival (OS)Median Time to Progression (TTP)Objective Response Rate (ORR)Reference
Phase III (BRISK-PS)Second-line (post-sorafenib)3959.4 months (this compound) vs. 8.2 months (Placebo)4.2 months (this compound) vs. 2.7 months (Placebo)10% (this compound) vs. 2% (Placebo)[7]
Phase III (BRISK-FL)First-line1,155No significant improvement vs. SorafenibNot reported as primary outcomeNot reported as primary outcome[8]
Phase III (Adjuvant to TACE)Adjuvant50226.4 months (this compound) vs. 26.1 months (Placebo)8.4 months (this compound) vs. 4.9 months (Placebo)48% (this compound) vs. 42% (Placebo)[2][11]
Phase IIFirst-line5510.0 months2.7 months7.3% (1 CR, 3 PR)[5]

Experimental Protocols

Assessment of Angiogenesis and Cell Proliferation by Immunohistochemistry (IHC)

This protocol details the staining of tumor tissue sections for CD31 (a marker for endothelial cells to assess microvessel density) and Ki-67 (a marker for cellular proliferation).

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibodies: Rabbit anti-CD31, Rabbit anti-Ki-67

  • HRP-conjugated secondary antibody (anti-rabbit)

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2x, 3 min each), 95% (2x, 3 min each), 70% (2x, 3 min each).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a pressure cooker or water bath according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute primary antibodies (anti-CD31 and anti-Ki-67) in blocking buffer according to the manufacturer's recommended concentration.

    • Apply diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3x, 5 min each).

    • Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Rinse slides with wash buffer (3x, 5 min each).

    • Apply DAB substrate and incubate until the desired brown color develops.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount coverslips using a permanent mounting medium.

Quantification:

  • Microvessel Density (MVD): Capture images of CD31-stained sections. Count the number of CD31-positive vessels in several high-power fields (HPFs) and calculate the average MVD per HPF.

  • Proliferation Index: Capture images of Ki-67-stained sections. Count the number of Ki-67-positive nuclei and the total number of tumor cell nuclei in several HPFs. The proliferation index is the percentage of Ki-67-positive cells.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol describes the isolation and immunophenotyping of TILs from fresh tumor tissue.

Materials:

  • Fresh tumor tissue

  • RPMI-1640 medium

  • Enzyme digestion cocktail (e.g., collagenase, hyaluronidase, DNase)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Red blood cell (RBC) lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD19, NK1.1)

  • Live/Dead stain

  • Flow cytometer

Protocol:

  • Tumor Dissociation:

    • Mince fresh tumor tissue into small pieces in a petri dish containing RPMI-1640.

    • Transfer the minced tissue to a tube containing the enzyme digestion cocktail.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the enzymes by adding RPMI-1640 with 10% FBS.

  • Single-Cell Suspension Preparation:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature.

    • Wash the cells with FACS buffer.

  • Staining:

    • Count the viable cells.

    • Resuspend the cells in FACS buffer and add Fc block to prevent non-specific antibody binding. Incubate for 10-15 minutes.

    • Add the cocktail of fluorescently-conjugated antibodies and the Live/Dead stain.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the stained cells in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to quantify different immune cell populations within the CD45+ leukocyte gate.

Assessment of Tumor Hypoxia by Immunohistochemistry (IHC)

This protocol details the staining for Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Carbonic Anhydrase IX (CAIX), two endogenous markers of hypoxia.[12][13][14]

Materials:

  • FFPE tumor tissue sections (5 µm)

  • Reagents for deparaffinization, rehydration, and antigen retrieval as in Protocol 1.

  • Primary antibodies: Rabbit anti-HIF-1α, Rabbit anti-CAIX

  • Other reagents as listed in Protocol 1.

Protocol:

Follow the same steps as outlined in the IHC protocol for CD31 and Ki-67, substituting the primary antibodies with anti-HIF-1α and anti-CAIX.

Quantification:

  • Capture images of HIF-1α and CAIX-stained sections.

  • Assess the percentage of positive tumor cells and the staining intensity (e.g., on a scale of 0-3).

  • A semi-quantitative H-score can be calculated by multiplying the percentage of positive cells by the intensity score.

Evaluation of Pericyte Coverage by Immunofluorescence (IF)

This protocol describes the co-staining of endothelial cells (CD31) and pericytes (α-SMA or NG2) to assess vessel normalization.

Materials:

  • Frozen or FFPE tumor tissue sections (5 µm)

  • Acetone (B3395972) (for frozen sections) or reagents for deparaffinization and antigen retrieval (for FFPE)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibodies: Goat anti-CD31, Rabbit anti-α-SMA (or Rabbit anti-NG2)

  • Fluorophore-conjugated secondary antibodies: Donkey anti-Goat (e.g., Alexa Fluor 488), Donkey anti-Rabbit (e.g., Alexa Fluor 594)

  • DAPI for nuclear counterstaining

  • Mounting medium with anti-fade reagent

Protocol:

  • Tissue Preparation:

    • For frozen sections, fix with cold acetone for 10 minutes.

    • For FFPE sections, perform deparaffinization and antigen retrieval as described in the IHC protocol.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Apply a cocktail of the primary antibodies (anti-CD31 and anti-α-SMA/NG2) diluted in blocking buffer.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3x, 5 min each).

    • Apply a cocktail of the fluorophore-conjugated secondary antibodies.

    • Incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Rinse slides with wash buffer (3x, 5 min each).

    • Mount with a medium containing DAPI.

Quantification:

  • Capture fluorescent images using a confocal or fluorescence microscope.

  • Quantify the length of CD31-positive vessels that are also co-localized with α-SMA or NG2 staining.

  • Calculate the percentage of pericyte-covered vessels.

Mandatory Visualizations

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FGFR1->PLCg This compound This compound This compound->VEGFR2 This compound->FGFR1 Ras Ras PLCg->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis Proliferation Survival Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound inhibits VEGF and FGF signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Tumor Microenvironment Analysis TumorModel Establish Tumor Model (e.g., Xenograft) Treatment Administer this compound or Vehicle Control TumorModel->Treatment Harvest Harvest Tumors Treatment->Harvest IHC Immunohistochemistry (CD31, Ki-67, HIF-1α, CAIX) Harvest->IHC Flow Flow Cytometry (Tumor-Infiltrating Lymphocytes) Harvest->Flow IF Immunofluorescence (CD31, α-SMA/NG2) Harvest->IF Data Data Quantification and Analysis IHC->Data Flow->Data IF->Data

References

Troubleshooting & Optimization

Overcoming Brivanib solubility issues for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Brivanib for in vivo studies. The following frequently asked questions, troubleshooting guides, and detailed protocols are designed to address common issues encountered during experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and this compound Alaninate (B8444949)?

A1: this compound (BMS-540215) is the active, dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1] this compound alaninate (BMS-582664) is the L-alanine ester prodrug of this compound.[2] The alaninate form was developed for oral administration to improve bioavailability.[2] In preclinical models, using the prodrug allowed for the use of completely aqueous vehicles and improved oral bioavailability from 22-88% (for this compound) to 55-97% (for this compound alaninate).[2] Following oral administration, this compound alaninate is rapidly and efficiently converted in vivo to the active this compound moiety.[2][3]

Q2: Why is this compound poorly soluble?

A2: this compound's chemical structure contributes to its low aqueous solubility. It is reported to be insoluble in water.[4] This is a common challenge with many small molecule kinase inhibitors. To overcome this, the more soluble prodrug, this compound alaninate, is typically used in combination with specialized vehicle formulations for in vivo experiments.[2]

Q3: What is the mechanism of action of this compound?

A3: this compound is an ATP-competitive tyrosine kinase inhibitor that dually targets VEGFR and FGFR signaling pathways, which are critical for tumor angiogenesis and growth.[5][6] By inhibiting these receptors, this compound blocks downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways.[6][7] This leads to an anti-angiogenic effect, reduced tumor cell proliferation, and increased apoptosis.[6][8]

Q4: What is a recommended starting dose for in vivo mouse studies?

A4: Efficacious doses for this compound alaninate in mouse xenograft models have been reported in the range of 50 to 90 mg/kg, administered orally.[5][9] One study determined the minimum efficacious dose to be 60 mg/kg per day.[2] At doses of 60 and 90 mg/kg, this compound has been shown to completely inhibit tumor growth.[5][9]

Troubleshooting Guide

Q: My this compound alaninate is not dissolving in the recommended vehicle. What should I do?

A: Ensure you are following the protocol precisely. Sonication is often required to aid dissolution, especially for creating a uniform suspension.[10] Note that for many common in vivo formulations, this compound alaninate will form a suspension, not a clear solution.[10] If solubility issues persist:

  • Verify the Solvent Quality: Use fresh, high-purity solvents. For example, hygroscopic DMSO can absorb water, which significantly impacts the solubility of many compounds.[5]

  • Increase Sonication Time: Apply ultrasonic energy for longer intervals, ensuring the sample does not overheat.

  • Gentle Warming: Gentle warming of the vehicle (e.g., to 37°C) can sometimes improve solubility, but stability must be considered. Check for any degradation of the compound or excipients at higher temperatures.

Q: My formulation appears cloudy or has visible precipitate. Is this normal?

A: For many this compound alaninate formulations, a cloudy appearance indicates a suspension, which is acceptable for oral gavage as long as it is uniform.[10] However, the presence of large, visible precipitate suggests the drug is crashing out of the vehicle.

  • To prevent precipitation: Ensure the order of solvent addition is correct as specified in the protocol. Adding components in the wrong sequence can cause the drug to precipitate. Vortex or sonicate thoroughly between adding each component to ensure a homogenous mixture.

  • If precipitation occurs after preparation: The formulation may be unstable. Prepare the suspension fresh before each administration and maintain constant agitation (e.g., using a stir plate) until the dose is drawn.

Q: The vehicle for my in vivo study is causing toxicity in my animal models. What are my options?

A: Vehicle toxicity is a critical concern. If you observe adverse effects, consider alternative formulations.

  • Corn Oil Formulation: A formulation of 10% DMSO in 90% corn oil can produce a clear solution with a solubility of at least 2.08 mg/mL and may be better tolerated in some models.[10]

  • Reduce DMSO Concentration: While DMSO is an excellent solvent, it can be toxic. Explore formulations that use a lower percentage of DMSO or replace it with a less toxic co-solvent if possible.

  • Alternative Excipients: Consider using solubilizing agents like cyclodextrins (e.g., SBE-β-CD), which are known to improve the solubility and bioavailability of poorly soluble compounds.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound Alaninate

PropertyThis compound (Active Moiety)This compound Alaninate (Prodrug)Reference(s)
Alternate Name BMS-540215BMS-582664[2]
Molecular Formula C₁₉H₁₉FN₄O₃C₂₂H₂₄FN₅O₄[1][8]
Molar Mass 370.4 g/mol 441.46 g/mol [1][8]
pKa (Predicted) 14.18Not available[4]

Table 2: Solubility of this compound Alaninate

Solvent / VehicleConcentrationNotesReference(s)
DMSO 100 mg/mL (226.52 mM)Requires sonication.[5]
Ethanol 82 mg/mL (185.75 mM)Sonication recommended.[11]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (4.71 mM)Suspended solution, requires sonication.[10]
10% DMSO, 90% (20% SBE-β-CD in saline) ≥ 2.08 mg/mL (4.71 mM)Suspended solution, requires sonication.[10]
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (4.71 mM)Clear solution.[10]

Table 3: Inhibitory Activity (IC₅₀) of this compound

Target KinaseIC₅₀ (nmol/L)Reference(s)
VEGFR-2 25[5][8]
VEGFR-3 10[8]
VEGFR-1 380[8]
FGFR-1 148[8]
FGFR-2 125[8]
FGFR-3 68[8]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Alaninate Suspension for Oral Gavage

This protocol is adapted from a commonly cited vehicle for administering this compound alaninate as a suspension.[10]

Materials:

  • This compound alaninate powder

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Sonicator (bath or probe)

  • Vortex mixer

Procedure:

  • Calculate Required Amounts: Determine the total volume of vehicle needed based on the number of animals, dosage (e.g., 60 mg/kg), and administration volume (e.g., 10 mL/kg). Weigh the required amount of this compound alaninate powder.

  • Initial Solubilization: Add the this compound alaninate powder to a sterile vial. Add the required volume of DMSO (10% of the final volume). For example, for a final volume of 1 mL, add 100 µL of DMSO.

  • Vortex/Sonicate: Vortex the mixture thoroughly. If the powder is not fully dissolved, sonicate the vial until a clear solution is obtained or until the powder is finely dispersed.

  • Add Co-solvents: Add PEG300 (40% of final volume) to the mixture. Vortex thoroughly. The solution may become cloudy.

  • Add Surfactant: Add Tween-80 (5% of final volume). Vortex thoroughly to ensure the surfactant is well-mixed.

  • Final Dilution: Add sterile saline (45% of final volume) to reach the final desired volume.

  • Final Homogenization: Vortex the final mixture vigorously for 1-2 minutes. Sonicate the suspension for 5-10 minutes to ensure a uniform and fine particle distribution.

  • Administration: Keep the suspension under constant agitation (e.g., gentle vortexing or on a stir plate) while drawing up individual doses to ensure consistency. Prepare the formulation fresh daily.

Diagrams

Brivanib_Signaling_Pathway cluster_membrane cluster_ligands cluster_cytoplasm cluster_nucleus VEGFR VEGFR-2 PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras FGFR FGFR-1/2 FGFR->PI3K FGFR->Ras VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR This compound This compound This compound->VEGFR Inhibition This compound->FGFR Akt Akt PI3K->Akt Outcome ↓ Proliferation ↓ Angiogenesis ↑ Apoptosis Akt->Outcome Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Outcome Formulation_Workflow start Start: Weigh This compound Alaninate choose_vehicle Select Vehicle System start->choose_vehicle vehicle1 Suspension Vehicle (e.g., DMSO/PEG300/Tween-80/Saline) choose_vehicle->vehicle1 Oral Gavage Suspension vehicle2 Clear Solution Vehicle (e.g., DMSO/Corn Oil) choose_vehicle->vehicle2 Clear Solution Needed dissolve Add DMSO to Compound vehicle1->dissolve vehicle2->dissolve sonicate1 Vortex / Sonicate until dissolved/dispersed dissolve->sonicate1 add_excipients Sequentially Add Remaining Excipients sonicate1->add_excipients final_mix Vortex & Sonicate to create uniform suspension add_excipients->final_mix check_precipitate Inspect for Precipitate final_mix->check_precipitate administer Administer Immediately (Maintain Agitation) check_precipitate->administer Uniform Suspension troubleshoot Troubleshoot: - Check solvent purity - Re-sonicate - Prepare fresh check_precipitate->troubleshoot Large Precipitate end End administer->end troubleshoot->start

References

Troubleshooting inconsistent results in Brivanib dose-response assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during Brivanib dose-response assays.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for this compound inconsistent across experiments?

A1: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors. Minor variations in experimental conditions can lead to significant differences in results. Key areas to investigate include the health and passage number of the cells, the integrity and handling of the this compound compound, and the precision of your experimental execution.[1][2]

Q2: The IC50 value I obtained for this compound is significantly different from published values. What could be the reason?

A2: Discrepancies between experimental and published IC50 values can be attributed to differences in assay formats and conditions. This compound is an ATP-competitive inhibitor, meaning its apparent IC50 is highly dependent on the ATP concentration in the assay.[3][4] Cell-based IC50 values are often higher than those from biochemical assays due to factors like cell permeability, efflux pump activity, and the much higher physiological ATP concentrations within cells.[3][5][6] Furthermore, the specific cell line used, its genetic background, and the expression levels of target receptors (VEGFRs and FGFRs) can significantly influence sensitivity.[1]

Q3: My dose-response curves are not sigmoidal and show high variability between replicates. How can I improve my results?

A3: A poorly defined dose-response curve with high variability often points to issues with compound solubility, pipetting accuracy, or inconsistent cell seeding. The "edge effect" in 96-well plates, where outer wells evaporate more quickly, can also contribute to variability.[2] Ensuring this compound is fully dissolved and using a proper serial dilution technique are critical steps.

Q4: this compound is not showing the expected potency in my cell-based assay. I suspect a problem with the compound itself. What should I check?

A4: The integrity and handling of the this compound compound are crucial for accurate results. This compound alaninate (B8444949) is the prodrug of this compound (BMS-540215).[7][8] Ensure you are using the correct form for your assay and that it has been stored properly to prevent degradation. Solubility can be a major source of variability; precipitated compound will not be biologically active, leading to inaccurate IC50 values.[2][3]

Q5: How can I confirm that this compound is inhibiting the intended signaling pathways in my cells?

A5: this compound is a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[9][10][11] To confirm on-target activity, you should assess the phosphorylation status of key downstream effector proteins. Inhibition of these pathways typically leads to decreased phosphorylation of ERK1/2 (MAPK) and Akt.[12] Western blotting is a standard method to measure these changes.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

If you are observing significant variability in IC50 values between experiments, follow this troubleshooting workflow:

cluster_reagent Details for Step 1 cluster_protocol Details for Step 2 cluster_execution Details for Step 3 cluster_analysis Details for Step 4 start Start: Inconsistent IC50 Values reagent 1. Verify Reagent & Cell Quality start->reagent protocol 2. Review Assay Protocol reagent->protocol Reagents & Cells OK reagent_details • Cell Health: Check viability (>95%), passage number. • Compound Integrity: Confirm solubility, prepare fresh dilutions. • Media & Serum: Use consistent lots. execution 3. Examine Experimental Execution protocol->execution Protocol OK protocol_details • Seeding Density: Ensure cells are in exponential growth phase. • Incubation Time: Optimize duration for your cell line. • ATP Concentration (Biochemical): Standardize near Km. analysis 4. Standardize Data Analysis execution->analysis Execution OK execution_details • Pipetting: Calibrate pipettes, use reverse pipetting for viscous liquids. • Plate Uniformity: Avoid edge effects by not using outer wells for samples. end Consistent IC50 Values analysis->end Analysis Standardized analysis_details • Data Normalization: Use proper vehicle controls (e.g., DMSO). • Curve Fitting: Use a non-linear regression model (sigmoidal dose-response).

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Discrepancy with Published Data

If your IC50 values are consistently different from those in the literature, consider the factors outlined in the table below.

ParameterImpact on IC50 ValueRecommendation
Assay Type Cell-based IC50s are often higher than biochemical IC50s.[3][6]Be aware of the assay system used in the reference literature and compare accordingly. Do not directly compare biochemical and cellular results.
ATP Concentration For ATP-competitive inhibitors like this compound, a higher ATP concentration leads to a higher apparent IC50.[3][4]In biochemical assays, use an ATP concentration at or near the Michaelis-Menten constant (Km) for the kinase. This is not controllable in cell-based assays.
Cell Line Different cell lines have varying expression levels of VEGFR and FGFR, and different genetic backgrounds, affecting sensitivity.[1]Use the same cell line as the reference study if possible. Characterize the target expression levels in your chosen cell line.
Incubation Time The duration of inhibitor exposure can significantly alter the IC50 value.Standardize the incubation time across all experiments (e.g., 48 or 72 hours) and report it with your results.

Data Presentation

Table 1: this compound (BMS-540215) Potency in Biochemical Assays

This compound is the active moiety of this compound alaninate and is a potent inhibitor of VEGFR and FGFR tyrosine kinases.

Target KinaseIC50 (nmol/L)
VEGFR-225
VEGFR-310
VEGFR-1380
FGFR-1148
FGFR-2125
FGFR-368
Data sourced from Wikipedia, referencing underlying primary literature.[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute cells to an optimized seeding density (e.g., 2,000 - 10,000 cells/well) in a 96-well flat-bottom plate.

    • Incubate overnight (~16-24 hours) at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound alaninate in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations spanning at least 4 orders of magnitude (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).[2]

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Viability Assessment:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[2]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[2]

cluster_workflow Cell Viability Assay Workflow seed 1. Seed Cells (96-well plate) incubate1 2. Incubate Overnight (Allow attachment) seed->incubate1 treat 3. Prepare Serial Dilutions & Treat Cells incubate1->treat incubate2 4. Incubate with this compound (e.g., 72 hours) treat->incubate2 mtt 5. Add MTT Reagent & Incubate incubate2->mtt dissolve 6. Dissolve Formazan (Add DMSO) mtt->dissolve read 7. Read Absorbance (570 nm) dissolve->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Caption: Experimental workflow for a cell viability assay.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is for assessing the phosphorylation of ERK1/2 and Akt, key downstream targets in the VEGFR/FGFR pathways.

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight if necessary to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.

    • Stimulate the cells with an appropriate ligand (e.g., VEGF or FGF2) for a short period (e.g., 10-15 minutes) to induce pathway activation.[12]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2, total-ERK1/2, phospho-Akt, and total-Akt overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Visualization

This compound exerts its effect by blocking the ATP-binding site of VEGFR and FGFR, thereby inhibiting receptor autophosphorylation and preventing the activation of downstream pro-survival and proliferative signaling cascades.

cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg FGFR->PLCg This compound This compound This compound->VEGFR This compound->FGFR RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) PLCg->RAS_RAF PI3K_AKT PI3K/AKT PLCg->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: this compound inhibits VEGFR and FGFR signaling pathways.

References

Identifying and mitigating Brivanib off-target effects in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for identifying and mitigating the off-target effects of Brivanib in in vitro settings.

Troubleshooting Guides

Guide 1: Unexpected Results in Kinase Assays

Unexpected results in kinase assays are common. This guide provides a systematic approach to troubleshooting when using this compound.

Table 1: this compound IC₅₀ Values for On-Target and Potential Off-Target Kinases

KinaseIC₅₀ (nM)Target TypePotential Implication of Off-Target Inhibition
VEGFR2 (KDR) 25 On-Target Inhibition of angiogenesis, vascular permeability.
VEGFR3 (FLT4) 10 On-Target Inhibition of lymphangiogenesis.
FGFR1 148 On-Target Inhibition of cell proliferation and angiogenesis.
FGFR2 125 On-Target Inhibition of cell proliferation and differentiation.
FGFR3 68 On-Target Inhibition of cell proliferation and development.
VEGFR1 (FLT1) 380 On-TargetModulation of angiogenesis.
Other potential off-targets VariesOff-TargetA comprehensive kinome scan is recommended to identify specific off-targets and their potency. Unexpected phenotypes may arise from inhibition of kinases involved in other signaling pathways.

Data compiled from multiple sources. A comprehensive kinase selectivity profile, such as a KINOMEscan, is recommended for a complete understanding of this compound's off-target effects.

Troubleshooting Common Kinase Assay Issues with this compound:

ProblemPotential Cause(s)Recommended Action(s)
No or weak inhibition of VEGFR2/FGFR1 Compound Degradation: this compound solution is not fresh or has been improperly stored.Prepare fresh this compound stock solutions in DMSO and aliquot for single use to avoid freeze-thaw cycles.
Incorrect ATP Concentration: ATP concentration in the assay is too high, leading to competition.Use an ATP concentration close to the Kₘ of the target kinase.
Inactive Enzyme: Recombinant kinase has lost activity.Use a new aliquot of kinase and include a positive control inhibitor.
Inconsistent IC₅₀ values Variable Reagent Concentrations: Inconsistent pipetting of this compound, ATP, or kinase.Calibrate pipettes and use a consistent technique. Prepare master mixes where possible.
Assay Drift: Temperature or incubation time variations across the plate or between experiments.Ensure uniform temperature control and precise timing of incubations.
Inhibition of unexpected kinases Off-target effects of this compound. Perform a comprehensive kinase selectivity profiling assay to identify all inhibited kinases.
Guide 2: Unexplained Cell Viability/Cytotoxicity

This compound's primary effect is anti-proliferative, but off-target effects can lead to unexpected cytotoxicity.

Troubleshooting Unexpected Cellular Responses:

ProblemPotential Cause(s)Recommended Action(s)
Excessive cytotoxicity at low concentrations Off-target kinase inhibition: this compound may be inhibiting a kinase essential for cell survival in your specific cell line.1. Perform a kinome-wide screen to identify potential off-target kinases. 2. Compare the cytotoxic IC₅₀ with the on-target IC₅₀. A large discrepancy suggests off-target toxicity. 3. Use a structurally distinct inhibitor of VEGFR/FGFR to see if the cytotoxicity persists.
No effect on cell viability Cell line is not dependent on VEGFR/FGFR signaling. Confirm the expression and activation of VEGFR and FGFR in your cell line via Western blot.
Compensatory signaling pathways are activated. Probe for the activation of alternative survival pathways (e.g., EGFR, PI3K/Akt) via Western blot.
Poor cell permeability of this compound. While this compound is orally available, specific cell lines might exhibit reduced uptake. Confirm target engagement in cells (see Western Blot guide).
Results vary between cell lines Different expression levels of on-target or off-target kinases. Characterize the kinome of your cell lines to understand the differential expression of potential targets.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets of this compound?

A1: this compound is a dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). Its primary targets are VEGFR2 and FGFR1.[1][2][3][4][5][6][7][8][9][10]

Q2: How can I identify the specific off-targets of this compound in my experimental system?

A2: The most comprehensive method is to perform a kinase selectivity profiling screen (e.g., KINOMEscan®), which tests this compound against a large panel of kinases. This will provide a quantitative measure of its binding affinity to hundreds of kinases, revealing its off-target profile.

Q3: My Western blot shows that this compound is inhibiting p-VEGFR2, but I'm not seeing the expected anti-proliferative effect. Why?

A3: This could be due to the activation of compensatory signaling pathways. When one pathway is blocked, cancer cells can sometimes upregulate alternative pathways to survive and proliferate. It is recommended to probe for the activation of other key survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.

Q4: I'm observing paradoxical activation of a signaling pathway after this compound treatment. What could be the cause?

A4: This can be a complex phenomenon. One possibility is that this compound is inhibiting a kinase that is part of a negative feedback loop. When this kinase is inhibited, the feedback is released, leading to the hyperactivation of an upstream kinase in the pathway. A detailed time-course and dose-response experiment, along with analysis of upstream and downstream components of the pathway, can help elucidate the mechanism.

Q5: What are some strategies to mitigate the off-target effects of this compound in my experiments?

A5: To mitigate off-target effects, consider the following:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that effectively inhibits your target of interest without causing significant off-target effects.

  • Use a more selective inhibitor: If a specific off-target is confounding your results, consider using a more selective inhibitor for your primary target if one is available.

  • Genetic approaches: Use siRNA, shRNA, or CRISPR to specifically knock down your target of interest and compare the phenotype to that observed with this compound treatment. This can help to confirm that the observed phenotype is due to on-target inhibition.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify the on- and off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Format: Submit the compound to a commercial kinase profiling service (e.g., KINOMEscan®, Reaction Biology). These services typically use binding assays or enzymatic assays.

  • Data Analysis: The service will provide data on the binding affinity or percent inhibition of this compound against a large panel of kinases. Analyze the data to identify kinases that are significantly inhibited at concentrations relevant to your experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell proliferation.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. Replace the medium in the wells with the this compound-containing medium. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of this compound on the phosphorylation status of on-target and off-target kinases and their downstream effectors.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentrations and for the desired time points.

  • Cell Lysis: Wash cells with cold PBS and then lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PLCg FGFR->PI3K RAS RAS FGFR->RAS This compound This compound This compound->VEGFR This compound->FGFR AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT->Proliferation

Caption: this compound inhibits VEGFR and FGFR signaling pathways.

Off_Target_Workflow start Start: Unexpected Phenotype Observed with this compound Treatment kinome_scan Perform Kinome-wide Selectivity Profiling start->kinome_scan identify_off_targets Identify Potential Off-Target Kinases kinome_scan->identify_off_targets validate_inhibition Validate Off-Target Inhibition in Cell-Based Assays (e.g., Western Blot for p-Substrate) identify_off_targets->validate_inhibition compare_phenotypes Compare Phenotype with Specific Off-Target Inhibitor or Genetic Knockdown (siRNA) validate_inhibition->compare_phenotypes confirm_off_target Conclusion: Phenotype is Likely Due to Off-Target Effect compare_phenotypes->confirm_off_target Phenotype is replicated on_target_phenotype Conclusion: Phenotype is Likely an On-Target Effect compare_phenotypes->on_target_phenotype Phenotype is not replicated

Caption: Workflow for identifying this compound off-target effects.

Troubleshooting_Logic q1 Is the on-target (p-VEGFR/p-FGFR) inhibited as expected? a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there unexpected cell toxicity? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Does a different VEGFR/FGFR inhibitor cause the same toxicity? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a1_yes->q2 res1 Troubleshoot assay conditions: - Compound integrity - ATP concentration - Enzyme activity a1_no->res1 a2_yes->q3 res4 Proceed with downstream phenotypic analysis. a2_no->res4 res2 Toxicity is likely an on-target effect. a3_yes->res2 res3 Toxicity is likely an off-target effect of this compound. a3_no->res3

Caption: Troubleshooting logic for this compound in vitro experiments.

References

Technical Support Center: Optimizing Brivanib Dosage and Administration in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Brivanib in murine xenograft models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] By targeting VEGFR-2 and FGFR-1, this compound inhibits downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for tumor angiogenesis, cell proliferation, and survival.[3][4]

Q2: What is this compound alaninate (B8444949) and why is it used?

A2: this compound alaninate is the L-alanine ester prodrug of this compound.[5] It was developed to improve the aqueous solubility and oral bioavailability of this compound.[5] In vivo, this compound alaninate is rapidly and efficiently converted to the active parent drug, this compound.[5]

Q3: What is a recommended starting dosage for this compound in murine xenograft models?

A3: Based on preclinical studies, a common and effective dosage of this compound alaninate is in the range of 50-100 mg/kg, administered orally once daily.[6] A minimum efficacious dose has been determined to be 60 mg/kg per day.[5] The optimal dose may vary depending on the specific tumor model and the experimental endpoint.

Q4: How should this compound be formulated for oral administration in mice?

A4: this compound is typically formulated for oral gavage. A common vehicle for this compound is a 30% Captisol solution in water.[6] It is crucial to ensure a homogenous and stable suspension for consistent dosing.

Q5: What are the expected anti-tumor effects of this compound in xenograft models?

A5: this compound has been shown to significantly suppress tumor growth in various xenograft models, including hepatocellular carcinoma (HCC) and pancreatic neuroendocrine tumors (PNET).[3][7] The primary effect is often tumor stasis rather than regression.[7] This growth inhibition is associated with reduced angiogenesis, increased apoptosis, and decreased cell proliferation.[1][3]

Q6: Are there any common toxicities to monitor for in mice treated with this compound?

A6: this compound is generally reported to be well-tolerated in mice at efficacious doses.[6] However, it is essential to monitor the animals for any signs of toxicity, including:

  • Body Weight: Regular monitoring of body weight is crucial, as significant weight loss can be an early indicator of toxicity.

  • Clinical Observations: Daily observation of the general health and behavior of the mice is recommended. Look for signs of lethargy, ruffled fur, or changes in posture.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability in tumor growth within the same treatment group. Inconsistent tumor cell implantation. Variable health status of the mice. Inaccurate or inconsistent drug administration.Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each mouse. Use healthy, age-matched mice and allow for an acclimatization period before starting the experiment. Ensure the this compound formulation is a homogenous suspension and that the oral gavage technique is consistent for all animals.
Lack of significant tumor growth inhibition. Suboptimal dosage. Poor drug bioavailability. Intrinsic or acquired resistance of the tumor model.Conduct a dose-response study to determine the optimal dose for your specific xenograft model. Ensure the this compound alaninate prodrug is being used for oral administration to maximize bioavailability. Verify the expression of VEGFR and FGFR in your tumor model. Consider molecular analysis of the tumors to investigate potential resistance mechanisms.
Signs of toxicity in treated mice (e.g., significant weight loss). Dosage is too high for the specific mouse strain or tumor model. Formulation vehicle may be causing adverse effects.Reduce the dosage of this compound. Include a vehicle-only control group to assess any toxicity related to the formulation. Consider intermittent dosing schedules if continuous daily dosing is not well-tolerated.
Precipitation of this compound in the formulation. Poor solubility of the compound in the chosen vehicle.Ensure the use of a suitable solubilizing agent, such as Captisol. Prepare the formulation fresh before each administration and ensure thorough mixing.

Data Presentation

Table 1: Efficacy of this compound in Murine Xenograft Models

Tumor ModelDosage (mg/kg/day)Administration RouteTreatment DurationTumor Growth Inhibition (%)Reference
HepG2 (HCC)Not SpecifiedOral14 days78[7]
Patient-derived HCC (06-0606)50Oral Gavage12 days45[6]
Patient-derived HCC (06-0606)100Oral Gavage12 days87[6]
Patient-derived HCC (2-1318)100Oral Gavage12 days62[6]
Patient-derived HCC (26-1004)100Oral Gavage12 days66[6]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)Reference
MouseNot SpecifiedOral (this compound alaninate)Not ReportedNot ReportedNot Reported55-97[5]
RatNot SpecifiedOral (this compound)Not ReportedNot ReportedNot Reported22-88[5]
Human800 (this compound alaninate)Oral6146113.8Not Applicable[8]

Experimental Protocols

1. Preparation of this compound Formulation for Oral Gavage

  • Materials:

    • This compound alaninate powder

    • Captisol (30% w/v in sterile water) or other appropriate vehicle

    • Sterile conical tubes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Calculate the required amount of this compound alaninate based on the desired concentration and total volume needed for the study cohort.

    • Weigh the this compound alaninate powder accurately using an analytical balance.

    • In a sterile conical tube, add the weighed this compound alaninate powder.

    • Add the calculated volume of 30% Captisol solution to the tube.

    • Vortex the mixture thoroughly until a homogenous suspension is achieved. It is recommended to prepare the formulation fresh daily before administration.

2. Oral Gavage Administration in Mice

  • Materials:

    • Prepared this compound formulation

    • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible with a ball tip)

    • 1 mL syringes

    • Animal scale

  • Procedure:

    • Weigh each mouse accurately to determine the correct volume of the this compound formulation to administer. The typical administration volume is 10 mL/kg.

    • Gently restrain the mouse, ensuring the head and body are secure.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus, advancing it to the predetermined depth. Do not force the needle if resistance is met.

    • Slowly administer the this compound suspension.

    • Gently withdraw the gavage needle.

    • Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress.

3. Tumor Xenograft Study Workflow

  • Cell Culture: Culture the desired human cancer cell line under standard sterile conditions.

  • Animal Model: Utilize immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in a volume of 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice with established tumors into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control daily via oral gavage as per the study design.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor animal body weight and overall health daily.

  • Endpoint: Continue the study until a predetermined endpoint is reached, such as a specific tumor volume, study duration, or signs of significant toxicity. Euthanize animals according to approved institutional guidelines.

Mandatory Visualizations

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR FGF FGF FGFR FGFR-1 FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PLCg FGFR->PI3K This compound This compound This compound->VEGFR Inhibits This compound->FGFR Inhibits RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis

Caption: this compound inhibits VEGFR and FGFR signaling pathways.

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Tumor Implantation cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Daily Oral Gavage: This compound or Vehicle randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring monitoring->treatment Repeat Daily endpoint Study Endpoint Reached monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: General workflow for a murine xenograft study.

Troubleshooting_Logic start Experiment Start issue Issue Encountered? start->issue no_effect Lack of Efficacy issue->no_effect Yes toxicity Toxicity Observed issue->toxicity Yes variability High Variability issue->variability Yes continue_exp Continue Experiment issue->continue_exp No solve_no_effect Check Dosage Check Bioavailability Assess Model Resistance no_effect->solve_no_effect solve_toxicity Reduce Dose Check Vehicle Toxicity Consider Intermittent Dosing toxicity->solve_toxicity solve_variability Standardize Implantation Ensure Animal Health Consistent Administration variability->solve_variability solve_no_effect->continue_exp solve_toxicity->continue_exp solve_variability->continue_exp

Caption: Troubleshooting logic for this compound xenograft experiments.

References

Strategies to circumvent acquired resistance to Brivanib in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Brivanib in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?

Acquired resistance to this compound, a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), can arise from several mechanisms. The most frequently observed mechanisms include:

  • Reactivation of Angiogenesis: Tumor cells can adapt to VEGF/FGF blockade by upregulating alternative pro-angiogenic signaling pathways, leading to revascularization of the tumor microenvironment.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival and proliferation pathways to circumvent the effects of this compound. A key pathway implicated in this process is the MET signaling cascade, often driven by MET gene amplification.[2][3][4] Downstream effectors of MET, such as the PI3K/Akt and MAPK pathways, can also be activated.[3][5]

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process where cancer cells lose their epithelial characteristics and gain mesenchymal traits, leading to increased motility, invasion, and drug resistance.[6][7]

  • Induction of Autophagy: Cancer cells can utilize autophagy, a cellular self-digestion process, as a survival mechanism under the stress of this compound treatment.[8][9]

Q2: How can I confirm that my this compound-resistant cell line has activated a specific resistance mechanism?

To identify the active resistance mechanism in your cell line, a series of molecular and cellular assays are recommended. Please refer to the Troubleshooting Guides below for detailed protocols.

Q3: What are the general strategies to overcome acquired this compound resistance?

Strategies to circumvent this compound resistance primarily focus on targeting the identified resistance mechanism:

  • Combination Therapy: Combining this compound with an inhibitor of the identified bypass pathway is a common and often effective strategy.[10][11]

  • Targeting Downstream Effectors: If a specific bypass pathway is identified, targeting its downstream signaling molecules can also restore sensitivity.

  • Inhibition of Autophagy: If autophagy is identified as a survival mechanism, co-treatment with an autophagy inhibitor can re-sensitize cells to this compound.[8]

  • Reversing EMT: While more challenging, strategies aimed at reversing the EMT phenotype are an active area of research.

Troubleshooting Guides

Issue 1: Suspected Reactivation of Angiogenic Signaling

Symptoms:

  • Reduced efficacy of this compound in inhibiting tumor growth in vivo.

  • Increased microvessel density in tumor xenografts despite this compound treatment.

Troubleshooting Workflow:

start Resistant Phenotype Observed step1 Assess VEGFR2 Phosphorylation (Western Blot) start->step1 step2 Analyze Expression of Alternative Pro-angiogenic Factors (qPCR/ELISA) (e.g., PDGF, Angiopoietins) step1->step2 If p-VEGFR2 is still inhibited step3 Evaluate Combination Therapy (e.g., this compound + PDGFR inhibitor) step2->step3 outcome1 Sensitivity Restored step3->outcome1 outcome2 Resistance Persists step3->outcome2

Caption: Troubleshooting workflow for reactivated angiogenesis.

Experimental Protocol: Western Blot for Phospho-VEGFR2 (p-VEGFR2)

  • Cell Culture and Treatment:

    • Seed parental and this compound-resistant cells in 6-well plates to achieve 70-80% confluency.

    • Serum-starve cells for 12-24 hours in a low-serum or serum-free medium.[10]

    • Pre-treat cells with this compound (at the concentration used to generate resistance) for 2-4 hours.

    • Stimulate cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[1]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-VEGFR2 (e.g., Tyr1175) and total VEGFR2 overnight at 4°C.[1][12]

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an ECL substrate.

    • Normalize p-VEGFR2 signal to total VEGFR2 and a loading control (e.g., β-actin or GAPDH).

Issue 2: Suspected MET Pathway Activation

Symptoms:

  • Increased expression and/or phosphorylation of MET in resistant cells.

  • Known association of MET amplification with resistance to other TKIs.[2][3]

Signaling Pathway:

This compound This compound VEGFR_FGFR VEGFR/FGFR This compound->VEGFR_FGFR MET MET (Amplified) PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt MAPK MAPK Pathway MET->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Caption: MET bypass signaling in this compound resistance.

Troubleshooting and Experimental Strategy:

  • Quantify MET Gene Amplification:

    • Method: Droplet Digital PCR (ddPCR) or Fluorescence In Situ Hybridization (FISH).

    • Protocol (ddPCR):

      • Extract genomic DNA from parental and resistant cells.

      • Use a TaqMan Copy Number Assay for MET and a reference gene (e.g., RNase P).

      • Perform ddPCR according to the manufacturer's instructions.

      • Calculate the MET gene copy number relative to the reference gene. An increased ratio in resistant cells indicates amplification.[6][13]

  • Assess MET Protein Expression and Phosphorylation:

    • Method: Western Blot.

    • Protocol: Follow the general Western Blot protocol above, using primary antibodies against phospho-MET (e.g., Tyr1234/1235) and total MET.

  • Evaluate Combination Therapy:

    • Method: Cell Viability Assay (e.g., MTT, CCK-8).

    • Strategy: Treat resistant cells with a combination of this compound and a MET inhibitor (e.g., Crizotinib, Capmatinib).

    • Data Presentation:

Treatment GroupIC50 of this compound (µM)
Parental CellsValue
Resistant CellsValue
Resistant Cells + MET Inhibitor (constant concentration)Value

Experimental Protocol: Cell Viability (CCK-8) Assay

  • Cell Seeding: Seed 5,000 cells/well in a 96-well plate and allow them to attach overnight.[14]

  • Drug Treatment: Treat cells with a serial dilution of this compound, alone or in combination with a fixed concentration of a MET inhibitor. Include vehicle-treated controls.

  • Incubation: Incubate for 48-72 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[14]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IC50 values using non-linear regression analysis.

Issue 3: Suspected Epithelial-to-Mesenchymal Transition (EMT)

Symptoms:

  • Morphological changes in resistant cells (e.g., elongated, spindle-shape).

  • Increased migratory and invasive capacity.

Experimental Workflow:

start Resistant Phenotype Observed step1 Analyze EMT Marker Expression (Western Blot/qPCR/Immunofluorescence) start->step1 step2 Assess Cell Migration and Invasion (Wound Healing/Transwell Assay) step1->step2 If EMT markers are altered step3 Evaluate EMT Inhibitors (in combination with this compound) step2->step3 If migration/invasion is increased outcome Phenotype Reversal & Restored Sensitivity step3->outcome

Caption: Workflow for investigating EMT-mediated resistance.

Experimental Protocol: Analysis of EMT Markers by Western Blot

  • Sample Preparation: Prepare cell lysates from parental and resistant cells as described previously.

  • Western Blotting:

    • Probe membranes with primary antibodies against:

      • Epithelial markers: E-cadherin, Claudin-1.

      • Mesenchymal markers: Vimentin, N-cadherin, Snail, Slug, ZEB1.[15]

    • Use β-actin or GAPDH as a loading control.

    • Expected Result: A decrease in epithelial markers and an increase in mesenchymal markers in resistant cells is indicative of EMT.[15]

Issue 4: Suspected Induction of Protective Autophagy

Symptoms:

  • Increased formation of autophagosomes in this compound-treated resistant cells.

  • Co-treatment with an autophagy inhibitor restores this compound sensitivity.

Signaling Pathway:

This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Autophagy Autophagy Induction Cellular_Stress->Autophagy Survival Cell Survival Autophagy->Survival Autophagy_Inhibitor Autophagy Inhibitor (e.g., Chloroquine) Autophagy_Inhibitor->Autophagy

Caption: Protective autophagy as a resistance mechanism.

Troubleshooting and Experimental Strategy:

  • Monitor Autophagic Flux:

    • Method: Western Blot for LC3-II and p62/SQSTM1.

    • Protocol:

      • Treat parental and resistant cells with this compound, with or without an autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1) for the last 2-4 hours of treatment.

      • Prepare cell lysates and perform Western blotting.

      • Probe for LC3 and p62.

      • Interpretation: An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels upon this compound treatment suggest increased autophagic flux. The accumulation of LC3-II and p62 in the presence of an autophagy inhibitor confirms this.[9][16]

  • Evaluate Combination Therapy:

    • Method: Cell Viability Assay.

    • Strategy: Treat resistant cells with this compound in combination with an autophagy inhibitor (e.g., Chloroquine or Hydroxychloroquine).

    • Data Presentation:

Treatment Group% Cell Viability (at a fixed this compound concentration)
Resistant Cells + this compoundValue
Resistant Cells + this compound + ChloroquineValue

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical IC50 values for this compound and combination therapies in a resistant hepatocellular carcinoma (HCC) cell line model.

Cell LineTreatmentIC50 (µM)Fold Resistance
HepG2 (Parental)This compound5.2-
HepG2-BR (Resistant)This compound28.75.5
HepG2-BRThis compound + Crizotinib (1 µM)8.11.6
HepG2-BRThis compound + Chloroquine (10 µM)12.52.4

Disclaimer: This technical support center provides generalized protocols and strategies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Technical Support Center: Managing Brivanib-Induced Toxicity in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing toxicities associated with the investigational tyrosine kinase inhibitor, brivanib, in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR).[1][2][3] Specifically, it targets VEGFR-1, VEGFR-2, VEGFR-3, FGFR-1, and FGFR-2.[1] By inhibiting these receptor tyrosine kinases, this compound can suppress tumor growth and angiogenesis.[1][4] this compound alaninate (B8444949) is the orally administered prodrug that is rapidly converted to the active moiety, this compound (BMS-540215).

Q2: What are the common toxicities observed with this compound in preclinical and clinical studies?

A2: Clinical studies have reported several common adverse events associated with this compound treatment. These include fatigue, hypertension, diarrhea, hyponatremia (low sodium levels), and decreased appetite.[5][6][7] Preclinical studies in animal models often aim to identify and manage similar on-target toxicities.

Q3: How should I establish a toxicity monitoring plan for my animal study?

A3: A comprehensive toxicity monitoring plan should include:

  • Daily Clinical Observations: Record general well-being, posture, activity levels, and any visible signs of distress.

  • Body Weight Measurement: Measure body weight at least twice weekly. Significant weight loss (e.g., >15%) may require intervention.

  • Blood Pressure Monitoring: Given that hypertension is a known side effect, regular blood pressure monitoring is crucial.

  • Clinical Pathology: Periodic blood collection for complete blood counts (CBC) and serum biochemistry (including electrolytes and liver enzymes) can provide quantitative measures of toxicity.

  • Gastrointestinal Monitoring: Daily monitoring of fecal consistency to detect diarrhea.

Troubleshooting Guides

Issue 1: Management of this compound-Induced Hypertension

Symptoms: Consistently elevated systolic or diastolic blood pressure readings compared to baseline or control animals.

Potential Causes:

  • On-target VEGFR Inhibition: Inhibition of VEGFR signaling can lead to decreased nitric oxide production, resulting in vasoconstriction and hypertension.[8][9]

Troubleshooting and Management:

Management Strategy Detailed Protocol
Dose Modification If hypertension is severe or persistent, consider a dose reduction of this compound. A temporary discontinuation ("drug holiday") may be necessary to allow blood pressure to normalize before re-initiating treatment at a lower dose.
Antihypertensive Therapy Co-administration of antihypertensive agents can be effective. Calcium channel blockers (e.g., nifedipine) and angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril) have been shown to be effective in preclinical models of TKI-induced hypertension.[8][10][11] The choice of agent should be carefully considered based on the specific animal model and experimental design.
Increased Monitoring Increase the frequency of blood pressure monitoring to daily or multiple times a day to closely track the response to interventions.
Issue 2: Management of this compound-Induced Diarrhea

Symptoms: Loose or unformed stools, increased frequency of defecation, and potential for dehydration and weight loss.

Potential Causes:

  • On-target Effects on Intestinal Epithelium: Tyrosine kinase inhibitors can affect the proliferation and function of intestinal epithelial cells, leading to impaired fluid and electrolyte absorption.[12][13][14]

Troubleshooting and Management:

Management Strategy Detailed Protocol
Supportive Care Provide supportive care to prevent dehydration and malnutrition. This can include subcutaneous or intravenous fluid and electrolyte replacement. Offering a highly palatable and easily digestible diet can also help maintain nutritional intake.
Anti-diarrheal Medication Loperamide is a commonly used anti-diarrheal agent in preclinical studies.[13] The dose and frequency should be determined based on the severity of the diarrhea and the specific animal model.
Dose Modification Similar to hypertension management, a dose reduction or temporary cessation of this compound treatment may be necessary if diarrhea is severe or does not respond to supportive care and anti-diarrheal medication.[12]

Quantitative Data

Table 1: Summary of Common Grade 3/4 Adverse Events with this compound in a Phase III Clinical Trial (BRISK-FL Study)
Adverse EventThis compound (n=577)Sorafenib (B1663141) (n=578)
Hyponatremia23%9%
AST Elevation14%17%
Fatigue15%7%
Hypertension13%5%
Hand-foot-skin reaction2%15%
Data from the BRISK-FL study comparing this compound to sorafenib in patients with unresectable, advanced hepatocellular carcinoma.[5][7]
Table 2: Preclinical Dose-Response Information for this compound Alaninate
Animal ModelEfficacious DoseObserved EffectsReference
Nude mice with human tumor xenografts60 mg/kg per day (minimum)Antitumor efficacy[1]
Note: Specific dose-dependent toxicity data from preclinical studies is limited in publicly available literature. Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) in their specific animal model.

Experimental Protocols

Protocol 1: Non-Invasive Blood Pressure Measurement in Mice

Objective: To monitor blood pressure in mice treated with this compound.

Materials:

  • Non-invasive tail-cuff blood pressure measurement system

  • Restrainers for mice

  • Heating platform

Procedure:

  • Acclimation: Acclimate the mice to the restrainer and the procedure for several days before starting the experiment to minimize stress-induced blood pressure variations.

  • Animal Preparation: Place the mouse in the restrainer on the heating platform to maintain its body temperature, which helps in detecting the tail pulse.

  • Cuff Placement: Securely place the tail cuff around the base of the mouse's tail.

  • Measurement: Initiate the automated measurement cycle. The system will inflate and deflate the cuff while recording systolic and diastolic blood pressure.

  • Data Collection: Obtain multiple readings for each mouse at each time point and calculate the average to ensure accuracy.

Protocol 2: Assessment of Gastrointestinal Toxicity

Objective: To evaluate the gastrointestinal toxicity of this compound through clinical observation and histopathology.

Procedure:

  • Clinical Monitoring:

    • Observe the animals daily for signs of diarrhea, noting the consistency and frequency of feces.

    • Monitor body weight at least twice a week.

  • Tissue Collection:

    • At the end of the study, euthanize the animals according to the approved institutional protocol.

    • Collect sections of the small and large intestines.

  • Histopathological Analysis:

    • Fix the intestinal tissues in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the slides under a microscope for signs of mucosal injury, inflammation, villus atrophy, and crypt damage.[15][16]

Protocol 3: Assessment of Cardiotoxicity using Echocardiography

Objective: To evaluate cardiac function in mice treated with this compound.

Materials:

  • High-frequency ultrasound system with a cardiac probe

  • Anesthesia machine (e.g., isoflurane)

  • Heated platform with ECG monitoring

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in a supine position on the heated platform.[17][18]

  • Hair Removal: Remove the fur from the chest area using a depilatory cream to ensure good probe contact.[17]

  • Image Acquisition:

    • Apply ultrasound gel to the chest.

    • Acquire two-dimensional (2D) images in both parasternal long-axis and short-axis views.[19][20]

    • Obtain M-mode images from the short-axis view at the level of the papillary muscles.

  • Data Analysis:

    • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode images.

    • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS) to assess systolic function.

Visualizations

Brivanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PLCg FGFR->PI3K This compound This compound This compound->VEGFR Inhibits This compound->FGFR Inhibits RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival AKT->Angiogenesis

Caption: this compound inhibits VEGFR and FGFR signaling pathways.

Experimental_Workflow start Start: this compound Administration to Animal Model monitoring Daily Clinical Observation (Weight, Behavior, Stool) start->monitoring bp_measurement Regular Blood Pressure Measurement start->bp_measurement blood_sampling Periodic Blood Sampling (CBC, Biochemistry) start->blood_sampling toxicity_observed Toxicity Observed? monitoring->toxicity_observed bp_measurement->toxicity_observed blood_sampling->toxicity_observed supportive_care Implement Supportive Care (e.g., Fluids, Diet) toxicity_observed->supportive_care Yes end_study End of Study: Tissue Collection toxicity_observed->end_study No dose_modification Consider Dose Modification (Reduction or Holiday) supportive_care->dose_modification dose_modification->monitoring histopathology Histopathological Analysis (GI Tract, Heart) end_study->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis

Caption: Workflow for monitoring this compound-induced toxicity.

References

Impact of Brivanib degradation in cell culture media on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing Brivanib in cell culture experiments. Inconsistent experimental outcomes can arise from the degradation of this compound in aqueous cell culture media. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1] It functions as an ATP-competitive inhibitor, primarily targeting VEGFR-2 and FGFR-1.[1] By blocking these signaling pathways, this compound can inhibit angiogenesis (the formation of new blood vessels) and cell proliferation, which are critical for tumor growth.[2][3][4][5][6] this compound is the active form of the prodrug this compound alaninate (B8444949).[7][8][9]

Q2: What is the difference between this compound and this compound alaninate?

A2: this compound alaninate is an L-alanine ester prodrug of this compound.[7][8][9] The prodrug form enhances the aqueous solubility and oral bioavailability of the compound.[7][8] In biological systems, including cell culture media containing serum, this compound alaninate is rapidly hydrolyzed by esterases to the active moiety, this compound (also referred to as BMS-540215).[7][8][10] It is crucial to consider this conversion when designing and interpreting experiments.

Q3: How should I prepare and store this compound for in vitro studies?

A3: this compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[11][12] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM).[13] This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[13] When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium to the desired final concentration. The final DMSO concentration in your culture should be kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced toxicity.[14][15]

Q4: How stable is this compound in cell culture media?

A4: The stability of this compound in cell culture media can be influenced by several factors, including the composition of the medium, pH, temperature (typically 37°C for cell culture), and the presence of serum.[16][17][18] While specific degradation kinetics for this compound in common cell culture media are not extensively published, this compound alaninate is known to be susceptible to hydrolysis.[7] The esterases present in fetal bovine serum (FBS) can accelerate the conversion of this compound alaninate to this compound. The stability of this compound itself under typical cell culture conditions should be experimentally verified.

Q5: What are the potential consequences of this compound degradation in my experiments?

A5: Degradation of this compound during an experiment will lead to a decrease in the effective concentration of the active compound over time. This can result in an underestimation of its potency (e.g., an artificially high IC50 value) and lead to inconsistent and unreliable data.[19][20] The degradation products themselves could also potentially have off-target effects or interfere with assays.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency (High IC50 values)
Possible Cause Troubleshooting Steps
This compound Degradation The concentration of active this compound is decreasing over the course of the experiment.
1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol 1).
2. Reduce Incubation Time: If degradation is significant, consider reducing the duration of the drug treatment.
3. Replenish Medium: For longer experiments, replenish the medium with freshly prepared this compound at regular intervals.
Compound Precipitation This compound may have limited solubility in aqueous media, leading to precipitation at higher concentrations.
1. Visual Inspection: Carefully inspect the wells of your culture plates for any visible precipitate after adding this compound.
2. Solubility Check: Determine the solubility of this compound in your cell culture medium.
3. Modify Dilution: Prepare intermediate dilutions in a co-solvent if necessary, ensuring the final solvent concentration is non-toxic to the cells.[15]
Cell Line Variability The sensitivity to this compound can vary between different cell lines and even with the same cell line at different passage numbers.
1. Consistent Passaging: Use cells with a consistent and low passage number for all experiments.
2. Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity.
3. Mycoplasma Testing: Routinely test for mycoplasma contamination, which can alter cellular responses.[21]
Assay Conditions Variations in cell density, serum concentration, and assay-specific parameters can influence results.
1. Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well.
2. Consistent Serum Concentration: Use the same batch and concentration of FBS for all related experiments.
3. Optimize Assay Parameters: Follow a standardized protocol for your viability or signaling assays, paying close attention to incubation times and reagent concentrations.[19][20][21][22]
Issue 2: High variability between replicate wells
Possible Cause Troubleshooting Steps
Inaccurate Pipetting Small errors in pipetting can lead to significant variations in the final drug concentration, especially with serial dilutions.
1. Calibrate Pipettes: Regularly calibrate your pipettes.
2. Proper Technique: Use proper pipetting techniques, especially for viscous solutions or small volumes.
3. Master Mixes: Prepare master mixes of reagents and drug dilutions to be added to the wells to minimize pipetting variations.[20]
Edge Effects in Plates Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth.
1. Avoid Outer Wells: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
2. Proper Incubation: Ensure the incubator has adequate humidity.
Uneven Cell Seeding A non-uniform distribution of cells across the plate will lead to variability in the starting cell number per well.
1. Thorough Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
2. Consistent Seeding Technique: Use a consistent method for adding the cell suspension to each well.

Quantitative Data Summary

Specific degradation kinetics of this compound in cell culture media are not extensively documented in publicly available literature. The following tables provide an illustrative example of how such stability data could be presented. Researchers are strongly encouraged to determine the stability of this compound under their specific experimental conditions using the provided protocol.

Table 1: Illustrative Stability of this compound (10 µM) in Different Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS% Remaining in Serum-Free DMEM
0100%100%100%
298%97%95%
892%90%85%
2475%72%60%
4855%50%35%
7240%35%20%

Table 2: Illustrative Hydrolysis of this compound Alaninate (10 µM) to this compound at 37°C

Time (hours)% this compound Alaninate Remaining (in DMEM + 10% FBS)% this compound Formed (in DMEM + 10% FBS)% this compound Alaninate Remaining (in Serum-Free DMEM)% this compound Formed (in Serum-Free DMEM)
0100%0%100%0%
120%80%90%10%
4<5%>95%65%35%
8Not Detected>98%40%60%
24Not Detected>98%15%85%

Experimental Protocols

Experimental Protocol 1: Determination of this compound Stability in Cell Culture Medium

Objective: To quantify the degradation of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplementation

  • Sterile microcentrifuge tubes or a multi-well plate

  • Calibrated pipettes

  • HPLC or LC-MS/MS system with a suitable C18 column[23][24][25]

  • Acetonitrile (B52724) (ACN) and formic acid (for mobile phase)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in your chosen cell culture medium (with and without serum) to the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At each designated time point, remove one aliquot for each condition and immediately stop the degradation process by adding an equal volume of cold acetonitrile and vortexing. This will precipitate proteins that can interfere with the analysis.

  • Sample Preparation for Analysis: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC/LC-MS Analysis:

    • Inject the samples onto the HPLC or LC-MS/MS system.

    • Use a suitable gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate this compound from any potential degradation products.

    • Monitor the absorbance at a wavelength where this compound has a maximum (e.g., determined by a UV scan) or use mass spectrometry to monitor the specific mass-to-charge ratio (m/z) of this compound.

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at time 0.

    • Plot the percentage of this compound remaining versus time to determine its stability profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute stock to working concentration in media (e.g., 10 µM) prep_stock->prep_working aliquot Aliquot into tubes for each time point prep_working->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect samples at 0, 2, 8, 24, 48, 72 hours incubate->sample precipitate Stop reaction & precipitate proteins with cold ACN sample->precipitate centrifuge Centrifuge to pellet debris precipitate->centrifuge analyze Analyze supernatant by HPLC or LC-MS centrifuge->analyze data Calculate % remaining and plot degradation curve analyze->data

This compound stability assessment workflow.

signaling_pathway This compound Mechanism of Action cluster_ligands Growth Factors cluster_receptors Receptors cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Proliferation Cell Proliferation VEGFR->Proliferation Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates FGFR->Proliferation Activates FGFR->Angiogenesis Activates This compound This compound This compound->VEGFR Inhibits This compound->FGFR Inhibits

Simplified signaling pathways inhibited by this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent IC50 Values cluster_compound Compound Issues cluster_cells Cellular Factors cluster_protocol Protocol Execution start Inconsistent IC50 Results check_compound Verify Compound Stability & Solubility start->check_compound check_cells Assess Cell Health & Passage Number start->check_cells check_protocol Review Assay Protocol (Pipetting, Incubation) start->check_protocol stability_test Perform Stability Test (Protocol 1) check_compound->stability_test solubility_test Check for Precipitation check_compound->solubility_test passage Use Low Passage Cells check_cells->passage mycoplasma Test for Mycoplasma check_cells->mycoplasma pipetting Calibrate Pipettes check_protocol->pipetting controls Validate Controls check_protocol->controls end Consistent IC50 Results stability_test->end solubility_test->end passage->end mycoplasma->end pipetting->end controls->end

Troubleshooting workflow for inconsistent results.

References

Interpreting unexpected phenotypic changes after Brivanib treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes during experiments with Brivanib.

Section 1: this compound's Core Mechanism and Target Affinity

This compound is an orally available, selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2][3] Its primary mechanism involves competing with ATP to bind to the kinase domain of these receptors, thereby preventing phosphorylation and downstream signaling cascades involved in tumor angiogenesis and cell proliferation.[3]

The active moiety of this compound is BMS-540215.[3]

Brivanib_Mechanism This compound This compound VEGFR VEGFR This compound->VEGFR FGFR FGFR This compound->FGFR Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Proliferation Cell Proliferation FGFR->Proliferation

Caption: this compound's intended mechanism of action.
Table 1: Target Kinase Inhibition Profile of BMS-540215 (Active Moiety of this compound)

Receptor TargetIC50 (nmol/L)
VEGFR-310
VEGFR-225
FGFR-368
FGFR-2125
FGFR-1148
VEGFR-1380
Data sourced from Wikipedia, referencing the primary literature.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary, intended effect of this compound in a preclinical setting?

A1: The primary intended effect of this compound is the inhibition of angiogenesis and tumor cell proliferation.[3][4] In vitro, this may manifest as decreased cell viability in cancer cell lines that are dependent on FGF signaling. In vivo, this compound is expected to reduce tumor vascularity and suppress tumor growth.[4]

Q2: Why does this compound target both VEGFR and FGFR?

A2: Tumors can develop resistance to therapies that only target the VEGF pathway. One significant mechanism of this "evasive resistance" is the upregulation of alternative pro-angiogenic signals, predominantly from the FGF signaling pathway.[5][6][7] By co-targeting both VEGFR and FGFR, this compound aims to provide a more durable anti-angiogenic effect and potentially delay or overcome this resistance mechanism.[6][7]

Q3: What are the common, expected cellular responses after this compound treatment?

A3: Expected responses in sensitive cell lines or xenograft models include:

  • Inhibition of VEGFR-2 and FGFR phosphorylation.[4]

  • Decreased proliferation and cell cycle arrest, associated with the downregulation of regulators like cyclin D1.[3]

  • Increased apoptosis (programmed cell death).[4]

  • Reduced microvessel density in tumor models.[4]

Section 3: Troubleshooting Unexpected Phenotypic Changes

Issue 1: Increased Cell Motility, Invasion, or Morphological Changes

Q: My cancer cells are becoming more elongated and motile after this compound treatment, and my invasion assays show increased activity. This seems counterintuitive. What could be happening?

A: This is an unexpected but documented phenomenon that can occur with anti-angiogenic therapies.[5][6] While this compound is designed to inhibit growth, some tumor models have shown heightened invasion and metastasis as a form of adaptive resistance.[5][6] A likely molecular mechanism underlying these morphological and behavioral changes is the induction of Epithelial-Mesenchymal Transition (EMT) .[8] EMT is a process where epithelial cells lose their cell-cell adhesion and polarity to acquire a more migratory, mesenchymal phenotype.[8][9]

EMT_Process cluster_epithelial Epithelial Phenotype cluster_mesenchymal Mesenchymal Phenotype E_Cadherin E-cadherin HIGH Adhesion Strong Cell Adhesion N_Cadherin N-cadherin HIGH E_Cadherin->N_Cadherin this compound-induced EMT Signaling Polarity Apical-Basal Polarity Vimentin Vimentin HIGH Invasion Increased Motility / Invasion

Caption: Shift in markers during Epithelial-Mesenchymal Transition (EMT).

This protocol allows for the verification of an EMT phenotype switch by measuring key protein markers.

  • Cell Treatment & Lysis:

    • Culture cells to 70-80% confluency.

    • Treat one set of plates with this compound (at a predetermined IC50 concentration) and another with a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

    • Wash cells twice with cold PBS.

    • Add RIPA lysis buffer containing protease and phosphatase inhibitors.[10]

    • Scrape cells, collect the lysate, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate overnight at 4°C with primary antibodies diluted in blocking buffer.

      • Epithelial Marker: Anti-E-cadherin

      • Mesenchymal Markers: Anti-N-cadherin, Anti-Vimentin, Anti-Snail/Slug

      • Loading Control: Anti-β-actin or Anti-GAPDH

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate.

  • Analysis: Compare the expression levels between this compound-treated and vehicle-treated cells. A decrease in E-cadherin and an increase in N-cadherin and Vimentin would confirm the induction of EMT.

Issue 2: Acquired Resistance to this compound

Q: Our cell line was initially sensitive to this compound, but after a period of treatment, it has resumed proliferation. What are the likely resistance mechanisms?

A: This is a classic example of acquired resistance. When a primary signaling pathway is blocked, cancer cells can adapt by activating alternative "bypass" pathways to restore pro-survival and proliferative signals. For TKIs, a common resistance mechanism is the activation of other receptor tyrosine kinases not targeted by the drug. Key potential bypass pathways in this context include c-Met and Notch3.[11][12][13][14]

  • c-Met Activation: The HGF/c-Met signaling axis can activate downstream pathways like PI3K/Akt and MAPK/ERK, promoting cell survival and proliferation, thereby bypassing the VEGFR/FGFR blockade.[12][14]

  • Notch3 Upregulation: Studies have shown that Notch3 is strongly involved in this compound resistance, potentially through the regulation of enzymes in the tricarboxylic acid (TCA) cycle.[13]

Bypass_Pathway cluster_this compound This compound Action cluster_bypass Resistance Mechanism cluster_downstream Downstream Signaling This compound This compound VEGFR VEGFR This compound->VEGFR FGFR FGFR This compound->FGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FGFR->MAPK_ERK cMet c-Met Activation cMet->PI3K_Akt Bypass cMet->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation

Caption: c-Met activation as a bypass resistance pathway.

This protocol provides a broad screen to identify which receptor tyrosine kinases (RTKs) have become hyper-activated in resistant cells.

  • Establish Resistant Cell Line:

    • Culture the parental (sensitive) cell line in the continuous presence of a low dose of this compound.

    • Gradually increase the this compound concentration over several weeks/months until a sub-line that proliferates at a higher concentration is established.

  • Cell Lysis:

    • Grow both the parental (sensitive) and the newly established resistant cell line to 80% confluency.

    • Lyse the cells using the specific lysis buffer provided with your commercial Phospho-RTK Array kit. Ensure protease and phosphatase inhibitors are included.

    • Quantify protein concentration using a BCA assay.

  • Array Procedure (General Steps):

    • Follow the manufacturer's instructions. Typically, this involves:

    • Blocking the supplied antibody-coated membranes.

    • Incubating the membranes with equal amounts of cell lysate (e.g., 200-500 µg) from both parental and resistant lines.

    • Washing the membranes thoroughly.

    • Incubating with a detection antibody cocktail (e.g., pan anti-phosphotyrosine-HRP).

    • Detecting signals using a chemiluminescent substrate.

  • Analysis:

    • Compare the array membranes from the parental and resistant cells.

    • Identify any spots that show a significant increase in signal intensity in the resistant cells. Each spot corresponds to a specific phosphorylated RTK. A strong signal for p-c-Met, for example, would confirm this as a resistance mechanism.

    • Confirmation: Validate positive hits from the array using a specific Western Blot for the phosphorylated and total protein (e.g., p-c-Met and total c-Met).

Issue 3: Variable Sensitivity Across Different Cell Lines

Q: We are screening this compound against a panel of cancer cell lines, but the anti-proliferative effect is potent in some and weak in others. What molecular factors could explain this variability?

A: The sensitivity of cancer cells to this compound has been positively correlated with the expression levels of its targets, particularly FGFR-1 and FGFR-2.[4] Cell lines with higher endogenous expression of these receptors may be more dependent on FGF signaling for their proliferation and survival, making them more vulnerable to this compound's inhibitory action.

Troubleshooting_Logic Start Observe Variable This compound Sensitivity Hypothesis Hypothesis: Sensitivity correlates with FGFR1/2 expression Start->Hypothesis Experiment Experiment: Measure FGFR1/2 levels in cell line panel (qPCR / Western Blot) Hypothesis->Experiment Result1 Result: Correlation Observed Experiment->Result1  YES Result2 Result: No Correlation Experiment->Result2  NO Conclusion1 Conclusion: FGFR1/2 expression is a likely biomarker of sensitivity. Result1->Conclusion1 Conclusion2 Conclusion: Sensitivity is determined by other molecular factors. (e.g., downstream mutations, other pathways) Result2->Conclusion2

Caption: Logic flow for investigating variable drug sensitivity.

This protocol quantifies the mRNA expression levels of FGFR1 and FGFR2 across your cell line panel to test for correlation with drug sensitivity (e.g., IC50 values).

  • RNA Extraction:

    • Grow each cell line in your panel under standard conditions to 70-80% confluency.

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in triplicate for each sample and each gene. A typical reaction includes:

      • SYBR Green Master Mix

      • Forward and Reverse Primers (for FGFR1, FGFR2, and a housekeeping gene like GAPDH or ACTB)

      • Diluted cDNA template

      • Nuclease-free water

  • Thermal Cycling:

    • Run the reaction on a real-time PCR machine with a standard thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Calculate the quantification cycle (Cq) values.

    • Normalize the Cq values of the target genes (FGFR1, FGFR2) to the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).

    • Calculate the relative expression levels (e.g., using the 2^-ΔΔCq method) for each cell line.

    • Correlate the relative mRNA expression levels of FGFR1 and FGFR2 with the corresponding this compound IC50 values for each cell line. A positive correlation would support the hypothesis.

References

Technical Support Center: Enhancing Brivanib Alaninate Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to assist you in optimizing the oral bioavailability of Brivanib alaninate (B8444949) in your animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues that may lead to unexpectedly low oral bioavailability of this compound alaninate in your animal studies.

Question 1: My in vivo pharmacokinetic study in rodents shows significantly lower than expected oral bioavailability for this compound alaninate. What are the potential causes and how can I troubleshoot this?

Answer:

Low oral bioavailability of this compound, the active moiety, when dosed as the prodrug this compound alaninate, can stem from several factors. This compound alaninate was developed specifically to improve upon the dissolution rate-limited absorption of this compound.[1][2] However, challenges can still arise. Here is a step-by-step troubleshooting guide:

Step 1: Verify Formulation and Dosing Procedures

  • Formulation Integrity: this compound alaninate is an ester prodrug susceptible to hydrolysis back to its parent compound, this compound, especially in aqueous solutions at acidic or high pH.[3] Ensure your aqueous dosing vehicle was prepared fresh and the pH is controlled. A pH of 6.5 has been noted for good liquid stability.

  • Dosing Technique: Confirm accurate oral gavage technique to ensure the full dose was administered and did not enter the trachea.

  • Fasting State: Ensure animals were appropriately fasted before dosing. The presence of food can alter gastrointestinal pH and motility, potentially affecting prodrug conversion and absorption.[4][5]

Step 2: Investigate Prodrug Conversion

  • Incomplete Hydrolysis: While this compound alaninate is designed for efficient conversion, factors within the gut lumen or enterocytes could limit the rate and extent of hydrolysis to the active this compound.[1][2][6]

  • Analytical Distinction: Your bioanalytical method should be able to distinguish between the prodrug (this compound alaninate) and the active drug (this compound). High plasma concentrations of the prodrug with low concentrations of the active drug would indicate a conversion issue.

Step 3: Assess Intestinal Permeability and Efflux

  • P-glycoprotein (P-gp) Efflux: Although this compound has been shown to lack active efflux in Caco-2 cells, it is a common mechanism for limiting the absorption of many kinase inhibitors.[1] If you suspect efflux, consider in vitro permeability assays.

  • First-Pass Metabolism: While the prodrug strategy aims to bypass some first-pass effects, metabolism in the gut wall or liver can still occur.

Troubleshooting Workflow

troubleshooting_workflow cluster_formulation Formulation Checks cluster_conversion Conversion Analysis cluster_permeability Permeability Assessment start Low Bioavailability Observed formulation Verify Formulation & Dosing start->formulation conversion Assess Prodrug Conversion formulation->conversion If formulation is correct fresh_prep Fresh Preparation? formulation->fresh_prep permeability Evaluate Permeability & Efflux conversion->permeability If conversion is efficient lcms_check LC-MS/MS distinguishes prodrug and drug? conversion->lcms_check solution Optimize Formulation or Study Design permeability->solution Address identified issues caco2 Caco-2 Permeability Assay permeability->caco2 ph_check pH Control (e.g., pH 6.5)? fresh_prep->ph_check gavage_check Correct Gavage? ph_check->gavage_check ratio_check High prodrug:drug ratio in plasma? lcms_check->ratio_check efflux_ratio Calculate Efflux Ratio caco2->efflux_ratio

Caption: Troubleshooting logic for low this compound alaninate bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound alaninate over this compound in oral animal studies?

A1: The primary advantage is improved oral bioavailability. This compound itself has low aqueous solubility and its absorption is dissolution rate-limited. The L-alanine ester prodrug, this compound alaninate, allows for the use of completely aqueous vehicles for oral dosing.[1][2] This enhances solubility and leads to more consistent and higher oral bioavailability across different preclinical species.[1]

Q2: What is a suitable oral formulation for this compound alaninate in preclinical animal studies?

A2: A simple and effective formulation for oral administration in animal studies can be prepared as a suspension. For example, a suspension can be made using 0.5% methylcellulose (B11928114) in water. Another suggested vehicle involves a mix of PEG300, Tween-80, and saline. Specifically, a working solution can be prepared by adding a 100 µL DMSO stock solution to 400 µL PEG300, followed by 50 µL of Tween-80 and 450 µL of saline.[7] It is crucial to ensure the suspension is homogenous before each administration.

Q3: Is this compound alaninate stable in aqueous formulations?

A3: this compound alaninate is an ester prodrug and is susceptible to hydrolysis back to the parent compound, this compound.[3] Its stability is pH-dependent. It exhibits good stability at a pH of 6.5.[8] It is recommended to prepare aqueous formulations fresh before each use to minimize degradation. Storing aqueous formulations for extended periods, especially at inappropriate pH values, can lead to a significant decrease in the concentration of the prodrug.

Q4: How is this compound alaninate converted to the active this compound in vivo?

A4: this compound alaninate is an L-alanine ester prodrug of this compound. In vivo, it is rapidly and efficiently hydrolyzed by esterases, which are ubiquitous in the body, particularly in the gastrointestinal tract, liver, and blood, to release the active drug, this compound (BMS-540215).[1][6] Studies have shown that after oral administration, this compound alaninate is often not detected in plasma, indicating complete and rapid conversion to this compound.[9]

Data Presentation

Table 1: Oral Bioavailability of this compound vs. This compound Alaninate in Preclinical Species

SpeciesThis compound Oral Bioavailability (%)This compound Alaninate Oral Bioavailability (%)
Mouse22%55%
Rat88%97%
Dog45%73%
Monkey30%86%

Source: Adapted from preclinical pharmacokinetic studies.[1]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay is used to predict intestinal drug absorption and identify potential P-gp substrates.

1. Cell Culture:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed cells onto Transwell® polycarbonate filter inserts (e.g., 12-well plates) at a density of approximately 6 x 10^4 cells/cm².

  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers are typically ready for transport studies when TEER values are >250 Ω·cm².

  • Confirm monolayer integrity by measuring the transport of a paracellular marker, such as Lucifer yellow (<1% transport per hour).

3. Transport Experiment (Apical to Basolateral):

  • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Add the test compound (e.g., this compound alaninate) dissolved in transport buffer to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Also, take a sample from the apical chamber at the beginning and end of the experiment.

4. Transport Experiment (Basolateral to Apical):

  • To assess active efflux, perform the transport experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

5. Sample Analysis:

  • Quantify the concentration of this compound and this compound alaninate in the collected samples using a validated LC-MS/MS method.

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s.

  • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-gp.

Caco-2 Permeability Assay Workflow

caco2_workflow start Start culture Culture Caco-2 cells on Transwell inserts (21 days) start->culture integrity Assess Monolayer Integrity (TEER & Lucifer Yellow) culture->integrity transport_ap_bl Apical to Basolateral Transport Experiment integrity->transport_ap_bl transport_bl_ap Basolateral to Apical Transport Experiment integrity->transport_bl_ap sampling Collect Samples at Time Intervals transport_ap_bl->sampling transport_bl_ap->sampling analysis Quantify Compound by LC-MS/MS sampling->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation end End calculation->end

Caption: Workflow for the Caco-2 cell permeability assay.

Protocol 2: Bioanalytical Method for this compound and this compound alaninate in Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized for your instrumentation.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound, this compound alaninate, and the internal standard need to be determined by direct infusion and optimization.

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and this compound alaninate into blank animal plasma.

  • Analyze the calibration curve and QC samples with each batch of study samples to ensure accuracy and precision.

Mandatory Visualization

VEGFR and FGFR Signaling Pathways

This compound is a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR:f0 FGF FGF FGFR FGFR FGF->FGFR:f0 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR->PLCg RAS RAS FGFR->RAS This compound This compound This compound->VEGFR This compound->FGFR Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

References

Validation & Comparative

Comparative Analysis of Brivanib and Lenvatinib on Fibroblast Growth Factor Receptor (FGFR) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Brivanib and Lenvatinib, two multi-kinase inhibitors, with a specific focus on their mechanisms and efficacy in targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The information presented is supported by experimental data to aid in research and development decisions.

Introduction and Mechanism of Action

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1-4) FGF->FGFR Binds HSPG HSPG HSPG->FGFR Stabilizes FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates STAT STAT FGFR->STAT Grb2_Sos Grb2/Sos FRS2->Grb2_Sos PI3K PI3K PLCg->PI3K RAS RAS Grb2_Sos->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitors This compound & Lenvatinib Inhibitors->FGFR Inhibit (ATP Competition) Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Cell Culture & Treatment with Inhibitor B Ligand Stimulation (e.g., bFGF) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E Load Lysates F Membrane Transfer E->F G Immunoblotting (Antibodies) F->G H Signal Detection (ECL) G->H Kinase_Inhibition_Comparison cluster_this compound This compound cluster_lenvatinib Lenvatinib Title Kinase Inhibition Profile B_VEGFR VEGFR1-3 L_VEGFR VEGFR1-3 B_FGFR FGFR1-3 L_FGFR FGFR1-4 L_Other PDGFRα, KIT, RET

References

The Elusive Quest for Predictive Biomarkers of Brivanib Sensitivity in Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of personalized medicine in oncology hinges on the identification of robust biomarkers that can predict a patient's response to targeted therapies. Brivanib, a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), showed promise in preclinical studies but ultimately failed to demonstrate significant clinical benefit in large-scale phase III trials for hepatocellular carcinoma (HCC). This guide provides a comprehensive comparison of the preclinical and clinical efforts to identify predictive biomarkers for this compound sensitivity, highlighting the challenges and lessons learned in the development of anti-angiogenic therapies.

Introduction to this compound and the Rationale for Biomarker Discovery

This compound (BMS-540215) is an orally available small molecule that simultaneously targets two key signaling pathways implicated in tumor angiogenesis and growth: the VEGF and FGF pathways. By inhibiting both VEGFR-2 and FGFR-1, this compound was designed to overcome potential resistance mechanisms to anti-VEGF monotherapies, where the FGF pathway can play a compensatory role. The initial preclinical data suggested that this compound could effectively inhibit tumor growth in various models. However, the translation of this preclinical promise to clinical efficacy proved challenging, as evidenced by the negative outcomes of the BRISK-FL and BRISK-PS phase III trials in advanced HCC.[1][2]

The failure of these trials underscores the critical need for predictive biomarkers to identify patient subpopulations who are most likely to benefit from such targeted agents. This guide will delve into the key preclinical and clinical studies that have investigated potential biomarkers for this compound sensitivity, presenting the available data, experimental methodologies, and the signaling pathways involved.

Comparison of Investigated Biomarkers

The search for this compound sensitivity biomarkers has spanned from preclinical gene expression profiling to the analysis of protein expression in clinical trial samples. Here, we compare the most notable candidates.

Table 1: Preclinical Biomarker Candidates for this compound Sensitivity
Biomarker CategorySpecific BiomarkerRationaleKey FindingsLimitations
Genes Co-expressed with VEGFR-2 Tie-1, Col4a1, C1qr1, Agtrl1, Cdh5Identified through gene expression profiling as being co-regulated with VEGFR-2, a primary target of this compound.Expression of these genes was significantly modulated by this compound treatment in human tumor xenograft models.[3]These findings are from preclinical models and have not been validated in clinical trials. The predictive value in humans is unknown.
Circulating Protein Collagen type IV (Col4a1)A component of the vascular basement membrane, its levels may reflect angiogenic activity and response to anti-angiogenic therapy.Serum levels of collagen type IV were found to be measurable and were modulated by this compound treatment in mouse xenograft models.[4]The correlation between circulating collagen IV levels and clinical response to this compound in patients has not been established.
Table 2: Clinically Investigated Biomarker for this compound Sensitivity
BiomarkerRationaleStudyKey FindingsConclusion
Fibroblast Growth Factor 2 (FGF2) Expression As a key ligand for FGFR, a target of this compound, its expression in tumors was hypothesized to predict sensitivity to the drug.Phase II Randomized Discontinuation Trial in advanced solid tumorsIn patients with FGF2-positive soft-tissue sarcomas, median Progression-Free Survival (PFS) was 2.8 months with this compound vs. 1.4 months with placebo (HR: 0.58, p=0.08). In FGF2-positive ovarian cancer, median PFS was 4.0 months with this compound vs. 2.0 months with placebo (HR: 0.56).[5][6]Despite some trends, the study concluded that FGF2 expression is not a predictive biomarker for this compound efficacy, as the overall results were not statistically significant and the benefit was modest.[5][6]

Signaling Pathways and Experimental Workflows

To understand the rationale behind the biomarker discovery efforts, it is crucial to visualize the targeted signaling pathways and the experimental workflows employed.

Brivanib_Signaling_Pathway This compound's Dual Inhibition of VEGFR and FGFR Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds FGF FGF FGFR FGFR FGF->FGFR binds PLC PLCγ VEGFR->PLC PI3K PI3K/Akt VEGFR->PI3K FGFR->PLC RAS RAS/MAPK FGFR->RAS Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLC->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis This compound This compound This compound->VEGFR This compound->FGFR

This compound's mechanism of action.

Biomarker_Discovery_Workflow Experimental Workflow for this compound Biomarker Discovery cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase gene_expression Gene Expression Profiling (Human Tumor Xenografts) candidate_identification Candidate Biomarker Identification gene_expression->candidate_identification validation_xenograft Validation in Xenograft Models (IHC, ELISA) candidate_identification->validation_xenograft clinical_trial Phase II/III Clinical Trials validation_xenograft->clinical_trial Hypothesis Generation biomarker_analysis Biomarker Analysis (IHC, Circulating Markers) clinical_trial->biomarker_analysis correlation Correlation with Clinical Outcomes biomarker_analysis->correlation

Workflow for biomarker discovery.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the biomarker discovery for this compound.

Gene Expression Profiling in Preclinical Models
  • Objective: To identify genes co-expressed with VEGFR-2 that are modulated by this compound treatment.

  • Method:

    • Tumor Models: Human tumor xenografts (e.g., L2987 lung carcinoma) were established in athymic mice.[7]

    • Treatment: Mice were treated with this compound alaninate (B8444949) or a vehicle control.

    • Sample Collection: Tumors were harvested from both treated and untreated mice.

    • RNA Extraction: Total RNA was extracted from the tumor samples.

    • Microarray Analysis: Gene expression profiling was performed using Affymetrix 430A mouse GeneChips.[7]

    • Data Analysis: Statistical analysis was conducted to identify genes that were significantly co-expressed with VEGFR-2 in a clinical tumor gene expression database and were also significantly modulated by this compound treatment in the xenograft models.

Immunohistochemistry (IHC) for FGF2 Validation
  • Objective: To assess the expression of FGF2 in tumor tissues from patients in a clinical trial.

  • Method:

    • Sample Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples were obtained from patients enrolled in the phase II randomized discontinuation trial.[5]

    • Antigen Retrieval: Heat-induced epitope retrieval was performed.

    • Primary Antibody: A specific monoclonal or polyclonal antibody against FGF2 was used.

    • Detection System: A standard avidin-biotin-peroxidase complex method or a polymer-based detection system was employed.

    • Scoring: The percentage of positive tumor cells and the staining intensity were evaluated by a pathologist. A pre-defined scoring system was used to classify tumors as FGF2-positive or FGF2-negative.

Enzyme-Linked Immunosorbent Assay (ELISA) for Circulating Collagen Type IV
  • Objective: To measure the concentration of collagen type IV in the serum of tumor-bearing mice.

  • Method:

    • Sample Collection: Blood samples were collected from this compound-treated and control mice. Serum was separated by centrifugation.

    • ELISA Kit: Commercially available ELISA kits for mouse collagen type IV were used (e.g., from Kamiya Biomedical Company or Exocell).[4]

    • Assay Procedure:

      • Standards and diluted serum samples were added to the wells of a microplate pre-coated with an anti-collagen IV antibody.

      • The plate was incubated to allow the collagen IV to bind to the immobilized antibody.

      • A biotin-conjugated anti-collagen IV antibody was added, followed by incubation.

      • Streptavidin-horseradish peroxidase (HRP) conjugate was added, followed by incubation.

      • A substrate solution was added, and the color development was stopped with a stop solution.

    • Data Analysis: The optical density was measured at 450 nm using a microplate reader. A standard curve was generated, and the concentration of collagen type IV in the samples was calculated.

Conclusion and Future Perspectives

The journey of this compound from a promising preclinical candidate to its clinical trial outcomes highlights the significant hurdles in developing effective anti-angiogenic therapies and identifying predictive biomarkers. While preclinical studies identified several plausible biomarker candidates, these did not translate into clinically validated predictors of this compound sensitivity. The most rigorously tested biomarker, FGF2, failed to demonstrate predictive value in a dedicated clinical trial.

The lack of definitive biomarkers for this compound sensitivity can be attributed to several factors, including the complexity of the tumor microenvironment, the interplay of multiple redundant signaling pathways, and the inherent heterogeneity of tumors. The negative results from the large phase III trials likely curtailed further extensive biomarker research for this specific agent.

However, the research conducted on this compound provides valuable lessons for the broader field of oncology drug development. It underscores the importance of robust preclinical validation of biomarkers and the need for integrated biomarker discovery and validation strategies within the framework of clinical trials. Future efforts in developing targeted therapies should prioritize the co-development of companion diagnostics from the early stages to improve the chances of clinical success and to truly personalize cancer treatment. The exploration of more complex biomarker signatures, including multi-gene expression profiles and the analysis of the tumor immune microenvironment, may hold the key to unlocking the full potential of novel targeted agents.

References

Unveiling the Anti-Angiogenic Profile of Brivanib: A Comparative Guide to In Vitro Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-angiogenic effects of Brivanib, a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), through various in vitro assays. We present available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

This compound (BMS-582664) is an orally available, selective tyrosine kinase inhibitor that targets key receptors in the angiogenesis signaling cascade, primarily VEGFR-2 and FGFR-1/2.[1][2] By inhibiting these receptors, this compound disrupts the downstream signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, all critical processes for tumor growth and metastasis.[1][3][4] This guide delves into the in vitro evidence supporting this compound's anti-angiogenic activity and provides the necessary details for researchers to design and interpret related experiments.

Quantitative Assessment of this compound's Anti-Angiogenic Efficacy

The following tables summarize the available quantitative data on the inhibitory activity of this compound and its active metabolite, BMS-540215, in key in vitro angiogenesis assays.

Table 1: Inhibition of Receptor Tyrosine Kinases by this compound

TargetIC50 (nM)Notes
VEGFR-225This compound is a potent inhibitor of VEGFR-2.
FGFR-1148This compound also demonstrates inhibitory activity against FGFR-1.

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 2: Inhibition of Endothelial Cell Proliferation by BMS-540215 (Active Metabolite of this compound)

StimulantCell TypeIC50 (nM)Assay Method
VEGFEndothelial Cells40MTT Assay
FGFEndothelial Cells276MTT Assay

This data highlights the potent inhibitory effect of this compound's active form on the proliferation of endothelial cells, a cornerstone of angiogenesis.

Table 3: Inhibition of FGF2-Induced Tumor Cell Proliferation by this compound

Cell LinesIC50 Range (µM)Notes
Various Human Tumor Cell Lines0.7 - 10This demonstrates this compound's ability to directly inhibit the proliferation of tumor cells that are dependent on FGF signaling.

In Vitro Angiogenesis Assays: A Comparative Overview

Endothelial Cell Proliferation Assay

This assay is fundamental to assessing a compound's ability to inhibit the growth of endothelial cells, which is a primary event in angiogenesis.

Endothelial Cell Migration (Wound Healing) Assay

This assay models the process of cell migration, which is crucial for the closure of wounds and for endothelial cells to move into areas of new vessel formation.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking the final stages of angiogenesis.

Comparative Performance with Other Anti-Angiogenic Agents

While direct, comprehensive in vitro comparisons are limited in publicly available literature, some studies provide context for this compound's performance relative to other multi-kinase inhibitors like Sorafenib (B1663141) and Sunitinib.

  • Sorafenib: Both this compound and Sorafenib target VEGFR. However, this compound's dual targeting of FGFR offers a potential advantage in tumors where FGF signaling is a key driver of angiogenesis or resistance to anti-VEGF therapy.[5] Clinical trials have compared the two drugs, but head-to-head in vitro comparisons across a range of angiogenesis assays are not extensively published.[6]

  • Sunitinib: Sunitinib is another multi-targeted receptor tyrosine kinase inhibitor with activity against VEGFRs and other kinases. Comparative in vitro studies focusing on endothelial cell assays would be necessary to delineate the specific advantages of this compound's dual VEGFR/FGFR inhibition profile.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.

This compound's Mechanism of Action: Targeting VEGFR and FGFR Signaling

Brivanib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds FGF FGF FGFR1 FGFR-1 FGF->FGFR1 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS FGFR1->PLCg FGFR1->PI3K FGFR1->RAS This compound This compound This compound->VEGFR2 Inhibits This compound->FGFR1 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Angiogenesis_Assay_Workflow cluster_assays In Vitro Angiogenesis Assays Proliferation Endothelial Cell Proliferation Assay Treat Treat with this compound (or other inhibitors) Proliferation->Treat Migration Wound Healing (Migration) Assay Migration->Treat Tube_Formation Tube Formation Assay Tube_Formation->Treat Start Seed Endothelial Cells Start->Proliferation Start->Migration Start->Tube_Formation Incubate Incubate Treat->Incubate Analyze Analyze & Quantify Incubate->Analyze

References

Validation of a Pharmacodynamic Biomarker for Brivanib Activity In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Brivanib, a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), with other relevant therapies for hepatocellular carcinoma (HCC). We present supporting experimental data on its pharmacodynamic (PD) biomarkers, detailed experimental protocols, and visual representations of its mechanism of action.

Comparative Performance Data

This compound has been evaluated in clinical trials, most notably the BRISK-FL study, which compared its efficacy and safety against Sorafenib, a standard-of-care multi-kinase inhibitor in advanced HCC. While this compound did not demonstrate non-inferiority to Sorafenib in terms of overall survival, the study provided valuable comparative data.

Table 1: Clinical Efficacy of this compound vs. Sorafenib in the BRISK-FL Trial
Efficacy EndpointThis compound (800 mg once daily)Sorafenib (400 mg twice daily)Hazard Ratio (HR) [95.8% CI]
Median Overall Survival (OS)9.5 months9.9 months1.06 [0.93 to 1.22]
Median Time to Progression (TTP)4.2 months4.1 months0.94 [0.84 to 1.05]
Objective Response Rate (ORR)12%9%-
Disease Control Rate (DCR)64%65%-

Data sourced from the BRISK-FL phase III clinical trial.[1][2][3]

Table 2: Common Grade 3/4 Adverse Events in the BRISK-FL Trial
Adverse EventThis compound (%)Sorafenib (%)
Hypertension135
Fatigue157
Hand-foot skin reaction215
Hyponatremia239
AST elevation1417

Data sourced from the BRISK-FL phase III clinical trial.[1][2][3]

Preclinical Pharmacodynamic Biomarker Validation

Preclinical studies in human tumor xenograft models identified several potential pharmacodynamic biomarkers for this compound activity. These biomarkers are genes whose expression is significantly modulated by this compound treatment and are co-expressed with VEGFR-2.

Table 3: Preclinical Pharmacodynamic Biomarkers for this compound
BiomarkerGene NameModulation by this compoundValidation Method
Tie-1Tyrosine kinase with immunoglobulin-like and EGF-like domains 1DownregulatedGene Expression Profiling, Immunohistochemistry
Col4a1Collagen type IV alpha 1 chainDownregulatedGene Expression Profiling, Immunohistochemistry
C1qr1Complement C1q receptor 1DownregulatedGene Expression Profiling, Immunohistochemistry
Agtrl1Angiotensin receptor-like 1DownregulatedGene Expression Profiling
Cdh5Cadherin 5 (VE-cadherin)DownregulatedGene Expression Profiling

These biomarkers were identified in preclinical xenograft models and represent potential indicators of this compound's biological activity.[4][5]

Experimental Protocols

Gene Expression Profiling in Xenograft Models

This protocol outlines the methodology used to identify gene expression changes in response to this compound treatment in preclinical models.[4][5]

  • Animal Model: Athymic nude mice are implanted with human tumor xenografts (e.g., L2987 human lung carcinoma, HCT116 or GEO human colon carcinoma).

  • Treatment: Once tumors reach a specified volume, mice are treated with either this compound (e.g., 100 mg/kg, oral, once daily) or a vehicle control.

  • Sample Collection: Tumors are harvested from both treated and control groups at specified time points.

  • RNA Extraction: Total RNA is extracted from the tumor samples using standard methods (e.g., TRIzol reagent).

  • Gene Expression Analysis:

    • RNA quality and quantity are assessed.

    • Gene expression profiling is performed using microarrays (e.g., Affymetrix GeneChip Mouse Genome 430A 2.0 Array).

    • Data is normalized and statistically analyzed to identify differentially expressed genes between the this compound-treated and control groups. A statistically significant change (e.g., p-value < 0.05) indicates modulation by the drug.

Immunohistochemistry (IHC) for Protein Expression

This protocol describes the validation of changes in protein expression of the identified biomarkers.[6]

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm) are prepared from the xenograft samples.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed using a heat-induced epitope retrieval method with an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Immunostaining:

    • Endogenous peroxidase activity is blocked.

    • Slides are incubated with a primary antibody specific for the biomarker of interest (e.g., anti-Tie-1, anti-Col4a1).

    • A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied.

    • The signal is visualized using a chromogen (e.g., DAB), and the slides are counterstained (e.g., with hematoxylin).

  • Image Analysis: Stained slides are imaged, and the intensity and localization of the staining are qualitatively or quantitatively assessed to compare protein expression levels between treated and control groups.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound exerts its anti-tumor effect by inhibiting the tyrosine kinase activity of VEGFR-2 and FGFR-1. This dual inhibition blocks downstream signaling pathways crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

Brivanib_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptors cluster_drug Drug cluster_pathways Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt FGFR1->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FGFR1->RAS_MAPK This compound This compound This compound->VEGFR2 This compound->FGFR1 Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits VEGFR-2 and FGFR-1 signaling pathways.

Experimental Workflow for Biomarker Validation

The validation of pharmacodynamic biomarkers for this compound follows a structured workflow from preclinical model selection to clinical sample analysis.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_analysis Biomarker Analysis cluster_validation Validation & Correlation Xenograft Establish Xenograft Model (e.g., L2987, HCT116) Treatment This compound Treatment vs. Control Xenograft->Treatment TumorHarvest Tumor Sample Collection Treatment->TumorHarvest RNA_Extraction RNA Extraction TumorHarvest->RNA_Extraction IHC Immunohistochemistry (Protein Expression) TumorHarvest->IHC Gene_Profiling Gene Expression Profiling (Microarray) RNA_Extraction->Gene_Profiling Data_Analysis Identify Modulated Genes (e.g., Tie-1, Col4a1) Gene_Profiling->Data_Analysis IHC->Data_Analysis Clinical_Correlation Correlate with Clinical Outcome (Potential for Patient Stratification) Data_Analysis->Clinical_Correlation

Caption: Workflow for in vivo validation of this compound's PD biomarkers.

Conclusion

The validation of pharmacodynamic biomarkers is a critical step in the development of targeted cancer therapies like this compound. While this compound did not surpass the efficacy of Sorafenib in a large phase III trial, the identification of biomarkers such as Tie-1 and Col4a1 in preclinical models provides valuable insights into its biological activity. Further research to correlate these preclinical biomarkers with clinical outcomes could aid in identifying patient subpopulations who may benefit from dual VEGFR/FGFR inhibition. The methodologies and comparative data presented in this guide offer a framework for researchers in the ongoing effort to personalize cancer treatment.

References

A Preclinical Head-to-Head Comparison of Brivanib and Regorafenib in Colorectal Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Brivanib and Regorafenib (B1684635) in colorectal cancer xenograft models. The information is compiled from various independent studies to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound and Regorafenib are both multi-kinase inhibitors that have been investigated for the treatment of various cancers, including colorectal cancer. While they share some common targets, their distinct kinase inhibition profiles suggest different mechanisms of action and potentially different efficacy profiles. This guide summarizes available preclinical data from colorectal cancer xenograft studies to facilitate a comparison of their anti-tumor activities.

Mechanism of Action and Signaling Pathways

This compound is a selective dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1)[1]. By targeting these key receptors, this compound primarily disrupts downstream signaling pathways involved in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.

Brivanib_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis FGFR1 FGFR-1 FGFR1->Angiogenesis This compound This compound This compound->VEGFR2 inhibits This compound->FGFR1 inhibits

This compound's primary signaling pathway inhibition.

Regorafenib exhibits a broader kinase inhibition profile, targeting multiple pathways involved in tumor progression. It is known to inhibit VEGFR1, 2, and 3, TIE2, Platelet-Derived Growth Factor Receptor β (PDGFR-β), FGFR, KIT, RET, and BRAF[2]. This multi-targeted approach allows Regorafenib to interfere with angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.

Regorafenib_Signaling_Pathway cluster_targets Regorafenib Targets VEGFR VEGFR 1, 2, 3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Metastasis Metastasis VEGFR->Metastasis TIE2 TIE2 TIE2->Angiogenesis PDGFRb PDGFR-β TumorMicroenvironment Tumor Microenvironment PDGFRb->TumorMicroenvironment FGFR FGFR FGFR->Angiogenesis KIT KIT Oncogenesis Oncogenesis KIT->Oncogenesis RET RET RET->Oncogenesis BRAF BRAF BRAF->Oncogenesis Regorafenib Regorafenib Regorafenib->VEGFR inhibits Regorafenib->TIE2 inhibits Regorafenib->PDGFRb inhibits Regorafenib->FGFR inhibits Regorafenib->KIT inhibits Regorafenib->RET inhibits Regorafenib->BRAF inhibits

Regorafenib's multi-targeted signaling pathway inhibition.

Comparative Efficacy in Colorectal Cancer Xenografts

Tumor Growth Inhibition
DrugCell LineAnimal ModelDosingTumor Growth InhibitionReference
This compound HCT116/VM46Nude MiceNot SpecifiedSignificant tumor growth inhibition observed[3]
Regorafenib CT26BALB/c Mice30 mg/kg/day (oral)Complete suppression of tumor growth[4][5]
Regorafenib HCT116Nude Mice30 mg/kg/day (oral)70-90% tumor growth suppression[6]
Regorafenib Patient-DerivedNude Mice10 mg/kg/day (oral)Up to 75% tumor growth inhibition[7]
Effects on Angiogenesis and Cell Proliferation
DrugParameterXenograft ModelDosingEffectReference
This compound Ki-67 StainingNot Specified107 mg/kg76% reduction[8]
This compound CD34 Staining (Endothelial Cells)Not Specified107 mg/kg76% reduction in vascular density[8]
Regorafenib Microvessel DensityPatient-Derived10 mg/kg/day3- to 11-fold reduction[7]
Regorafenib ApoptosisCT2630 mg/kg/day3-fold higher apoptosis rate than control[5][9]

Experimental Protocols

A generalized experimental workflow for assessing the efficacy of these inhibitors in colorectal cancer xenograft models is outlined below. Specific details from individual studies are provided in the subsequent sections.

General workflow for xenograft studies.
This compound Xenograft Study Protocol (General)

  • Cell Lines: Human colorectal carcinoma cell lines such as HCT116 or GEO are commonly used.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A suspension of cultured cancer cells is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally. Doses in non-colorectal cancer xenograft studies have ranged from 50 to 100 mg/kg daily[1][10].

  • Endpoint Analysis: Tumor volumes are measured regularly. At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and microvessel density (e.g., CD31 or CD34 staining)[8].

Regorafenib Xenograft Study Protocol (CT26 Model)
  • Cell Line: Murine colorectal carcinoma cell line CT26.

  • Animal Model: Syngeneic BALB/c mice or immunodeficient nude mice.

  • Tumor Implantation: CT26 cells are injected subcutaneously or orthotopically into the cecum.

  • Treatment: Mice are treated with Regorafenib, typically at a dose of 10-30 mg/kg daily via oral gavage[4][5][7].

  • Endpoint Analysis: Tumor growth is monitored. In addition to tumor size and weight, studies have assessed effects on liver metastases, tumor vascularization via dynamic contrast-enhanced MRI, and apoptosis through TUNEL staining[4][5][6].

Summary and Conclusion

While a direct comparative preclinical study is lacking, the available data suggests that both this compound and Regorafenib exhibit anti-tumor activity in colorectal cancer xenograft models. Regorafenib, with its broader kinase inhibition profile, has demonstrated robust tumor growth inhibition and anti-metastatic effects in multiple colorectal cancer models. This compound's efficacy in colorectal cancer xenografts is less extensively documented in the public domain but is characterized by its potent anti-angiogenic effects.

The choice between these inhibitors for further research and development may depend on the specific molecular characteristics of the colorectal cancer subtype being targeted. The detailed experimental protocols provided can serve as a foundation for designing future studies, including potential head-to-head comparisons, to more definitively elucidate the comparative efficacy of these two agents.

References

Assessing the Synergistic Potential of Brivanib with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brivanib, a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), has been a subject of interest in oncology for its potential to inhibit tumor angiogenesis and growth. While clinical trials have explored its efficacy as a monotherapy, a comprehensive understanding of its synergistic effects when combined with standard chemotherapy agents in vitro is crucial for designing more effective cancer treatment strategies. This guide provides a framework for assessing such synergies, including detailed experimental protocols and data presentation formats, to aid researchers in this endeavor.

Mechanism of Action: this compound

This compound exerts its anti-tumor effects by targeting key signaling pathways involved in tumor progression. It competitively inhibits the ATP binding to the tyrosine kinase domains of VEGFR and FGFR, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Brivanib_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->PLCg FGFR->PI3K VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR This compound This compound This compound->VEGFR This compound->FGFR RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

This compound Signaling Pathway Inhibition

Assessing Synergistic Effects in Vitro: A Methodological Guide

While specific quantitative data on the synergistic effects of this compound with common chemotherapy agents are not extensively available in published literature, this section provides a detailed, adaptable protocol for researchers to conduct such assessments.

Experimental Workflow

The general workflow for assessing the synergy between this compound and a chemotherapeutic agent involves determining the potency of each agent individually, followed by testing them in combination at various concentrations.

Experimental_Workflow cluster_prep Preparation cluster_single_agent Single Agent Analysis cluster_combination Combination Analysis cluster_validation Validation Cell_Culture 1. Cell Culture (e.g., HCC cell lines) Drug_Prep 2. Drug Preparation (this compound & Chemotherapy) Cell_Culture->Drug_Prep Prepare cells and drugs Single_Agent_Assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Prep->Single_Agent_Assay Treat cells with single agents Combination_Assay 5. Combination Viability Assay (Fixed ratio or checkerboard) Drug_Prep->Combination_Assay Treat cells with combinations IC50_Calc 4. IC50 Determination Single_Agent_Assay->IC50_Calc Analyze dose-response IC50_Calc->Combination_Assay Design combination experiments Synergy_Analysis 6. Synergy Analysis (Combination Index - CI) Combination_Assay->Synergy_Analysis Analyze combination effects Apoptosis_Assay 7. Apoptosis Assay (Annexin V/PI staining) Synergy_Analysis->Apoptosis_Assay Validate synergy mechanism Cell_Cycle_Assay 8. Cell Cycle Analysis Synergy_Analysis->Cell_Cycle_Assay

Workflow for In Vitro Synergy Assessment
Detailed Experimental Protocols

1. Cell Culture:

  • Cell Lines: Select appropriate cancer cell lines (e.g., HepG2, Huh7 for hepatocellular carcinoma; MCF-7 for breast cancer).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Drug Preparation:

  • Prepare stock solutions of this compound and the desired chemotherapeutic agent (e.g., doxorubicin, paclitaxel, cisplatin, gemcitabine, 5-fluorouracil) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of each drug in the cell culture medium to achieve the desired final concentrations.

3. Cell Viability Assay (Single Agent):

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and the chemotherapeutic agent individually for a specified duration (e.g., 48 or 72 hours).

  • Assay: Perform a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) value for each drug.

4. Combination Cell Viability Assay:

  • Design: Use a fixed-ratio or a checkerboard (matrix) design to test various combinations of this compound and the chemotherapeutic agent. Concentrations should typically be based on the individual IC50 values.

  • Procedure: Follow the same procedure as the single-agent viability assay.

5. Synergy Analysis (Combination Index):

  • Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI). The CI is a quantitative measure of the degree of drug interaction.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Software: Utilize software such as CompuSyn to facilitate the calculation of CI values.

6. Apoptosis Assay (Validation):

  • Method: Use Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment with single agents and their combination.

  • Procedure: Treat cells with the drugs at synergistic concentrations for a defined period. Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry.

7. Cell Cycle Analysis (Validation):

  • Method: Analyze the cell cycle distribution using PI staining and flow cytometry.

  • Procedure: After drug treatment, fix the cells in ethanol, stain with PI, and analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Comparative Tables

Clear and structured presentation of quantitative data is essential for comparing the efficacy of different drug combinations. The following tables provide a template for summarizing experimental results. Please note that the data presented here is illustrative due to the limited availability of published in vitro synergy data for this compound with these specific chemotherapies.

Table 1: IC50 Values of this compound and Chemotherapeutic Agents in Cancer Cell Lines

Cell LineDrugIC50 (µM) after 72h
Hepatocellular Carcinoma (e.g., HepG2) This compoundData to be determined
DoxorubicinData to be determined
CisplatinData to be determined
Breast Cancer (e.g., MCF-7) This compoundData to be determined
PaclitaxelData to be determined
5-FluorouracilData to be determined

Table 2: Synergistic Effects of this compound in Combination with Chemotherapy (Illustrative)

Cell LineCombination (Fixed Ratio)Combination Index (CI) at Fa=0.5*Interpretation
HepG2 This compound + Doxorubicine.g., 0.6Synergy
This compound + Cisplatine.g., 0.8Synergy
MCF-7 This compound + Paclitaxele.g., 1.1Antagonism
This compound + 5-Fluorouracile.g., 0.7Synergy

*Fa=0.5 represents the drug concentration that inhibits 50% of cell growth.

Table 3: Apoptotic Effects of this compound and Chemotherapy Combinations (Illustrative)

Cell LineTreatment (at synergistic concentrations)% Apoptotic Cells (Annexin V+)
HepG2 Controle.g., 5%
This compound alonee.g., 15%
Doxorubicin alonee.g., 20%
This compound + Doxorubicine.g., 45%

Conclusion

The dual inhibition of VEGFR and FGFR signaling by this compound presents a compelling rationale for its combination with conventional chemotherapy. By targeting angiogenesis and tumor cell proliferation, this compound has the potential to sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents, leading to synergistic anti-tumor activity. The experimental framework provided in this guide offers a robust methodology for researchers to systematically evaluate these potential synergies in vitro. The generation of quantitative data on combination effects, apoptosis, and cell cycle arrest will be critical in identifying promising this compound-chemotherapy combinations for further preclinical and clinical investigation, ultimately aiming to improve patient outcomes.

Correlating In Vitro IC50 Values of Brivanib with In Vivo Tumor Growth Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brivanib (BMS-582664) is an orally available, small-molecule dual inhibitor targeting key signaling pathways involved in tumor angiogenesis and proliferation: the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways.[1][2][3] As a prodrug, this compound alaninate (B8444949) is rapidly hydrolyzed in vivo to its active moiety, BMS-540215, which exerts a potent anti-tumorigenic effect.[1][4] This guide provides a comprehensive comparison of this compound's in vitro potency, as measured by its half-maximal inhibitory concentration (IC50), with its in vivo efficacy in preclinical tumor models, offering researchers a detailed overview supported by experimental data.

Data Presentation: In Vitro Potency and In Vivo Efficacy

The correlation between in vitro IC50 values and in vivo tumor growth inhibition (TGI) is a critical aspect of preclinical drug development.[5] this compound's active form, BMS-540215, demonstrates potent inhibition of key receptor tyrosine kinases and endothelial cell proliferation in vitro, which translates to significant tumor growth suppression in various xenograft models in vivo.

In Vitro IC50 Values of this compound's Active Moiety (BMS-540215)

The following table summarizes the in vitro inhibitory activity of BMS-540215 against key kinases and in cellular assays.

Target/AssayIC50 (nmol/L)Notes
Kinase Assays
VEGFR-225ATP-competitive inhibition (Ki = 26 nmol/L).[1][6][7]
VEGFR-310[1]
FGFR-368[1][6]
FGFR-2125[1][6]
FGFR-1148[1][6]
VEGFR-1380[1][8]
Cellular Assays
Endothelial Cell Proliferation (VEGF-stimulated)40[1][6]
Endothelial Cell Proliferation (FGF-stimulated)276[1][6]
In Vivo Tumor Growth Inhibition by this compound

The subsequent table details the in vivo anti-tumor activity of orally administered this compound in various human tumor xenograft models.

Cancer ModelXenograft LineDosing RegimenOutcomeT/C Ratio*
Hepatocellular Carcinoma (HCC) 06-0606100 mg/kg, daily, 12 daysTumor weight ~13% of control.[6]0.13
Hepatocellular Carcinoma (HCC) 26-1004100 mg/kg, daily, 12 daysSignificant tumor growth suppression.[6]0.34
Hepatocellular Carcinoma (HCC) 2-1318100 mg/kg, daily, 12 daysSignificant tumor growth suppression.[6]0.38
Hepatocellular Carcinoma (HCC) 2006100 mg/kg, daily, 12 daysSignificant tumor growth suppression.[6]0.38
Hepatocellular Carcinoma (HCC) 5-1318100 mg/kg, daily, 12 daysSignificant tumor growth suppression.[6]0.40
Hepatocellular Carcinoma (HCC) 30-1004100 mg/kg, daily, 12 daysModerate tumor growth suppression.[6]0.60
Hepatocellular Carcinoma (HCC) Hep3BNot specified64% decrease in tumor growth.[9]0.36
Pancreatic Neuroendocrine Tumor (PNET) RIP1-Tag2 (mouse model)Not specifiedTumor stasis and significant survival benefit.[10]Not Applicable

*T/C Ratio: Ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.

A study in nude mice bearing human tumor xenografts determined the minimum efficacious dose of this compound alaninate to be 60 mg/kg per day.[4] Notably, the sensitivity of HCC xenografts to this compound-induced growth inhibition showed a positive correlation with the expression levels of FGFR-1 and FGFR-2.[6][11]

Mandatory Visualization

Signaling Pathway Inhibition by this compound

This compound functions by competitively inhibiting ATP binding to the kinase domains of VEGFR and FGFR, thereby blocking downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[6][11][12]

G cluster_ligands Ligands cluster_receptors Receptors cluster_this compound Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR FGF FGF FGFR FGFR-1/2 FGF->FGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K FGFR->PLCg FGFR->RAS FGFR->PI3K This compound This compound This compound->VEGFR Inhibits This compound->FGFR Inhibits RAF RAF RAS->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Survival Cell Survival mTOR->Survival ERK->Proliferation ERK->Survival

Caption: this compound's dual inhibition of VEGFR and FGFR signaling pathways.

Experimental Workflow: From In Vitro IC50 to In Vivo TGI

The process of correlating in vitro data with in vivo results follows a structured workflow, starting with molecular assays and culminating in animal efficacy studies.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_analysis Analysis & Correlation A Kinase Assays (VEGFR/FGFR) C IC50 Determination A->C B Cellular Assays (Endothelial Cell Proliferation) B->C D Xenograft Model (e.g., HCC in mice) C->D Hypothesis Generation H Correlate IC50 with TGI C->H E This compound Treatment (Oral Dosing) D->E F Tumor Growth Measurement E->F G Tumor Growth Inhibition (TGI) Calculation F->G G->H

Caption: Standard workflow for preclinical efficacy testing.

Logical Relationship: IC50 and Tumor Growth Inhibition

Lower in vitro IC50 values (indicating higher potency) are generally expected to correlate with greater in vivo tumor growth inhibition at a given drug exposure level.

G IC50 In Vitro Potency (IC50) Efficacy Anti-Tumor Efficacy IC50->Efficacy Higher Potency (Lower IC50) Exposure In Vivo Drug Exposure (AUC) Exposure->Efficacy Sufficient Exposure TGI Tumor Growth Inhibition (TGI) Efficacy->TGI Leads to Higher TGI

Caption: Relationship between in vitro potency and in vivo efficacy.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents: Recombinant human VEGFR and FGFR kinase domains, ATP, appropriate peptide substrate.

  • Procedure: The kinase reaction is performed in a buffer containing the kinase, the substrate, and varying concentrations of the inhibitor (BMS-540215).

  • Initiation: The reaction is initiated by adding a fixed concentration of ATP.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ Kinase Assay or radioactive phosphate (B84403) incorporation.

  • Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Endothelial Cell Proliferation Assay
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a low-serum medium containing a stimulating factor (e.g., VEGF or bFGF) and varying concentrations of BMS-540215.

  • Incubation: Cells are incubated for 48-72 hours.

  • Quantification: Cell proliferation is measured using assays such as MTS, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation).

  • Analysis: The IC50 value is calculated by plotting the percentage of proliferation inhibition against the drug concentration.

In Vivo Human Tumor Xenograft Study[6]
  • Animal Model: Six- to eight-week-old female athymic nude mice are used.

  • Tumor Implantation: Patient-derived hepatocellular carcinoma (HCC) tissue is implanted subcutaneously into the flank of each mouse.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.

  • Drug Administration: this compound is formulated in a vehicle (e.g., 30% Captisol in water) and administered daily via oral gavage at specified doses (e.g., 50 or 100 mg/kg). The control group receives the vehicle only.

  • Tumor Measurement: Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study continues for a defined period (e.g., 12 days) or until tumors in the control group reach a specified maximum size.

  • Analysis: Tumor growth inhibition is assessed by comparing the mean tumor volume of the treated group to the control group (T/C ratio). At the end of the study, tumors are often excised for further analysis, such as Western blotting to assess target inhibition (e.g., phosphorylation of VEGFR-2, ERK, and Akt) and immunohistochemistry to evaluate apoptosis and microvessel density.[6][11]

Conclusion

The experimental data robustly demonstrates a strong correlation between this compound's potent in vitro inhibition of VEGFR and FGFR signaling and its significant in vivo anti-tumor efficacy. The low nanomolar IC50 values against VEGFR-2 and FGFR family kinases translate into dose-dependent tumor growth inhibition in multiple HCC xenograft models. Furthermore, the observation that in vivo sensitivity correlates with FGFR expression levels underscores the dual-targeting mechanism of this compound. This guide provides a clear framework and supporting data for researchers evaluating the preclinical potential of this compound and similar dual-pathway inhibitors.

References

Safety Operating Guide

Proper Disposal of Brivanib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational drugs like Brivanib is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulatory standards and minimizes risks to personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.

Core Principles of Investigational Drug Disposal

As an investigational compound, this compound waste is typically classified as hazardous pharmaceutical waste.[1][2] Disposal procedures must comply with federal, state, and local regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][3] The primary method of disposal for this type of waste is incineration by a licensed hazardous material disposal company.[3][4][5]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment. The Safety Data Sheet (SDS) for this compound alaninate (B8444949) specifies the use of protective gloves, protective clothing, and eye/face protection.[6] All handling should be performed in a well-ventilated area to avoid inhalation of any dust or fumes.[5][6]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the necessary steps for the proper disposal of unused, expired, or contaminated this compound.

  • Personnel Training : All individuals handling this compound waste must complete institutional training on chemical and hazardous waste management.[7]

  • Container Selection and Preparation :

    • Select a waste container that is compatible with the physical and chemical properties of this compound.[7] Glass or plastic containers are generally suitable.

    • This compound in its original packaging, such as vials or bottles, can typically be disposed of "as is" without being emptied.[7]

    • For chemically contaminated labware (e.g., pipette tips, glassware), use a designated, puncture-proof sharps container.[8]

  • Labeling the Waste Container :

    • Obtain official "HAZARDOUS WASTE" labels from your institution's Environmental Health and Safety (EHS) department.[7] No other labels are generally acceptable.[7]

    • Affix the label to the container and complete it with the following information:

      • Principal Investigator's (PI) Name

      • Laboratory location (building and room number)

      • Contact phone number

      • Complete chemical name: "this compound alaninate" (avoid abbreviations) and its concentration.[7]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the labeled hazardous waste container in a designated SAA.[7] This area should be registered with the EHS department.

    • The SAA can be a locked cabinet or a secondary containment tub to prevent spills.[7]

    • The research team must conduct and document weekly inspections of the SAA.[7]

  • Arranging for Disposal :

    • When the container is full or ready for disposal, contact your institution's EHS office.[3][7]

    • Submit a chemical waste disposal request form as required by your institution.[7]

    • EHS will then coordinate the pickup and transport of the waste to a licensed hazardous waste incineration facility.[3][4]

  • Documentation :

    • Maintain meticulous records of all disposed investigational products.[9] This documentation is crucial for regulatory compliance and institutional audits.[2]

Accidental Release Measures

In the event of a spill, prevent further leakage if it is safe to do so.[6] Avoid dust formation.[6] Collect the spilled material and arrange for its disposal as hazardous waste following the procedures outlined above.[6]

Safety and Handling Data for this compound Alaninate

Data PointInformationSource
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[6]
Handling Precautions Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
Storage Store locked up in a dry, well-ventilated place.[5][6]
Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam in case of fire.[5][6]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][6]
First Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5][6]
First Aid: Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[5][6]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.

Brivanib_Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Documentation cluster_disposal Final Disposal A Don Personal Protective Equipment B Identify this compound Waste Stream A->B C Select Compatible Waste Container B->C D Affix & Complete 'HAZARDOUS WASTE' Label C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Conduct & Document Weekly SAA Inspections E->F G Contact EHS for Waste Pickup F->G H Transport to Licensed Incineration Facility G->H I Maintain Disposal Records H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Brivanib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like Brivanib is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on available safety data.

PPE CategorySpecificationRationale
Hand Protection Wear impervious, chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected prior to use.[1]To prevent skin contact with the compound.
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1]To protect eyes from dust particles or splashes of solutions containing this compound.
Body Protection A fire/flame resistant and impervious lab coat or protective clothing should be worn.[1]To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator should be used.[1]To prevent inhalation of the compound, especially in powder form.

Safe Handling and Disposal Plan

Adherence to a strict operational and disposal plan is crucial for laboratory safety and environmental compliance.

Operational Plan: A Step-by-Step Guide
  • Preparation : Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Ensure all necessary PPE is donned correctly before handling the compound.

  • Handling : Avoid the formation of dust and aerosols.[1] When weighing or preparing solutions, use techniques that minimize dust generation.

  • Decontamination : After handling, thoroughly wash hands and forearms with soap and water. Decontaminate all work surfaces.

  • Spill Response : In case of a spill, secure the area and prevent the spread of the material. Wear appropriate PPE, including respiratory protection. Gently cover the spill with an absorbent material, and then collect it into a sealed container for hazardous waste disposal.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : This includes contaminated gloves, weighing boats, and other disposable labware. These should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]

  • Disposal : All this compound waste must be disposed of through a licensed hazardous material disposal company via incineration.[1] Ensure compliance with all federal, state, and local environmental regulations.

Visualizing Key Processes

To further clarify procedural workflows and the compound's mechanism of action, the following diagrams are provided.

Safe_Handling_of_this compound Workflow for Safe Handling of this compound cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Waste Disposal Don_PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare_Work_Area 2. Prepare Designated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh this compound (Minimize Dust) Prepare_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Solution Weigh_Compound->Prepare_Solution Decontaminate 5. Decontaminate Work Surfaces Prepare_Solution->Decontaminate Wash_Hands 6. Wash Hands Thoroughly Decontaminate->Wash_Hands Collect_Solid_Waste 7. Collect Contaminated Solid Waste Wash_Hands->Collect_Solid_Waste Collect_Liquid_Waste 8. Collect Unused Liquid Solutions Collect_Solid_Waste->Collect_Liquid_Waste Dispose_Hazardous 9. Dispose as Hazardous Waste Collect_Liquid_Waste->Dispose_Hazardous

Workflow for the safe handling of this compound.

Brivanib_Mechanism_of_Action This compound's Mechanism of Action cluster_Ligands Growth Factors cluster_Receptors Receptor Tyrosine Kinases cluster_Inhibitor Inhibitor cluster_Signaling Downstream Signaling Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Proliferation Cell Proliferation VEGFR->Proliferation Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates FGFR->Proliferation Activates Survival Cell Survival FGFR->Survival Activates This compound This compound This compound->VEGFR Inhibits This compound->FGFR Inhibits

This compound inhibits VEGFR and FGFR signaling pathways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brivanib
Reactant of Route 2
Reactant of Route 2
Brivanib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.